Vasoactive intestinal contractor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C116H161N27O32S4 |
|---|---|
Molecular Weight |
2573.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C116H161N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86-52-177-176-51-69(118)96(154)136-84(49-144)109(167)140-87-53-178-179-54-88(112(170)141-93(58(7)8)113(171)134-77(39-62-29-31-66(146)32-30-62)101(159)128-76(102(160)139-86)38-61-22-14-13-15-23-61)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(87)169/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87+,88-,93-,94-,95-/m0/s1 |
InChI Key |
SNFRCIMVSJSLQM-VEBUDHBYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Vasoactive Intestinal Peptide: A Comprehensive Technical Guide on its Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a multitude of physiological processes.[1][2] As a member of the glucagon/secretin superfamily, it exerts its effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2.[1][3] This technical guide provides an in-depth overview of the structure and amino acid sequence of human VIP, its biosynthesis from the precursor prepro-VIP, and the primary signaling cascades it initiates. Detailed experimental protocols for the quantification of VIP and the characterization of its signaling pathways are also presented to facilitate further research and drug development efforts targeting this important neuropeptide.
Structure and Amino Acid Sequence of Vasoactive Intestinal Peptide
Vasoactive Intestinal Peptide is a linear polypeptide characterized by a specific 28-amino acid sequence.[1][2] The primary structure of human VIP is highly conserved across several species, including porcine and rat.[4] The peptide features a helical conformation, particularly in a membrane-mimicking environment, which is crucial for its interaction with its receptors.[4][5]
Amino Acid Sequence
The sequence of human Vasoactive Intestinal Peptide is detailed below. The C-terminus of the mature peptide is amidated, a common post-translational modification for many neuropeptides.[4]
| Property | Details |
| Full Name | Vasoactive Intestinal Peptide |
| Abbreviation | VIP |
| Number of Amino Acids | 28 |
| Amino Acid Sequence (Three-Letter Code) | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2 |
| Amino Acid Sequence (One-Letter Code) | HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH2 |
| UniProt Accession Number | P01282 |
| Molecular Formula | C147H238N44O42S |
| Molecular Weight | 3325.80 Da |
Biosynthesis and Processing of Prepro-VIP
VIP is synthesized from a larger precursor protein called prepro-VIP.[4] The human prepro-VIP is a 170-amino acid protein.[4] The processing of this precursor is a multi-step process involving enzymatic cleavage to yield the mature VIP and other biologically active peptides, such as Peptide Histidine Methionine (PHM).[4]
The processing of prepro-VIP can vary between tissues, leading to different profiles of resulting peptides.[6] The initial cleavage of the signal peptide from prepro-VIP results in pro-VIP.[4] Pro-VIP is then further processed by prohormone convertases to generate several peptides, including PHM and VIP.[4] The final step in the maturation of VIP and PHM involves the amidation of their C-terminus.[4]
Signaling Pathways
VIP exerts its biological effects by binding to two subtypes of G protein-coupled receptors: VPAC1 and VPAC2.[3] Both receptors are primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression.[1]
While the Gs-cAMP-PKA pathway is the canonical signaling route for VIP, evidence suggests that under certain conditions, VIP receptors can also couple to other G proteins, such as Gq or Gi, to activate alternative signaling pathways like the phospholipase C (PLC) pathway.[3][8]
Quantitative Data
The interaction of VIP with its receptors and its subsequent biological activity can be quantified. The following table summarizes key quantitative parameters. It is important to note that these values can vary depending on the specific cell type, tissue, and experimental conditions used.
| Parameter | Receptor | Ligand | Value (EC50/Kd) | Cell Line/Tissue |
| Binding Affinity (Kd) | Human VPAC1 | VIP | ~0.5 - 5 nM | Transfected Cells |
| Binding Affinity (Kd) | Human VPAC2 | VIP | ~0.5 - 5 nM | Transfected Cells |
| Potency (EC50) for cAMP Accumulation | Human VPAC1 | VIP | ~0.1 - 1 nM | Transfected Cells[9] |
| Potency (EC50) for cAMP Accumulation | Human VPAC2 | VIP | ~0.1 - 0.8 nM | Transfected Cells[9] |
Experimental Protocols
Quantification of VIP using Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method for quantifying VIP levels in biological samples like plasma.[10][11]
Principle: This is a competitive binding assay where unlabeled VIP in the sample competes with a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP) for binding to a limited number of anti-VIP antibodies.[12][13] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled VIP in the sample.[12][13]
Detailed Methodology:
-
Preparation of Standards and Samples:
-
Prepare a series of VIP standards of known concentrations by serially diluting a stock solution.[13][14]
-
Collect plasma samples in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation, and keep them on ice.[15] Centrifuge at 4°C to separate the plasma and store at -80°C until use.
-
-
Assay Procedure:
-
Pipette standards, controls, and samples into respective tubes.[14]
-
Add a specific dilution of the anti-VIP antibody to all tubes except the non-specific binding (NSB) tubes.[13]
-
Incubate for 24 hours at 4°C to allow for the binding of VIP to the antibody.[13]
-
Add a fixed amount of ¹²⁵I-labeled VIP to all tubes and incubate for another 24 hours at 4°C.[13]
-
-
Separation of Bound and Free VIP:
-
Add a second antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol (PEG) to precipitate the primary antibody-antigen complexes.[12][13]
-
Incubate for 30-60 minutes at 4°C.[13]
-
Centrifuge the tubes to pellet the precipitate.[13]
-
-
Measurement and Data Analysis:
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the VIP standards.
-
Determine the concentration of VIP in the samples by interpolating their corresponding bound radioactivity from the standard curve.
-
Quantification of VIP using Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common method for the quantification of VIP, offering a non-radioactive alternative to RIA.
Principle: A competitive ELISA format is typically used.[16] VIP in the sample competes with a known amount of biotinylated VIP for binding to a limited number of anti-VIP antibodies coated on a microplate. The amount of bound biotinylated VIP is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.[16] The color intensity is inversely proportional to the amount of VIP in the sample.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare all reagents, including standards, samples, and working solutions of biotinylated VIP and streptavidin-HRP, according to the manufacturer's instructions.[16]
-
-
Assay Procedure:
-
Add standards, controls, and samples to the wells of the anti-VIP antibody-coated microplate.[16]
-
Add a fixed amount of biotinylated VIP to each well and incubate to allow for competitive binding.[16]
-
Wash the plate to remove unbound reagents.[16]
-
Add streptavidin-HRP conjugate to each well and incubate.[16]
-
Wash the plate again to remove unbound conjugate.[16]
-
-
Detection and Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the VIP standards.
-
Calculate the concentration of VIP in the samples from the standard curve.
-
cAMP Accumulation Assay
This assay is used to determine the functional activity of VIP and its analogs by measuring the intracellular accumulation of cAMP in response to receptor activation.[9]
Principle: Cells expressing VPAC receptors are treated with VIP. The activation of the Gs-coupled receptors leads to the production of cAMP by adenylyl cyclase.[17] The accumulated cAMP is then quantified, typically using a competitive immunoassay (e.g., HTRF or ELISA-based) or a bioluminescent assay.[18][19][20]
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture cells stably or transiently expressing VPAC1 or VPAC2 receptors.
-
Seed the cells into a 96-well plate and allow them to attach overnight.[9]
-
-
Assay Procedure:
-
Cell Lysis and cAMP Quantification:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the VIP concentration.
-
Determine the EC50 value, which represents the concentration of VIP that elicits a half-maximal response.[9]
-
Conclusion
This technical guide has provided a detailed overview of the structure, amino acid sequence, and signaling mechanisms of Vasoactive Intestinal Peptide. The inclusion of quantitative data and comprehensive experimental protocols offers a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development. A thorough understanding of VIP's molecular and cellular biology is essential for the exploration of its therapeutic potential in various pathological conditions.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. rcsb.org [rcsb.org]
- 6. Characterization of a novel prepro VIP derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Radioimmunoassay of vasoactive intestinal polypeptide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasoactive intestinal peptide: quantification by radioimmunoassay in isolated cells, mucosa, and muscle of the hamster intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diasource-diagnostics.com [diasource-diagnostics.com]
- 13. ibl-america.com [ibl-america.com]
- 14. manuals.plus [manuals.plus]
- 15. Test Entry - Detail [pathwesttd.health.wa.gov.au]
- 16. demeditec.com [demeditec.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. cAMP-Glo™ Assay Protocol [promega.com]
- 20. m.youtube.com [m.youtube.com]
Vasoactive Intestinal Peptide (VIP) Gene Expression and Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expression and regulation of the Vasoactive Intestinal Peptide (VIP) gene. VIP, a 28-amino acid neuropeptide, is a critical regulator in a myriad of physiological processes, including neurotransmission, immune responses, and circadian rhythms. Its diverse functions are underpinned by a complex regulatory network governing its gene expression. This document details the signaling pathways, hormonal modulation, and tissue-specific expression of the VIP gene. Furthermore, it provides detailed experimental protocols for key assays used in the study of VIP gene regulation, catering to researchers and professionals in drug development.
Introduction
Vasoactive Intestinal Peptide (VIP) is a pleiotropic neuropeptide with a wide distribution throughout the central and peripheral nervous systems.[1] It belongs to the secretin/glucagon superfamily of peptides and exerts its effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2.[2] The regulation of the VIP gene is a multi-faceted process involving a variety of signaling cascades, transcription factors, and hormonal influences, leading to precise spatial and temporal control of its expression. Understanding these regulatory mechanisms is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting VIP signaling.
Signaling Pathways Regulating VIP Gene Expression
The transcription of the VIP gene is predominantly regulated by the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. Additionally, signaling cascades involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) have been shown to play a role, often in conjunction with the PKA pathway.
cAMP/PKA Signaling Pathway
The activation of Gs-protein coupled receptors, such as the VPAC receptors by VIP itself or by other stimuli, leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP.[2] Elevated intracellular cAMP levels result in the activation of PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to the cAMP response element (CRE) within the VIP gene promoter, thereby initiating gene transcription.[3]
PACAP-Mediated Signaling
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a potent stimulator of VIP gene expression.[4] PACAP binds to its specific receptor, PAC1, which, like VPAC receptors, is a Gs-protein coupled receptor that activates the cAMP/PKA pathway.[4] However, PACAP-mediated signaling also involves the activation of PKC and ERK1/2 pathways, which can act synergistically with the PKA pathway to enhance VIP gene transcription.[5]
Hormonal Regulation of VIP Gene Expression
The expression of the VIP gene is subject to regulation by various hormones, most notably estrogens and glucocorticoids. This hormonal control contributes to the tissue-specific and context-dependent expression of VIP.
Estrogen Regulation
Estrogen has been shown to upregulate VIP gene expression, particularly in the anterior pituitary.[6][7] This regulation is thought to be a key mechanism by which estrogen stimulates prolactin secretion, as VIP is a known prolactin-releasing factor.[6][7] The effect of estrogen on VIP expression is tissue-specific, with significant increases observed in the pituitary but not in the hypothalamus or cerebral cortex.[6][8]
| Tissue | Treatment | Fold Change in VIP mRNA | Reference |
| Rat Anterior Pituitary | 17β-estradiol | Marked Increase | [6] |
| Rat Hypothalamus | 17β-estradiol | No Significant Change | [6] |
| Rat Cerebral Cortex | 17β-estradiol | No Significant Change | [6] |
| Female Rat Hypothalamus | Ovariectomy | Decrease (4.41 ± 0.7 vs. 8.52 ± 0.18 arbitrary units) | [9] |
| Ovariectomized Rat Hypothalamus | Estradiol Dibenzoate | Reversal of Decrease | [9] |
Glucocorticoid Regulation
Glucocorticoids exert divergent effects on VIP gene expression in a tissue-dependent manner. In the anterior pituitary, glucocorticoids suppress VIP mRNA content. Conversely, in the cerebral cortex, glucocorticoid treatment leads to an enhancement of VIP mRNA levels. This differential regulation highlights the complex interplay between glucocorticoids and VIP signaling in different brain regions.
| Tissue | Treatment | Effect on VIP mRNA | Reference |
| Rat Anterior Pituitary | Adrenalectomy | Increase | |
| Rat Anterior Pituitary | Dexamethasone | Decrease | |
| Rat Cerebral Cortex | Dexamethasone | Enhancement | |
| Rat Hypothalamus | Adrenalectomy/Dexamethasone | No Significant Change |
Tissue-Specific Expression of the VIP Gene
VIP is expressed in various tissues throughout the body, with the highest concentrations found in the nervous system and the gastrointestinal tract. The tissue-specific expression of the VIP gene is controlled by complex interactions between upstream enhancer elements and proximal promoter regions.
| Tissue | Expression Level | Reference |
| Nervous System (Brain, SCN) | High | [1][5] |
| Intestine | High | |
| Pancreas | High | |
| Adrenal Gland | Moderate | |
| Lung | Moderate | |
| Immune Cells (T-lymphocytes) | Inducible |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study VIP gene expression and regulation.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding
ChIP is used to determine the in vivo binding of transcription factors, such as CREB, to the VIP gene promoter.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-CREB antibody) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR using primers flanking the putative binding site on the VIP promoter.
Luciferase Reporter Assay for VIP Promoter Activity
This assay measures the activity of the VIP gene promoter in response to various stimuli.
Protocol:
-
Construct Preparation: Clone the VIP gene promoter region upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Transfect the reporter construct into a suitable cell line (e.g., neuroblastoma cells). Co-transfect with a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with the desired stimuli (e.g., hormones, signaling pathway activators/inhibitors).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Quantitative Real-Time PCR (RT-qPCR) for VIP mRNA Quantification
RT-qPCR is used to accurately quantify the levels of VIP mRNA in different tissues or under various experimental conditions.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, VIP-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of VIP mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene.
Conclusion
The expression of the VIP gene is a tightly regulated process involving a complex interplay of signaling pathways, hormonal influences, and tissue-specific factors. The cAMP/PKA pathway plays a central role, with further modulation by PKC and ERK signaling. Hormones such as estrogen and glucocorticoids exert significant and often opposing effects on VIP expression in a tissue-dependent manner. This intricate regulatory network ensures the precise control of VIP's diverse physiological functions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of VIP gene regulation, paving the way for a deeper understanding of its role in health and the development of targeted therapies for a range of diseases.
References
- 1. Promoter Assay Using Luciferase Reporter Gene in the A549 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent effects of glucocorticoid on the gene expression of vasoactive intestinal peptide in the rat cerebral cortex and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Vasoactive Intestinal Peptide (VIP): A Comprehensive Technical Guide to its Physiological Roles in the Gut
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in regulating a wide array of physiological functions within the gastrointestinal (GI) tract.[1] Produced by enteric neurons, VIP influences intestinal secretion, smooth muscle motility, regional blood flow, and immune responses.[2] Its actions are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2, which trigger downstream signaling cascades, primarily involving adenylyl cyclase and cyclic AMP (cAMP).[3] This technical guide provides an in-depth overview of the physiological roles of VIP in the gut, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows to support further research and drug development in this area.
Regulation of Intestinal Secretion
VIP is a potent secretagogue, stimulating the secretion of water and electrolytes by the intestinal mucosa.[4] This action is fundamental in maintaining luminal fluidity and facilitating digestive and absorptive processes.
Quantitative Effects on Secretion
The secretory effect of VIP is dose-dependent and varies across different segments of the intestine.
| Animal Model | Intestinal Segment | VIP Dose/Infusion Rate | Effect on Water and Electrolyte Transport | Reference |
| Human | Jejunum | 200 and 400 pmol/kg/hr (i.v.) | Dose-dependent decrease in water and sodium absorption; change from chloride absorption to secretion. | [5] |
| Dog | Jejunum | 0.08 µg/kg/min (intra-arterial) | Reversal of net Na+ and H2O absorption to secretion. For example, chloride absorption of 8 µeq/cm/h changed to secretion of 92 µeq/cm/h. | [6] |
| Sheep | Jejunum | 10-1000 pmol/kg/hr (i.v.) | Decreased water absorption at 10 and 30 pmol/kg/hr, converting to secretion at ≥100 pmol/kg/hr. Bicarbonate and potassium secretion were stimulated. | [7] |
| Rat | Duodenum | 0.3 nmol/100g/h (perfused) | Increased bicarbonate secretion and induced chloride secretion. | [8] |
| Rat | Jejunum | 1.2 nmol/100g/h (perfused) | Induced chloride secretion. | [8] |
| Rat | Ileum | 1.2 nmol/100g/h (perfused) | Induced bicarbonate secretion and suppressed chloride absorption. | [8] |
| Rat | Colon | 10⁻⁸ M | Maximal decrease in net absorptive flow rate. | [9] |
Experimental Protocol: Ussing Chamber for Intestinal Secretion Assay
The Ussing chamber is a classic technique to study ion transport across epithelial tissues.[10]
Objective: To measure the effect of VIP on net ion transport, reflected by the short-circuit current (Isc), across an isolated segment of intestinal mucosa.
Materials:
-
Ussing chamber system (e.g., EasyMount Ussing Chamber System)[11]
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂ / 5% CO₂
-
Vasoactive Intestinal Peptide (VIP)
-
Epithelial tissue sample (e.g., rat jejunum, human colonic biopsy)[12]
-
Voltage-clamp apparatus
-
Data acquisition system
Methodology:
-
Tissue Preparation: Freshly excised intestinal tissue is placed in ice-cold, oxygenated KRB.[11] The muscle layers are carefully stripped away to isolate the mucosa and submucosa.
-
Mounting: The isolated tissue is mounted between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.[10]
-
Equilibration: Both chambers are filled with oxygenated KRB maintained at 37°C. The tissue is allowed to equilibrate for 30-60 minutes until a stable baseline transepithelial electrical resistance (TEER) and Isc are achieved.[12]
-
VIP Administration: A baseline Isc is recorded. VIP is then added to the basolateral side of the tissue at desired concentrations.
-
Data Acquisition: The change in Isc is continuously recorded. An increase in Isc typically represents net secretion of anions (e.g., Cl⁻, HCO₃⁻).
-
Data Analysis: The change in Isc (ΔIsc) from baseline is calculated to quantify the secretory response to VIP.
Signaling Pathway for VIP-Induced Secretion
Modulation of Intestinal Motility
VIP is a primary inhibitory neurotransmitter in the enteric nervous system, inducing smooth muscle relaxation.[13] This function is critical for processes such as the accommodation of food, mixing of luminal contents, and coordinated peristalsis.
Quantitative Effects on Motility
| Animal Model | GI Segment | VIP Dose/Infusion Rate | Effect on Smooth Muscle Contraction | Reference |
| Rabbit | Pyloric Sphincter | 12-1200 ng/min (intra-arterial) | Dose-dependent reduction in the intensity (up to 55% of baseline) and duration (up to 29% of baseline) of contractions. | [14] |
| Rat | Stomach (circular muscle) | 10⁻⁹ - 10⁻⁷ M | Dose-dependently inhibited carbachol-induced contractions. | [15] |
| Opossum | Lower Esophageal Sphincter | N/A | Caused a dose-dependent fall in pressure (relaxation). | [16] |
Experimental Protocol: In Vitro Intestinal Smooth Muscle Contractility Assay
This assay measures the direct effect of VIP on the contractility of isolated intestinal smooth muscle strips.
Objective: To quantify the relaxation effect of VIP on pre-contracted intestinal smooth muscle.
Materials:
-
Organ bath system with force-displacement transducers
-
Intestinal smooth muscle strips (e.g., from rat ileum or colon)[17]
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂ / 5% CO₂
-
A contractile agent (e.g., carbachol (B1668302), KCl)
-
Vasoactive Intestinal Peptide (VIP)
-
Data acquisition system
Methodology:
-
Tissue Preparation: A segment of intestine is excised and placed in ice-cold KRB. Longitudinal or circular smooth muscle strips (approx. 10 mm long, 2 mm wide) are prepared.[17]
-
Mounting: The muscle strip is mounted in an organ bath containing oxygenated KRB at 37°C, with one end fixed and the other attached to a force transducer.
-
Equilibration: The strip is allowed to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washes.
-
Contraction: The muscle strip is contracted by adding a contractile agent like carbachol (e.g., 1 µM) to the bath.
-
VIP Administration: Once a stable contraction plateau is reached, cumulative concentrations of VIP are added to the bath to generate a dose-response curve.
-
Data Analysis: The relaxation induced by VIP is measured as the percentage decrease from the pre-contracted tension.
Logical Diagram of VIP's Role in Motility
Regulation of Intestinal Blood Flow
VIP is a potent vasodilator in the gut, increasing intestinal blood flow.[18] This is crucial for meeting the metabolic demands of digestion and absorption and for the rapid transport of absorbed nutrients.
Quantitative Effects on Blood Flow
| Animal Model | Vascular Bed | VIP Infusion Rate | Effect on Blood Flow | Reference |
| Cat | Small Intestine | Intra-arterial infusion | Hyperemia (increased blood flow). | [18] |
| Dog | Ileum | 1.75-175 ng/min (i.v.) | Decreased total and absorptive site blood flow (note: this study suggests a complex cardiovascular effect at the doses used). | [1][19] |
Note: The effect of VIP on blood flow can be complex, with systemic administration potentially leading to different outcomes than local administration due to cardiovascular reflexes.
Experimental Protocol: Laser Doppler Flowmetry for Intestinal Blood Flow
Laser Doppler flowmetry is a non-invasive technique used to measure microcirculatory blood flow.[20][21]
Objective: To continuously measure changes in intestinal mucosal blood flow in response to VIP administration in an anesthetized animal model.
Materials:
-
Anesthetized animal (e.g., rat, cat)
-
Laser Doppler flowmeter with a probe for intestinal measurements[22]
-
Surgical instruments for laparotomy
-
Infusion pump and catheters for VIP administration
-
Physiological monitoring equipment (blood pressure, heart rate)
Methodology:
-
Animal Preparation: The animal is anesthetized, and a midline laparotomy is performed to expose a segment of the small intestine.
-
Probe Placement: The laser Doppler probe is gently placed on the serosal surface or, for mucosal measurements, can be introduced via an enterotomy.[21]
-
Baseline Measurement: A stable baseline blood flow reading is established.
-
VIP Administration: VIP is infused, typically via a mesenteric artery or intravenously, at varying doses.
-
Continuous Monitoring: Blood flow is continuously recorded throughout the infusion period and during recovery. Systemic blood pressure is also monitored to distinguish local vasodilation from systemic cardiovascular effects.
-
Data Analysis: The percentage change in blood flow from the baseline is calculated for each VIP dose.
Experimental Workflow for Blood Flow Measurement
Immunomodulatory Role in the Gut
VIP has significant immunomodulatory properties within the gut-associated lymphoid tissue (GALT), generally promoting an anti-inflammatory environment.[23] It can influence the function of various immune cells, including lymphocytes and macrophages, helping to maintain immune homeostasis in the presence of a vast commensal microbiota.
Key Immunomodulatory Actions of VIP in the Gut
-
Suppression of Pro-inflammatory Cytokines: VIP can inhibit the production of pro-inflammatory cytokines.
-
Modulation of T-cell Responses: It can influence the balance of T-helper cell (Th1/Th2) responses.[24]
-
Regulation of Immune Cell Trafficking: VIP plays a role in the movement and activity of T cells.[2]
Experimental Protocol: Isolation and Analysis of GALT Immune Cells
Studying the immunomodulatory effects of VIP often involves isolating immune cells from GALT and assessing their function in vitro.
Objective: To determine the effect of VIP on cytokine production by isolated lamina propria mononuclear cells (LPMCs).
Materials:
-
Intestinal tissue segment
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
EDTA and DTT for epithelial stripping
-
Collagenase for lamina propria digestion
-
Percoll for LPMC isolation
-
Cell culture medium (e.g., RPMI-1640)
-
Vasoactive Intestinal Peptide (VIP)
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-10)
Methodology:
-
Tissue Processing: Intestinal tissue is washed, opened longitudinally, and cut into small pieces.[25]
-
Epithelial Removal: The tissue pieces are incubated in Ca²⁺/Mg²⁺-free HBSS with EDTA and DTT to remove the epithelial layer.
-
Lamina Propria Digestion: The remaining tissue is digested with collagenase to release lamina propria cells.
-
LPMC Isolation: The cell suspension is filtered, and LPMCs are isolated using a density gradient centrifugation method (e.g., Percoll).
-
Cell Culture and Stimulation: Isolated LPMCs are cultured in the presence or absence of VIP for a pre-incubation period. Subsequently, the cells are stimulated with an agent like LPS.
-
Cytokine Analysis: After a defined incubation period, the cell culture supernatant is collected, and cytokine concentrations are measured using ELISA.
-
Data Analysis: Cytokine levels in VIP-treated cultures are compared to untreated controls to assess the immunomodulatory effect.
Conclusion
Vasoactive Intestinal Peptide is a pleiotropic neuropeptide with indispensable roles in the gut. Its coordinated actions on secretion, motility, blood flow, and immunity are vital for maintaining gastrointestinal homeostasis. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the complex physiology of VIP and explore its therapeutic potential for a range of gastrointestinal disorders. The detailed understanding of its signaling pathways provides clear targets for the development of novel pharmacological agents.
References
- 1. Effects of vasoactive intestinal polypeptide on intestinal absorption and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. benchchem.com [benchchem.com]
- 4. Effects of vasoactive intestinal polypeptide on intestinal absorption and blood flow. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Intestinal Secretion Induced by Vasoactive Intestinal Polypeptide: A COMPARISON WITH CHOLERA TOXIN IN THE CANINE JEJUNUM IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of vasoactive intestinal peptide receptors in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of VIP-induced electrolyte secretion at three levels in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of VIP-stimulated intestinal secretion and cyclic AMP production by somatostatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. protocols.io [protocols.io]
- 13. Interaction of NO and VIP in gastrointestinal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasoactive intestinal polypeptide causes relaxation of the pyloric sphincter in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of vasoactive intestinal peptide (VIP) on contractile responses of smooth muscle in rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vasoactive intestinal peptide causes peristaltic contractions in the esophageal body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Smooth Muscle Strips for Intestinal Tissue Engineering | PLOS One [journals.plos.org]
- 18. Effects of vasoactive intestinal polypeptide on blood flow, motility and fluid transport in the gastrointestinal tract of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of vasoactive intestinal polypeptide on intestinal absorption and blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mucosal blood flow measurements using laser Doppler perfusion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of blood flow in the small intestine with laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijsdr.org [ijsdr.org]
- 23. Modulating the intestinal immune system: the role of lymphotoxin and GALT organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. omicsonline.org [omicsonline.org]
An In-depth Technical Guide to Vasoactive Intestinal Peptide Receptors: VPAC1 and VPAC2
A Comprehensive Resource for Researchers and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2, are Class B G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes, including neurotransmission, immune regulation, and cardiovascular homeostasis. Their involvement in various pathologies, such as inflammatory diseases, neurodegenerative disorders, and cancer, has positioned them as attractive targets for therapeutic intervention. This technical guide provides a detailed overview of the core aspects of VPAC1 and VPAC2 receptors, including their structure, function, and signaling pathways. It further presents a compilation of quantitative data on ligand binding affinities and receptor expression, alongside detailed experimental protocols for their study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of these important receptors.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that exerts its biological effects through the activation of two high-affinity receptors, VPAC1 and VPAC2.[1] These receptors, which also bind the structurally related pituitary adenylate cyclase-activating polypeptide (PACAP) with similar high affinity, are widely distributed throughout the central and peripheral nervous systems, as well as in the immune, cardiovascular, and gastrointestinal systems.[1][2] The distinct yet sometimes overlapping expression patterns and signaling cascades of VPAC1 and VPAC2 contribute to their diverse and complex physiological functions.[3][4] Understanding the molecular pharmacology of these receptors is paramount for the development of selective agonists and antagonists with therapeutic potential.
Receptor Structure and Function
VPAC1 and VPAC2 are heptahelical transmembrane proteins characterized by a large N-terminal extracellular domain, which is crucial for ligand recognition and binding.[1][5] The binding of VIP or PACAP is thought to follow a two-site model, where the C-terminal region of the peptide interacts with the N-terminal domain of the receptor, and the N-terminal part of the peptide engages with the transmembrane helices and extracellular loops, leading to receptor activation.[1]
While both receptors share a significant degree of sequence homology, they are encoded by different genes and exhibit distinct pharmacological profiles.[6] These differences in structure and ligand interaction are fundamental to the development of receptor-selective compounds.
Signaling Pathways
Upon agonist binding, VPAC1 and VPAC2 receptors undergo a conformational change that facilitates their coupling to intracellular heterotrimeric G proteins, initiating downstream signaling cascades.
Gαs-cAMP-PKA Pathway
The canonical signaling pathway for both VPAC1 and VPAC2 involves coupling to the Gαs protein.[1][7] This activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, mediating a wide range of cellular responses.[1][8]
References
- 1. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 3. VPAC1 and VPAC2 Receptor Heterozygosity Confers Distinct Biological Properties to BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Distribution of Vasoactive Intestinal Peptide in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a widespread distribution throughout the central nervous system (CNS). It functions as a neurotransmitter and neuromodulator, playing crucial roles in regulating cerebral blood flow, neuronal survival, inflammation, and synaptic plasticity. This technical guide provides a comprehensive overview of the distribution of VIP and its receptors in the CNS, detailed experimental protocols for its detection and quantification, and a summary of its key signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in neuroscience research and the development of novel therapeutics targeting VIP-related pathways.
Introduction
Vasoactive Intestinal Peptide (VIP) was first isolated from the porcine small intestine but was subsequently found to be widely distributed throughout the central and peripheral nervous systems.[1] In the CNS, VIP is localized in specific neuronal populations and exerts its biological effects through interaction with two high-affinity G protein-coupled receptors: VPAC1 and VPAC2.[2] The widespread presence of VIPergic neurons and receptors underscores the peptide's diverse physiological roles, which include the regulation of circadian rhythms, learning and memory, and neuroprotection.[3][4][5] This guide details the anatomical distribution of the VIP system, methodologies for its study, and the molecular pathways it governs.
Distribution of VIP and its Receptors in the CNS
The distribution of VIP and its receptors has been mapped in various species, including rats, mice, and humans, revealing a conserved yet distinct pattern of expression.
VIP-Expressing Neurons
VIP-containing neurons are found in numerous brain regions, with particularly high concentrations in the cerebral cortex, hippocampus, amygdala, and the suprachiasmatic nucleus (SCN) of the hypothalamus.[2]
-
Cerebral Cortex: In the neocortex, VIP-positive neurons are primarily bipolar and are involved in the local regulation of metabolism and blood flow.[6] These interneurons are found throughout all cortical layers and play a role in disinhibitory circuits, modulating the activity of principal neurons.[7][8]
-
Hippocampus: The hippocampus, a brain region critical for learning and memory, contains a significant population of VIPergic interneurons.[4][9] These neurons contribute to the control of GABAergic transmission and pyramidal cell activity.[9]
-
Suprachiasmatic Nucleus (SCN): The SCN, the master circadian pacemaker in mammals, contains a core population of VIP-expressing neurons that are indispensable for the generation and synchronization of circadian rhythms.[6][10]
-
Other Regions: VIP-immunoreactive neurons have also been identified in the amygdala, various thalamic and hypothalamic nuclei, and the brainstem.[11][12]
VIP Receptors (VPAC1 and VPAC2)
The biological effects of VIP are mediated by two high-affinity receptors, VPAC1 and VPAC2, which exhibit distinct but overlapping distributions in the CNS.
-
VPAC1 Receptors: These receptors are predominantly found in the cerebral cortex and hippocampus, particularly in the dentate gyrus.[4][13]
-
VPAC2 Receptors: VPAC2 receptors are highly expressed in the suprachiasmatic nucleus, thalamus, and brainstem.[4][13]
The differential localization of these receptors suggests they mediate distinct physiological functions of VIP in different brain circuits.
Quantitative Data on VIP Distribution
The concentration of VIP and the density of its receptors vary significantly across different CNS regions. The following tables summarize quantitative data from studies in rats and humans.
Table 1: Regional VIP Concentrations in the Rat Brain
| Brain Region | VIP Concentration (pmol/g tissue) |
| Cerebral Cortex | 35 - 44 |
| Hippocampus | ~30 |
| Striatum | ~30 |
| Midbrain | ~20 |
| Hypothalamus | ~20 |
| Medulla Oblongata/Pons | ~10 |
| Spinal Cord | 1 - 5 |
Data compiled from studies in normotensive Wistar-Kyoto and spontaneously hypertensive rats.
Table 2: Regional Distribution of VIP Binding Sites in the Human Brain
| Brain Region | Relative Binding Density |
| Frontal Cortex | High |
| Temporal Cortex | High |
| Amygdala | Intermediate |
| Caudate | Intermediate |
| Cerebellum | Intermediate |
| Hippocampus | Low |
| Substantia Nigra | Low |
| Hypothalamus | Low |
Data represents the relative density of 125I-VIP binding.[11]
Table 3: VIP Receptor Binding Characteristics in Rat CNS
| Receptor Type | High-Affinity Kd (nM) | Low-Affinity Kd (nM) | Bmax (pmol/mg protein) |
| Total VIP Receptors | 2.4 | 62 | 1.7 - 8.6 |
Scatchard analysis of [125I]VIP binding revealed two classes of binding sites. The variation in Bmax reflects differences in the total amount of receptors across different brain regions.
Experimental Protocols
The study of VIP distribution in the CNS relies on a variety of well-established techniques. This section provides detailed methodologies for key experiments.
Immunohistochemistry (IHC) for VIP Detection
Immunohistochemistry is a widely used method to visualize the location of VIP-positive neurons and fibers in brain tissue.
Protocol for Free-Floating Sections (Rat Brain):
-
Tissue Preparation:
-
Anesthetize the rat and perfuse transcardially with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions (15% and 30% in PBS) until it sinks.
-
Freeze the brain and cut 30-40 µm sections on a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C.
-
-
Immunostaining:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to reduce non-specific binding.[14]
-
Incubate sections with a primary antibody against VIP (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the signal using a diaminobenzidine (DAB) solution, resulting in a brown precipitate at the site of the antigen.
-
Mount sections on slides, dehydrate, and coverslip.
-
Workflow for Immunohistochemistry:
Immunohistochemistry Workflow Diagram.
In Situ Hybridization (ISH) for VIP mRNA
In situ hybridization allows for the localization of cells expressing the mRNA for VIP, providing evidence of VIP synthesis.
Protocol for Frozen Sections (Mouse Brain):
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the VIP mRNA sequence. A sense probe should be used as a negative control.
-
-
Tissue Preparation:
-
Rapidly freeze a fresh mouse brain and cut 10-20 µm sections on a cryostat.
-
Mount sections on RNase-free slides and store at -80°C.
-
-
Hybridization:
-
Thaw slides and fix sections in 4% PFA in DEPC-treated PBS for 10 minutes.[15]
-
Wash twice in DEPC-PBS.
-
Treat with proteinase K (20 µg/ml) to improve probe penetration.[15]
-
Post-fix in 4% PFA and then acetylate with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce background.[15]
-
Dehydrate sections through a graded ethanol (B145695) series.
-
Apply the DIG-labeled probe in a hybridization buffer and incubate overnight at 65°C in a humidified chamber.[16]
-
-
Post-Hybridization and Detection:
-
Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.[15]
-
Treat with RNase A to digest any remaining single-stranded probe.[15]
-
Block sections with a blocking solution (e.g., 10% goat serum in PBT).[15]
-
Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.
-
Wash sections and develop the signal using a chromogenic substrate such as NBT/BCIP, which produces a blue/purple precipitate.
-
Counterstain with a nuclear stain if desired, dehydrate, and coverslip.
-
Workflow for In Situ Hybridization:
In Situ Hybridization Workflow Diagram.
Radioimmunoassay (RIA) for VIP Quantification
RIA is a highly sensitive technique used to measure the concentration of VIP in tissue homogenates.
Principle: The assay is based on the principle of competitive binding, where a radiolabeled VIP ("hot") competes with unlabeled VIP ("cold") from the sample for a limited number of binding sites on a specific anti-VIP antibody.[17] The amount of bound radiolabeled VIP is inversely proportional to the concentration of unlabeled VIP in the sample.
Protocol:
-
Sample Preparation:
-
Homogenize brain tissue samples in an appropriate buffer and centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Assay Procedure:
-
In a series of tubes, add a constant amount of anti-VIP antibody and radiolabeled VIP (e.g., 125I-VIP).
-
Add increasing concentrations of unlabeled VIP standards to create a standard curve.
-
Add the prepared tissue samples to separate tubes.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the antibody-bound VIP from the free VIP. This can be achieved by precipitation with a secondary antibody or polyethylene (B3416737) glycol, followed by centrifugation.[18]
-
Decant the supernatant and measure the radioactivity in the pellet (bound fraction) using a gamma counter.[18]
-
-
Data Analysis:
-
Plot a standard curve of the percentage of bound radiolabeled VIP as a function of the concentration of the unlabeled VIP standards.
-
Determine the concentration of VIP in the tissue samples by interpolating their bound radioactivity values on the standard curve.[17]
-
VIP Signaling Pathways
VIP exerts its effects by activating VPAC1 and VPAC2 receptors, which are coupled to G-proteins and stimulate intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Canonical VIP Signaling Pathway:
Canonical VIP Signaling Pathway.
In some neuronal populations, particularly in the hippocampus, VIP can also signal through the phospholipase C (PLC) pathway, leading to the activation of protein kinase C (PKC). The specific signaling cascade activated depends on the receptor subtype, the cell type, and the concentration of VIP.
Alternative VIP Signaling in Hippocampal Neurons:
Concentration-dependent VIP signaling in hippocampal neurons.
Conclusion
Vasoactive Intestinal Peptide is a key neuropeptide in the central nervous system with a well-defined, though complex, distribution of both the peptide and its receptors. The techniques of immunohistochemistry, in situ hybridization, and radioimmunoassay have been instrumental in elucidating this distribution and quantifying its presence. The signaling of VIP, primarily through the cAMP/PKA pathway, underlies its diverse modulatory roles in neuronal function. A thorough understanding of the VIP system in the CNS is critical for advancing our knowledge of brain function and for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. Vasoactive intestinal polypeptide immunoreactivity in the human cerebellum: qualitative and quantitative analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abms.kmu.edu.pk [abms.kmu.edu.pk]
- 3. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 4. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cortical circuit for gain control by behavioral state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VIP neurons in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortex-wide response mode of VIP-expressing inhibitory neurons by reward and punishment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. Characterisation and distribution of vasoactive intestinal polypeptide binding sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro autoradiographic localization of vasoactive intestinal peptide (VIP) binding sites in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autoradiographic visualization of the receptor subclasses for vasoactive intestinal polypeptide (VIP) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. microbenotes.com [microbenotes.com]
- 17. revvity.com [revvity.com]
- 18. Vasoactive intestinal peptide acts via multiple signal pathways to regulate hippocampal NMDA receptors and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Vasoactive Intestinal Peptide: A Technical Guide to its Immunomodulatory Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that has emerged as a potent immunomodulatory agent with significant therapeutic potential for a range of inflammatory and autoimmune diseases.[1][2] Initially identified for its vasodilatory effects, VIP is now recognized as a key signaling molecule within the neuro-immune axis, exerting profound influence over both innate and adaptive immunity.[3][4] This technical guide provides an in-depth overview of VIP's mechanisms of action on various immune cells, its intracellular signaling pathways, and detailed protocols for key experimental assays. Quantitative data on its effects are summarized for comparative analysis, and its complex signaling networks are visualized to facilitate a deeper understanding of its multifaceted role in immune homeostasis.
Introduction
Vasoactive Intestinal Peptide is a member of the secretin/glucagon superfamily of peptides and is widely distributed throughout the central and peripheral nervous systems.[5] Beyond its neurological functions, VIP is also produced by immune cells, including T helper 2 (Th2) lymphocytes, establishing it as an endogenous regulator of immune responses.[1] Its immunomodulatory functions are primarily anti-inflammatory, characterized by the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory and regulatory pathways.[3] These properties have positioned VIP as a promising therapeutic candidate for autoimmune conditions such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease.[3]
Mechanisms of Action and Effects on Immune Cells
VIP's immunomodulatory effects are mediated through its interaction with two G protein-coupled receptors, VPAC1 and VPAC2, which are differentially expressed on various immune cells.[6][7] The binding of VIP to these receptors initiates a cascade of intracellular events that ultimately dictate the cellular response.
Macrophages
In macrophages, VIP generally promotes an anti-inflammatory phenotype. It inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, which are key drivers of inflammation.[5][8] Concurrently, VIP stimulates the production of the anti-inflammatory cytokine IL-10.[5] This shift from a pro-inflammatory to an anti-inflammatory profile is a cornerstone of VIP's therapeutic potential.[9]
T Lymphocytes
VIP plays a crucial role in shaping the adaptive immune response by influencing T cell differentiation and function. It has been shown to inhibit the differentiation of pro-inflammatory Th1 cells while promoting the development of anti-inflammatory Th2 cells.[1][8] Furthermore, VIP is a potent inducer of regulatory T cells (Tregs), a specialized subset of T cells that are critical for maintaining immune tolerance and preventing autoimmunity.[10]
Dendritic Cells
Dendritic cells (DCs) are professional antigen-presenting cells that are pivotal in initiating and directing T cell responses. VIP can modulate the maturation and function of DCs, leading to a more tolerogenic phenotype.[11][12] VIP-treated DCs exhibit reduced expression of co-stimulatory molecules and produce lower levels of pro-inflammatory cytokines, which in turn leads to the induction of anergic or regulatory T cell responses.[11][13]
Quantitative Data on VIP's Immunomodulatory Effects
The following tables summarize the quantitative effects of Vasoactive Intestinal Peptide on cytokine production and immune cell populations as reported in various in vitro studies.
| Target Cytokine | Immune Cell Type | VIP Concentration | Effect | Reference |
| TNF-α | Macrophages | 10-8 M | Inhibition | [5] |
| IL-6 | Macrophages | 10-8 M | Inhibition | [5] |
| IL-12 | Macrophages | 10-8 M | Inhibition | [5] |
| IL-10 | Macrophages | 10-8 M | Stimulation | [5] |
| IL-17 | CD4+ T cells | Not Specified | Stimulation (with TGF-β) | [14] |
| IL-12p70 | Dendritic Cells | Dose-dependent | Augmentation | [12] |
| Immune Cell Population | Treatment Condition | VIP Concentration | Effect on Cell Percentage | Reference |
| CD4+CD25+FoxP3+ Tregs | In vitro stimulation of naive CD4+ T cells | Not Specified | Significant Increase | [15] |
| CD8+ T cells | In vivo (BAL fluid of sarcoidosis patients) | Inhaled | Increase | [15] |
Signaling Pathways
The immunomodulatory actions of VIP are initiated by its binding to VPAC1 and VPAC2 receptors, which triggers downstream signaling cascades. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[16] This cAMP/PKA pathway is central to many of VIP's immunosuppressive effects. Additionally, VIP signaling can involve the PI3K/Akt pathway and the inhibition of pro-inflammatory transcription factors such as NF-κB and STAT1.[5]
VIP Signaling in Macrophages
Caption: VIP signaling in macrophages promotes anti-inflammatory responses.
VIP Signaling in T Cells
Caption: VIP signaling in T cells directs differentiation towards regulatory and Th2 lineages.
Experimental Protocols
In Vitro Macrophage Polarization and Cytokine Analysis
Objective: To assess the effect of VIP on macrophage polarization and cytokine production.
Methodology:
-
Macrophage Isolation and Culture: Isolate primary macrophages from murine bone marrow or peritoneal cavity, or use a macrophage cell line (e.g., RAW 264.7). Culture cells in appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Macrophage Polarization: To induce a pro-inflammatory (M1) phenotype, stimulate cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL). To assess the effect of VIP, co-incubate with varying concentrations of VIP (e.g., 10-10 to 10-6 M).
-
Cytokine Measurement (ELISA): After 24-48 hours of stimulation, collect cell culture supernatants. Quantify the concentrations of TNF-α, IL-6, IL-12, and IL-10 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Flow Cytometry Analysis: To analyze macrophage surface markers, detach cells and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, Arginase-1). Analyze the stained cells using a flow cytometer.
In Vitro T Cell Differentiation Assay
Objective: To determine the influence of VIP on CD4+ T cell differentiation into Th1, Th2, and Treg subsets.
Methodology:
-
Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells from the spleens or lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation and Differentiation: Culture naive CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.
-
Th1 conditions: Add IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).
-
Th2 conditions: Add IL-4 (20 ng/mL) and anti-IFN-γ antibody (10 µg/mL).
-
Treg conditions: Add TGF-β (5 ng/mL) and IL-2 (100 U/mL).
-
To test the effect of VIP, add it at various concentrations to the different polarizing conditions.
-
-
Intracellular Cytokine Staining and Flow Cytometry: After 3-5 days of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Fix and permeabilize the cells, then stain for intracellular cytokines: IFN-γ (Th1), IL-4 (Th2), and the transcription factor FoxP3 (Treg). Analyze by flow cytometry.
Experimental Workflow for Studying VIP's Effect on Dendritic Cell Maturation
Caption: Workflow for assessing VIP's impact on dendritic cell maturation.
Conclusion
Vasoactive Intestinal Peptide is a pleiotropic neuropeptide with profound immunomodulatory properties. Its ability to suppress pro-inflammatory responses while promoting anti-inflammatory and regulatory pathways underscores its therapeutic potential for a wide range of immune-mediated diseases. The detailed understanding of its mechanisms of action on different immune cells and the specific signaling pathways involved is crucial for the development of novel VIP-based therapeutics. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the immunoregulatory functions of this "very important peptide."
References
- 1. ipb.csic.es [ipb.csic.es]
- 2. intercoastalhealth.com [intercoastalhealth.com]
- 3. Vasoactive intestinal peptide in the immune system: potential therapeutic role in inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasoactive intestinal peptide in the immune system: potential therapeutic role in inflammatory and autoimmune diseases - ProQuest [proquest.com]
- 5. Immunomodulation of innate immune responses by vasoactive intestinal peptide (VIP): its therapeutic potential in inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasoactive intestinal peptide-mediated Th17 differentiation: an expanding spectrum of vasoactive intestinal peptide effects in immunity and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of effects of vasoactive intestinal peptide on macrophages and lymphocytes in compartmental immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VIP impairs acquisition of the macrophage proinflammatory polarization profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanism of Immunoregulatory Properties of Vasoactive Intestinal Peptide in the K/BxN Mice Model of Autoimmune Arthritis [frontiersin.org]
- 11. VIP/PACAP oppositely affects immature and mature dendritic cell expression of CD80/CD86 and the stimulatory activity for CD4(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of vasoactive intestinal peptide on phenotypic and functional maturation of dendritic cells [pubmed.ncbi.nlm.nih.gov]
- 13. Regulatory effects of vasoactive intestinal peptide on the migration of mature dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cutting edge: vasoactive intestinal peptide (VIP) induces differentiation of Th17 cells with a distinctive cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Vasoactive Intestinal Peptide in Cardiovascular Regulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide of the secretin/glucagon superfamily that functions as a potent neurotransmitter and neuromodulator throughout the central and peripheral nervous systems.[1][2] Beyond its well-known roles in the gastrointestinal and respiratory systems, VIP exerts profound and multifaceted effects on the cardiovascular system. It is a powerful vasodilator, 50-100 times more potent than acetylcholine (B1216132) on a molar basis, and possesses significant positive inotropic and chronotropic properties.[1][3] These actions are mediated primarily through two G-protein coupled receptors, VPAC1 and VPAC2, which trigger downstream signaling cascades, predominantly involving cyclic adenosine (B11128) monophosphate (cAMP).[2][4] Alterations in VIP concentration and receptor function have been implicated in various cardiovascular pathologies, including heart failure, pulmonary hypertension, and myocardial fibrosis, highlighting the VIP signaling system as a promising therapeutic target.[4] This guide provides a comprehensive technical overview of the cardiovascular functions of VIP, detailing its molecular mechanisms, physiological effects, role in disease, and the key experimental protocols used in its study.
Molecular Mechanisms of VIP Action
The biological effects of VIP are initiated by its binding to specific cell surface receptors. In the cardiovascular system, these are primarily the VPAC1 and VPAC2 receptors, which belong to the Class B family of G-protein coupled receptors (GPCRs).[4][5]
VIP Receptors: VPAC1 and VPAC2
Both VPAC1 and VPAC2 receptors bind VIP with high affinity.[4] Their distribution within the cardiovascular system dictates the specific local effects of VIP.
-
VPAC1 Receptors: These are prominently expressed on the endothelium of blood vessels.[6] Their activation is strongly linked to endothelium-dependent vasodilation through the production of nitric oxide (NO).[6]
-
VPAC2 Receptors: These are primarily located on vascular smooth muscle cells and cardiomyocytes.[6][7] Activation of VPAC2 on smooth muscle leads to direct, endothelium-independent vasodilation.[6] In the heart, VPAC2 activation is responsible for the positive inotropic and chronotropic effects of VIP.[8]
Primary Signaling Pathway: Adenylyl Cyclase and cAMP
The canonical signaling pathway for both VPAC1 and VPAC2 receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[9][10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[10][11] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response.[2][12] In vascular smooth muscle, this cascade results in relaxation (vasodilation), while in cardiomyocytes, it enhances contractility and heart rate.[8][12]
Secondary Vasodilatory Pathways: Nitric Oxide (NO)
In addition to the direct cAMP-mediated effects on smooth muscle, VIP induces vasodilation via endothelium-dependent mechanisms.[13] Binding of VIP to VPAC1 receptors on endothelial cells stimulates the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[6] NO, a gaseous signaling molecule, then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately contributes to vasodilation.[9] In some vascular beds, such as human skin, VIP-mediated vasodilation involves both NO-dependent and histamine-release components.[13][14]
Physiological Effects on the Cardiovascular System
VIP's activation of its signaling pathways translates into significant, measurable effects on vascular tone, cardiac function, and overall hemodynamics.
Vasodilation and Hemodynamic Effects
VIP is a potent vasodilator in systemic, coronary, and pulmonary circulations.[1][10][15] Intravenous infusion of VIP in healthy subjects leads to a significant decrease in peripheral vascular resistance and blood pressure, often accompanied by a compensatory increase in heart rate and cardiac output.[15]
| Parameter | Change from Baseline | Conditions | Reference |
| Mean Arterial Pressure | ↓ 12% | VIP infusion (400 pmol/kg/hr) in healthy subjects. | [15] |
| Total Peripheral Resistance | ↓ 30% | VIP infusion (400 pmol/kg/hr) in healthy subjects. | [15] |
| Forearm Vascular Resistance | ↓ 65% | VIP infusion (400 pmol/kg/hr) in healthy subjects. | [15] |
| Heart Rate | ↑ 28.1% | VIP injection (10 µg i.v.) in conscious dogs. | [16] |
| Mean Arterial Pressure | ↓ 37.9% | VIP injection (10 µg i.v.) in conscious dogs. | [16] |
Table 1: Summary of Hemodynamic Effects of VIP Administration.
Cardiac Effects: Inotropy and Chronotropy
VIP-containing nerve fibers are found in key cardiac structures, including the sinoatrial (SA) and atrioventricular (AV) nodes, atria, and ventricles, suggesting a direct role in regulating cardiac function.[1][9]
-
Positive Inotropy (Contractility): VIP exerts a direct positive inotropic effect on cardiac muscle, increasing the force of contraction.[3][15] In experimental models, VIP infusions increase left ventricular contractility, as measured by end-systolic elastance (Ees).[15][17] This effect is enhanced by its vasodilatory action, which reduces afterload and improves ventriculovascular coupling.[3][17]
-
Positive Chronotropy (Heart Rate): By acting on the SA node, VIP significantly increases heart rate.[1][3] This effect can be more potent than that of norepinephrine (B1679862).[8] The tachycardia observed during systemic VIP infusion is a combination of this direct chronotropic effect and a reflex response to vasodilation.[15]
| Parameter | Change from Control | Conditions | Reference |
| LV End-Systolic Elastance (Ees) | ↑ to 181% | VIP infusion (0.10 µg/kg/min) in dogs. | [17] |
| Effective Arterial Elastance (Ea) | ↓ to 64% | VIP infusion (0.10 µg/kg/min) in dogs. | [17] |
| Cardiac Output | ↑ (early phase) | VIP infusion (400 pmol/kg/hr) in healthy subjects. | [15] |
| Stroke Volume | ↓ (late phase) | VIP infusion (400 pmol/kg/hr) in healthy subjects. | [15] |
Table 2: Effects of VIP on Myocardial Contractility and Ventriculovascular Coupling.
Electrophysiological Effects
At the cellular level, VIP modulates various ion channels in cardiomyocytes, consistent with the activation of the cAMP/PKA pathway.[12] Patch-clamp studies on canine atrial myocytes have shown that VIP:
-
Significantly increases the slow delayed rectifier potassium current (IKs).[12]
-
Significantly decreases the peak sodium current (INa).[12]
-
Decreases the ultrarapid delayed rectifier potassium current (IKur) and the transient outward potassium current (Ito).[12]
These ionic effects can alter action potential duration and cellular excitability, and may contribute to arrhythmogenesis under certain pathological conditions like heart failure, where VIP release can be increased.[12]
Role in Cardiovascular Pathophysiology
The VIP signaling system is frequently dysregulated in cardiovascular diseases, presenting both a pathological factor and a therapeutic opportunity.
Pulmonary Hypertension (PH)
Patients with primary pulmonary hypertension (PH) exhibit a deficiency of VIP in their serum and lung tissue, coupled with an upregulation of VIP receptors.[18][19] This suggests that a loss of VIP's potent pulmonary vasodilatory and anti-proliferative effects contributes to the disease's progression.[5][18] Consequently, VIP substitution therapy has emerged as a promising treatment strategy.
| Parameter | Change from Baseline | Treatment | Reference |
| Mean Pulmonary Artery Pressure | ↓ 10 mmHg (acute) | 100 µg inhaled VIP in PH patients. | [18] |
| Cardiac Output | ↑ 0.8 L/min/m² (acute) | 100 µg inhaled VIP in PH patients. | [18] |
| Mean Pulmonary Artery Pressure | ↓ 13 mmHg (chronic) | 200 µ g/day inhaled VIP for 3 months. | [18] |
| Pulmonary Vascular Resistance | ↓ ~50% (chronic) | 200 µ g/day inhaled VIP for 3 months. | [18] |
| Cardiac Output | ↑ 1.7 L/min (chronic) | 200 µ g/day inhaled VIP for 3 months. | [18] |
Table 3: Therapeutic Effects of Inhaled VIP in Patients with Pulmonary Hypertension.
Heart Failure and Myocardial Fibrosis
The role of VIP in heart failure (HF) is complex. In early stages, plasma VIP levels may increase, possibly as a compensatory mechanism to counteract hemodynamic compromise through vasodilation and inotropic support.[20] However, in advanced stages, myocardial VIP concentrations decrease significantly, becoming undetectable in end-stage cardiomyopathy.[21] This depletion is associated with increased myocardial fibrosis.[21] Animal studies have shown that continuous VIP infusion can reverse existing myocardial fibrosis, suggesting a therapeutic role in preventing or treating the structural remodeling that leads to heart failure.[21]
Key Experimental Methodologies
Studying the cardiovascular effects of VIP requires a range of specialized techniques, from quantifying the peptide itself to assessing its functional impact on tissues and whole organisms.
Measurement of VIP Concentration: Radioimmunoassay (RIA)
RIA is a highly sensitive method used to quantify VIP levels in plasma, tissue homogenates, and coronary sinus blood samples.[21][22][23]
Generalized Protocol:
-
Sample Collection: Blood is collected in tubes containing protease inhibitors (e.g., aprotinin, EDTA) to prevent VIP degradation and centrifuged to separate plasma. Tissues are snap-frozen and homogenized.
-
Extraction: VIP is often extracted from plasma or tissue homogenates using methods like acid-ethanol precipitation or solid-phase extraction columns to remove interfering substances.
-
Assay: The extracted sample is incubated with a specific anti-VIP antibody and a known quantity of radiolabeled VIP (e.g., ¹²⁵I-VIP).
-
Competition: The unlabeled VIP in the sample competes with the radiolabeled VIP for binding to the limited number of antibody sites.
-
Separation: The antibody-bound VIP is separated from the free VIP (e.g., using a secondary antibody and precipitation).
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of VIP in the sample is determined by comparing its radioactivity to a standard curve generated with known concentrations of unlabeled VIP.
Assessment of Vasodilation
In Vivo Cutaneous Vasodilation (Human Skin): This method, using intradermal microdialysis and laser-Doppler flowmetry, allows for the localized study of vasodilator mechanisms in humans.[13][14]
In Vitro Vascular Reactivity (Isolated Artery): This classic pharmacology technique assesses the direct effect of VIP on vascular tone.
-
Tissue Preparation: A blood vessel (e.g., mesenteric artery, coronary artery) is excised, cleaned of connective tissue, and cut into rings.[11]
-
Mounting: The arterial ring is mounted in an organ bath containing a physiological salt solution, aerated with carbogen (B8564812) (95% O₂, 5% CO₂), and maintained at 37°C. The ring is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Pre-contraction: The vessel is contracted with an agonist like norepinephrine or phenylephrine (B352888) to induce a stable tone.[11]
-
VIP Application: A cumulative concentration-response curve is generated by adding increasing concentrations of VIP to the bath and recording the degree of relaxation.
-
Data Analysis: The relaxation is typically expressed as a percentage of the pre-contracted tone.
Measurement of cAMP Production
Assessing the primary downstream messenger of VIP signaling is crucial for mechanistic studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 3. Vasoactive intestinal peptide: cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective role of the VIP signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Location and function of VPAC1, VPAC2 and NPR-C receptors in VIP-induced vasodilation of porcine basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. droracle.ai [droracle.ai]
- 11. Mechanisms of vasodilation induced by vasoactive intestinal polypeptide in rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Cardiovascular effects of vasoactive intestinal peptide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Beneficial influence of vasoactive intestinal peptide on ventriculovascular coupling in closed-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI - Vasoactive intestinal peptide as a new drug for treatment of primary pulmonary hypertension [jci.org]
- 19. Vasoactive intestinal peptide as a new drug for treatment of primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Vasoactive intestinal peptide in heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vasoactive intestinal peptide infusion reverses existing myocardial fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vasoactive intestinal peptide--release from the heart and response in heart failure due to left ventricular pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. VIP stimulation of cAMP production in corneal endothelial cells in tissue and organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Vasoactive Intestinal Peptide (VIP) as a Neurotransmitter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][2] Initially isolated from the porcine small intestine and identified as a vasodilator, its widespread distribution and diverse physiological functions have since been extensively characterized.[1] VIP belongs to the secretin/glucagon superfamily of peptides and exerts its effects by binding to specific G protein-coupled receptors (GPCRs).[3] This technical guide provides a comprehensive overview of VIP as a neurotransmitter, focusing on its core signaling pathways, physiological roles, and relevance in disease. It also presents detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development.
Vasoactive Intestinal Peptide and its Receptors
VIP is derived from a larger precursor protein, prepro-VIP, which is enzymatically processed to yield the mature peptide.[4] Its biological actions are mediated through two high-affinity receptor subtypes: VPAC1 and VPAC2.[3] A third receptor, the PAC1 receptor, binds VIP with significantly lower affinity than its primary ligand, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[3]
Receptor Distribution
The distinct physiological effects of VIP are largely determined by the specific expression patterns of its receptors throughout the body.
-
VPAC1 Receptors are widely distributed and are found in high concentrations in the cerebral cortex, hippocampus, liver, lung, and intestine.[3] They are also expressed on T-lymphocytes, highlighting VIP's role in the immune system.[3]
-
VPAC2 Receptors are prominently located in the thalamus, suprachiasmatic nucleus (the brain's master clock), pancreas, skeletal muscle, heart, and kidney.[3]
Signaling Pathways of Vasoactive Intestinal Peptide
The binding of VIP to its VPAC1 and VPAC2 receptors primarily activates the adenylyl cyclase signaling cascade. This is the canonical pathway for VIP-mediated cellular responses.
Canonical VIP Signaling Pathway (VPAC1/VPAC2)
Upon ligand binding, the VPAC1 and VPAC2 receptors undergo a conformational change, leading to the activation of the stimulatory G protein, Gs. The α-subunit of Gs (Gαs) then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[5]
Physiological Functions of VIP as a Neurotransmitter
VIP's widespread distribution is reflective of its involvement in a vast array of physiological processes.
Central Nervous System
-
Circadian Rhythms: VIP is essential for the synchronization of the master circadian clock in the suprachiasmatic nucleus.[3]
-
Learning and Memory: Through its receptors in the hippocampus and cerebral cortex, VIP is implicated in synaptic plasticity, learning, and memory.[3]
-
Neuroprotection: VIP exhibits potent neuroprotective effects, protecting neurons from cell death in various models of neurodegenerative diseases.[6]
-
Anxiety and Depression: Plasma VIP levels have been negatively correlated with symptoms of anxiety and depression in healthy females.[7]
Peripheral Nervous System
-
Vasodilation: As its name suggests, VIP is a potent vasodilator, contributing to the regulation of blood flow and blood pressure.[2]
-
Smooth Muscle Relaxation: VIP induces the relaxation of smooth muscle in the gastrointestinal tract, respiratory tract, and urogenital system.[2]
-
Secretory Processes: It stimulates the secretion of water and electrolytes in the intestines and regulates the secretion of hormones from the pancreas and pituitary gland.[5][6]
-
Immune Modulation: VIP plays a significant role in modulating the immune system, generally exerting anti-inflammatory effects.[6]
Vasoactive Intestinal Peptide in Disease and Therapeutics
Alterations in VIP signaling have been implicated in a number of pathological conditions, making it a potential target for therapeutic intervention.
Neurological and Neurodegenerative Disorders
The neuroprotective and anti-inflammatory properties of VIP have made it a subject of interest in diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[6] Studies have shown that VIP can reduce neuronal damage and modulate the inflammatory responses associated with these conditions. In patients with multiple sclerosis, significantly lower levels of VIP have been observed in the cerebrospinal fluid compared to healthy controls.[8]
Inflammatory Diseases
Given its immunomodulatory functions, VIP and its analogs are being explored as potential treatments for inflammatory conditions like Crohn's disease, rheumatoid arthritis, and asthma.[9]
Drug Development
A major challenge in the therapeutic application of VIP is its short biological half-life of less than one minute due to rapid enzymatic degradation.[9] To overcome this, research is focused on the development of stable VIP analogs with improved pharmacokinetic profiles.[9][10][11] Additionally, novel drug delivery systems, such as nanoparticles, are being investigated to protect VIP from degradation and ensure targeted delivery.
Quantitative Data
Receptor Binding Affinities
The affinity of VIP and its analogs for VPAC receptors is a critical determinant of their biological activity. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating higher affinity. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are measures of the potency of a compound in eliciting a functional response or inhibiting a specific binding, respectively.
| Ligand | Receptor | Tissue/Cell Line | Kd (nM) | Reference |
| ¹²⁵I-VIP | VPAC1 | Human VPAC1-transfected cells | - | [12] |
| ¹²⁵I-VIP | VPAC2 | Human VPAC2-transfected cells | - | [12] |
| Compound | Receptor | EC50 (nM) | IC50 (nM) | Reference |
| VIP | hVPAC1 | - | - | [10] |
| VIP | hVPAC2 | - | - | [10] |
| [Ala¹¹,²²,²⁸]VIP | hVPAC1 | >1000 | >1000 | [12] |
| [Ala¹¹,²²,²⁸]VIP | hVPAC2 | - | - | [12] |
| Ro 25-1553 | VPAC2 | - | - | [3] |
In Vivo Concentrations
The physiological concentrations of VIP can vary significantly between different tissues and fluids.
| Sample Type | Species | Concentration | Reference |
| Cerebrospinal Fluid (Healthy) | Human | 37 ± 4 pmol/l | [8] |
| Cerebrospinal Fluid (Multiple Sclerosis) | Human | 18 ± 3 pmol/l | [8] |
| Cerebrospinal Fluid (Healthy Males) | Human | 38 ± 14 pmol/l | [13] |
| Plasma (Healthy Females) | Human | - | [7] |
Experimental Protocols
Radioligand Binding Assay for VIP Receptors
This protocol describes a method for determining the binding affinity of a test compound for VIP receptors using a competitive radioligand binding assay.[14][15][16][17]
Materials:
-
Cell membranes or tissue homogenates expressing VPAC1 or VPAC2 receptors.
-
¹²⁵I-VIP (radioligand).
-
Unlabeled VIP (for determining non-specific binding).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled VIP in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membrane/tissue homogenate to each well.
-
Add a fixed concentration of ¹²⁵I-VIP to each well.
-
Add varying concentrations of the test compound to the experimental wells. Add a high concentration of unlabeled VIP to the non-specific binding wells and binding buffer to the total binding wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Immunohistochemistry for VIP in Brain Tissue
This protocol outlines the steps for localizing VIP in paraffin-embedded brain tissue sections.[18][19][20][21][22]
Materials:
-
Paraffin-embedded brain tissue sections on slides.
-
Xylene.
-
Ethanol (B145695) (100%, 95%, 70%).
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide (3%).
-
Blocking buffer (e.g., 10% normal goat serum in PBS).
-
Primary antibody against VIP.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC reagent).
-
DAB (3,3'-diaminobenzidine) substrate kit.
-
Hematoxylin (B73222) counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041).
-
Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval solution to unmask the antigenic sites.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate sections with blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against VIP at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody.
-
-
Signal Amplification:
-
Incubate sections with the ABC reagent.
-
-
Visualization:
-
Incubate sections with the DAB substrate to produce a colored precipitate at the site of the antigen.
-
-
Counterstaining:
-
Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope to visualize the distribution and localization of VIP.
-
Measurement of cAMP Accumulation
This protocol describes a method to quantify the production of intracellular cAMP in response to VIP receptor activation.[23][24][25][26][27]
Materials:
-
Cultured cells expressing VPAC receptors.
-
VIP or test compounds.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF).
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a PDE inhibitor for a short period to inhibit cAMP degradation.
-
Stimulate the cells with varying concentrations of VIP or the test compound for a defined time.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.
Electrophysiological Recording of VIP-induced Neuronal Activity
This protocol provides a general framework for studying the effects of VIP on neuronal activity using whole-cell patch-clamp electrophysiology.[28][29][30][31][32]
Materials:
-
Brain slices containing neurons of interest.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes.
-
Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.
-
VIP solution.
Procedure:
-
Prepare acute brain slices from the region of interest and maintain them in aCSF.
-
Transfer a slice to the recording chamber of the electrophysiology setup and continuously perfuse with aCSF.
-
Using a micromanipulator, approach a neuron with a patch pipette filled with an appropriate internal solution.
-
Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate).
-
Apply VIP to the bath or locally via a puffer pipette.
-
Record the changes in neuronal activity in response to VIP application. This may include changes in membrane potential, firing frequency, or synaptic currents.
-
Wash out the VIP and record the recovery of neuronal activity to baseline.
-
Analyze the recorded data to quantify the effects of VIP on the electrophysiological properties of the neuron.
Conclusion
Vasoactive Intestinal Peptide is a pleiotropic neurotransmitter with a profound impact on a wide range of physiological functions. Its signaling through VPAC1 and VPAC2 receptors modulates everything from central processes like circadian rhythms and learning to peripheral actions such as vasodilation and immune responses. The growing understanding of VIP's role in various diseases, particularly those with neuroinflammatory components, has positioned it as a promising therapeutic target. The continued development of stable VIP analogs and sophisticated drug delivery systems holds the potential to translate the therapeutic promise of this versatile neuropeptide into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to further explore the intricate world of VIP neurotransmission.
References
- 1. Vasoactive intestinal polypeptide: measurement, distribution and putative neurotransmitter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transmitter role of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. youtube.com [youtube.com]
- 6. Therapeutic potential of vasoactive intestinal peptide and its receptors in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasoactive intestinal polypeptide plasma levels associated with affective symptoms and brain structure and function in healthy females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VIP in cerebrospinal fluid of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THU262 Improvement Of Pharmacokinetic Properties Of Vasoactive Intestinal Peptide Through Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The stable VIP analogue, Ro 24-9981, potentiates bradykinin-induced increases in clearance of macromolecules [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasoactive intestinal polypeptide (VIP) in cerebrospinal fluid from men after long-term exposure to organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 19. Immunohistochemistry (IHC) protocol [hellobio.com]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. cAMP immunocytochemistry provides evidence for functional VIP receptors in trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Vasoactive intestinal peptide receptor regulation of cAMP accumulation and glycogen hydrolysis in the human Ewing's sarcoma cell line WE-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. resources.revvity.com [resources.revvity.com]
- 28. Vasoactive intestinal peptide excites GnRH neurons via KCa3.1, a potential player in the slow afterhyperpolarization current - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | A Characterization of the Electrophysiological and Morphological Properties of Vasoactive Intestinal Peptide (VIP) Interneurons in the Medial Entorhinal Cortex (MEC) [frontiersin.org]
- 30. Spontaneous electrical activity regulates vasoactive intestinal peptide expression in dissociated spinal cord cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. visualplasticitylab.org [visualplasticitylab.org]
Methodological & Application
Vasoactive Intestinal Peptide (VIP) ELISA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions. It acts as a potent vasodilator, regulates smooth muscle activity, stimulates intestinal water and electrolyte secretion, and plays a role in neurotransmission and immune regulation.[1][2] Given its diverse physiological roles, accurate quantification of VIP in biological samples is crucial for research in gastroenterology, neurology, endocrinology, and immunology. This document provides a detailed overview of the Enzyme-Linked Immunosorbent Assay (ELISA) for VIP, including a comprehensive protocol, validation data from commercially available kits, and insights into its primary signaling pathway.
Principle of the Assay
VIP ELISA kits are typically based on the principle of competitive or sandwich immunoassay.
-
Competitive ELISA: In this format, a known amount of labeled VIP competes with the VIP present in the sample for binding to a limited number of capture antibodies coated on a microplate. The amount of labeled VIP bound to the antibody is inversely proportional to the concentration of VIP in the sample.[3][4]
-
Sandwich ELISA: This method utilizes two antibodies specific for different epitopes on the VIP molecule. A capture antibody is coated on the plate, which binds to the VIP in the sample. A second, detection antibody (often biotinylated) is then added, followed by a streptavidin-enzyme conjugate. The resulting signal is directly proportional to the amount of VIP in the sample.[5]
The final detection step in both formats typically involves a colorimetric reaction, where a substrate is converted by the enzyme into a colored product. The intensity of the color is measured spectrophotometrically at 450 nm, and the concentration of VIP is determined by comparing the sample's absorbance to a standard curve.[3][6]
VIP Signaling Pathway
Vasoactive Intestinal Peptide exerts its effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2.[2][7] Upon binding, these receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA).[2][8] PKA then phosphorylates various downstream targets, leading to the diverse physiological responses attributed to VIP, such as smooth muscle relaxation, ion channel regulation, and gene expression changes.[2][9]
Experimental Protocols
This section provides a generalized protocol for a VIP ELISA. Note: This is a representative workflow. Always refer to the specific manual provided with your ELISA kit for detailed instructions, as incubation times, temperatures, and reagent volumes may vary.
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm[1]
-
Precision pipettes and tips
-
Distilled or deionized water
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Orbital shaker
-
Absorbent paper[1]
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Allow blood to clot for 1-2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant.[6][10][11]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[6][10][11]
-
Cell Culture Supernatants and Other Biological Fluids: Centrifuge at 1,000 x g for 20 minutes to remove particulates.[6][10]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize in an appropriate lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.[10][11]
Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][10]
Assay Procedure Workflow
References
- 1. raybiotech.com [raybiotech.com]
- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 3. Human VIP(Vasoactive Intestinal Peptide) ELISA Kit - Elabscience® [elabscience.com]
- 4. demeditec.com [demeditec.com]
- 5. Human VIP(VIP peptides) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Vasoactive intestinal peptide acts via multiple signal pathways to regulate hippocampal NMDA receptors and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 9. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Rat Vasoactive Intestinal Peptide (VIP) Elisa Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols: Immunohistochemistry Staining for Vasoactive Intestinal Peptide in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) detection of Vasoactive Intestinal Peptide (VIP) in various tissues. This document includes detailed protocols, data presentation tables, and visual diagrams of the VIP signaling pathway and experimental workflow to facilitate reproducible and accurate results in research and drug development settings.
Introduction to Vasoactive Intestinal Peptide (VIP)
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions. It is produced by neurons, endocrine cells, and immune cells and is expressed in numerous tissues, including the gut, pancreas, and the central and peripheral nervous systems.[1] VIP exerts its effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2.[1] Its diverse physiological roles include vasodilation, regulation of smooth muscle contractility, and modulation of immune responses.[1] Given its involvement in various physiological and pathological processes, the accurate detection and quantification of VIP in tissues are crucial for advancing our understanding of its role in health and disease.
Data Presentation: Quantitative Analysis of VIP Immunohistochemistry
The following tables summarize quantitative data from various studies performing IHC for VIP in different tissues. These tables provide a reference for antibody selection, dilution, and expected quantitative outcomes.
Table 1: VIP Immunohistochemistry - Antibody and Staining Parameters
| Tissue/Species | Primary Antibody | Dilution | Antigen Retrieval | Detection System | Reference |
| Human Colon | Rabbit Polyclonal anti-VIP | 1:200 - 1:800 | Heat-mediated (Tris-EDTA buffer, pH 9.0) | Not specified | [2] |
| Human Pancreas | Mouse Monoclonal anti-VIP (ab30680) | 1:100 | Not specified | Not specified | [3] |
| Human Small Intestine | Rabbit Monoclonal anti-VIP (D8J1V) | Not specified | Not specified | Not specified | [1] |
| Human Cerebellum | Mouse Monoclonal & Rabbit/Goat Polyclonal anti-VIP | Not specified | Not specified | Not specified | |
| Rat Pancreas | Not specified | Not specified | Not specified | Immunofluorescence | [4] |
| Mouse Brain (Barrel Cortex) | Not specified | Not specified | Not specified | Not specified | [5] |
| Rabbit Retina | Commercially obtained anti-VIP | Not specified | Not specified | Avidin-biotin-peroxidase | [6] |
Table 2: Quantitative and Semi-Quantitative Analysis of VIP Staining
| Tissue/Species | Quantification Method | Results | Reference |
| Human Pancreas | Radioimmunoassay | 42 ± 10 pmol/g wet weight | [4] |
| Rat Pancreas | Radioimmunoassay | 28 ± 7 pmol/g wet weight | [4] |
| Rat Pancreatic Islets | Radioimmunoassay | 374 ± 30 pmol/g | [4] |
| Mouse Brain (Barrel Cortex) | Cell Density | 2099.1 ± 113.2 VIP+ cells/mm³ | [5] |
| Rabbit Retina | Cell Density | 40-50 cells/mm² (central), 15-20 cells/mm² (peripheral) | [6] |
| Diabetic Rat Jejunum | Morphometric Analysis | Decrease in area of VIP-IR varicosities (28.9%) | [1] |
| Human Colorectal Cancer | Semi-quantitative (Intensity & Percentage) | Scoring based on staining intensity (0-3) and percentage of positive cells. | [7] |
| General IHC | H-Score | Score = (1 × % weak) + (2 × % moderate) + (3 × % strong) | [8][9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing immunohistochemistry for VIP on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol: VIP Immunohistochemistry on FFPE Tissues
1. Materials and Reagents:
-
FFPE tissue sections on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen peroxide (3%) for endogenous peroxidase blocking
-
Blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in wash buffer)
-
Primary antibody against VIP (refer to Table 1 for examples)
-
Biotinylated secondary antibody
-
Streptavidin-HRP (or other polymer-based detection system)
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Mounting medium
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5-10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3-5 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse gently with running tap water.
-
Rinse with deionized water.
3. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat antigen retrieval buffer in a water bath, pressure cooker, or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with wash buffer.
4. Staining Procedure:
-
Endogenous Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Blocking: Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking buffer (do not rinse) and incubate slides with the primary anti-VIP antibody at the optimal dilution (to be determined by titration, see Table 1 for starting points) overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Incubate slides with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
Detection: Incubate slides with Streptavidin-HRP (or equivalent) for 30 minutes at room temperature.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
Chromogen Development: Incubate slides with DAB substrate-chromogen solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
6. Data Analysis and Quantification:
-
Qualitative Assessment: Examine the slides under a light microscope to assess the localization and distribution of VIP immunoreactivity.
-
Semi-Quantitative Scoring: A common method involves scoring both the intensity of the staining (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells.[10] The H-Score is a widely used method calculated as: H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells) , resulting in a score between 0 and 300.[8][9]
-
Quantitative Analysis: For more precise measurements, image analysis software can be used to quantify the number of positive cells, the staining intensity, or the area of immunoreactivity.
Mandatory Visualizations
VIP Signaling Pathway
Vasoactive Intestinal Peptide initiates its signaling cascade by binding to its G protein-coupled receptors, VPAC1 and VPAC2. This binding activates the G alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.
Caption: VIP signaling cascade via VPAC receptors.
Immunohistochemistry Workflow for VIP Detection
The following diagram outlines the key steps in the immunohistochemical staining process for detecting Vasoactive Intestinal Peptide in formalin-fixed, paraffin-embedded tissue sections.
Caption: Workflow for VIP immunohistochemistry.
References
- 1. Immunohistochemical study of vasoactive intestinal peptide (VIP) enteric neurons in diabetic rats supplemented with L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide (VIP) cells in the pancrease and gastro-intestinal mucosa. An immunohistochemical and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry of Colorectal Cancer Biomarker Phosphorylation Requires Controlled Tissue Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The location of VIP in the pancreas of man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-immunohistochemistry.info [e-immunohistochemistry.info]
- 6. Vasoactive intestinal polypeptide (VIP) immunohistochemistry in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 9. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Vasoactive Intestinal Peptide (VIP) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with potent immunomodulatory and anti-inflammatory properties.[1] It is widely distributed in the central and peripheral nervous systems and is also expressed by immune cells.[2] VIP exerts its biological functions by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2.[2][3] In various mouse models of inflammatory and autoimmune diseases, the administration of VIP has shown significant therapeutic effects, making it a promising candidate for clinical investigation.[2][1] These application notes provide a comprehensive overview of the in vivo administration of VIP in mouse models, including detailed protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Key Applications in Mouse Models
-
Rheumatoid Arthritis (RA): VIP administration has been shown to prevent and ameliorate collagen-induced arthritis (CIA) in mice, a common model for RA.[4][5] It reduces joint inflammation, cartilage destruction, and bone erosion.[4][5]
-
Acute Lung Injury (ALI): In lipopolysaccharide (LPS)-induced ALI models, VIP treatment attenuates lung inflammation, reduces inflammatory cell infiltration, and improves lung function.[6][7]
-
Multiple Sclerosis (MS): In experimental autoimmune encephalomyelitis (EAE), a mouse model for MS, VIP administration reduces clinical symptoms and central nervous system inflammation.[8]
-
Inflammatory Bowel Disease (IBD): VIP has shown therapeutic potential in models of colitis by modulating the immune response in the gut.[9]
-
Neurodegenerative Diseases: Studies in a mouse model of Alzheimer's disease (5xFAD) have shown that VIP administration can decrease the accumulation of β-amyloid plaques.[10]
Data Presentation: Quantitative Effects of VIP Administration
The following tables summarize the quantitative data from various studies on the in vivo effects of VIP administration in mouse models.
Table 1: Effects of VIP on Collagen-Induced Arthritis (CIA) in Mice
| Parameter | Control (Arthritic Mice) | VIP-Treated Mice | Fold Change/Percentage Change | Reference |
| Incidence of Arthritis (%) | 100 | 30 | 70% decrease | [5] |
| Arthritis Severity (Clinical Score) | ~12 | ~2 | ~83% decrease | [5] |
| TNF-α mRNA (paws) | High | Low | Significant decrease | [5] |
| IL-6 mRNA (paws) | High | Low | Significant decrease | [5] |
| IL-10 mRNA (paws) | Low | High | Significant increase | [5] |
| Anti-Collagen IgG2a (serum) | High | Low | Significant decrease | [5] |
| Anti-Collagen IgG1 (serum) | Low | High | Significant increase | [5] |
| MMP-2 mRNA (paws) | High | Low | Significant decrease | [5] |
| RANKL/OPG mRNA ratio (joints) | High | Low | Drastic decrease | [1] |
Table 2: Effects of VIP on LPS-Induced Acute Lung Injury (ALI) in Mice
| Parameter | Control (LPS-Treated Mice) | Lenti-VIP-Treated Mice | Fold Change/Percentage Change | Reference |
| Total Protein in BALF (µg/mL) | ~1500 | ~500 | ~67% decrease | [6] |
| Neutrophils in BALF (x10^4) | ~60 | ~20 | ~67% decrease | [6] |
| TNF-α mRNA (lung) | High | Low | Significant decrease | [6] |
| IL-10 mRNA (lung) | Low | High | Significant increase | [6] |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) and VIP Treatment
This protocol describes the induction of arthritis in DBA/1 mice using bovine type II collagen and subsequent treatment with VIP.
Materials:
-
Male DBA/1 mice (8-12 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Vasoactive Intestinal Peptide (VIP)
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Immunization:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse (Day 0).
-
-
Booster Immunization:
-
On day 21, prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio).
-
Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.
-
-
VIP Treatment:
-
Reconstitute VIP in sterile PBS.
-
Beginning on the day of the booster immunization (Day 21), administer VIP intraperitoneally (i.p.) at a dose of 1-5 nmol every other day.[5] For control groups, administer an equivalent volume of PBS.
-
-
Monitoring and Assessment:
-
Monitor mice daily for the onset and severity of arthritis.
-
Clinical severity can be scored on a scale of 0-4 for each paw, with 0 = normal, 1 = erythema and mild swelling of one digit, 2 = erythema and mild swelling of the ankle or wrist, 3 = erythema and moderate swelling of the entire paw, and 4 = severe swelling and ankylosis. The maximum score per mouse is 16.
-
-
Sample Collection and Analysis:
-
At the end of the experiment (e.g., Day 35), collect blood for serum analysis of anti-collagen antibodies (ELISA).
-
Euthanize mice and collect paws for histological analysis of joint inflammation and destruction, and for mRNA expression analysis of cytokines and other inflammatory mediators (RT-PCR).
-
Protocol 2: Induction of LPS-Induced Acute Lung Injury (ALI) and VIP Treatment
This protocol outlines the induction of ALI in C57BL/6 mice using lipopolysaccharide and treatment with a lentiviral vector expressing VIP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Lentiviral vector expressing VIP (Lenti-VIP) or a control vector
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Lentiviral Vector Administration:
-
Anesthetize mice.
-
Seven days prior to LPS challenge, administer Lenti-VIP or the control vector intratracheally. This allows for peak expression of VIP in the lungs.[6]
-
-
LPS Challenge:
-
Anesthetize mice.
-
Administer LPS (e.g., 5 mg/kg) intratracheally to induce lung injury. For control groups, administer sterile saline.
-
-
Monitoring and Assessment:
-
Monitor mice for signs of respiratory distress.
-
-
Sample Collection and Analysis (24-48 hours post-LPS):
-
Euthanize mice.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF). Analyze BALF for total protein content and inflammatory cell counts (e.g., neutrophils).
-
Collect lung tissue for histological examination of lung injury and for analysis of cytokine expression (e.g., TNF-α, IL-10) by ELISA or RT-PCR.
-
Mandatory Visualizations
Caption: Vasoactive Intestinal Peptide (VIP) Signaling Pathway.
Caption: Experimental Workflow for Collagen-Induced Arthritis (CIA) Model.
References
- 1. Protective effect of vasoactive intestinal peptide on bone destruction in the collagen-induced arthritis model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Immunoregulatory Properties of Vasoactive Intestinal Peptide in the K/BxN Mice Model of Autoimmune Arthritis [frontiersin.org]
- 3. Immunomodulation of innate immune responses by vasoactive intestinal peptide (VIP): its therapeutic potential in inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasoactive intestinal peptide (VIP) prevents experimental arthritis News Summary from Johns Hopkins Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 5. ipb.csic.es [ipb.csic.es]
- 6. Vasoactive intestinal peptide overexpression mediated by lentivirus attenuates lipopolysaccharide-induced acute lung injury in mice by inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasoactive intestinal peptide suppresses the NLRP3 inflammasome activation in lipopolysaccharide-induced acute lung injury mice and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Effect of Vasoactive Intestinal Peptide on Experimental Autoimmune Encephalomyelitis: Down-Regulation of Inflammatory and Autoimmune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasoactive intestinal peptide stabilizes intestinal immune homeostasis through maintaining interleukin-10 expression in regulatory B cells [thno.org]
- 10. Vasoactive Intestinal Peptide Decreases β-Amyloid Accumulation and Prevents Brain Atrophy in the 5xFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vasoactive Intestinal Peptide (VIP) Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including vasodilation, smooth muscle relaxation, and immune modulation.[1][2] Its biological effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[1][3] The study of ligand binding to these receptors is fundamental for understanding their function and for the development of novel therapeutics targeting VIP-related pathways. These application notes provide detailed protocols for conducting VIP receptor binding assays, with a primary focus on the gold-standard radioligand binding techniques.
Vasoactive Intestinal Peptide Receptors and Signaling
VIP receptors, VPAC1 and VPAC2, are members of the Class B family of GPCRs.[1] Upon VIP binding, these receptors primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP).[1][4] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[1][4] Additionally, under certain conditions, VPAC receptors can also couple to Gαq or Gαi, activating the Phospholipase C (PLC) pathway and leading to an increase in intracellular calcium levels.[1][4]
Figure 1: Simplified signaling pathways of VIP receptors.
Receptor Binding Assay Techniques
Several techniques can be employed to study the interaction of ligands with VIP receptors.
-
Radioligand Binding Assays: These are the most common and sensitive methods, utilizing a radiolabeled form of VIP (e.g., ¹²⁵I-VIP) to quantify receptor binding.[5] They can be further categorized into:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[6][7]
-
Competition Assays: Used to determine the affinity (Ki) of unlabeled test compounds by measuring their ability to displace the binding of a fixed concentration of radioligand.[6][7]
-
-
Fluorescence-Based Assays: These assays use fluorescently labeled ligands or biosensors to monitor receptor binding.[8] Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can provide real-time binding data in a non-radioactive format.[9][10]
-
Label-Free Assays: These technologies, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), measure changes in physical properties upon ligand binding to the receptor, eliminating the need for any labels.
This document will provide a detailed protocol for the widely used radioligand binding assay.
Experimental Protocols
Part 1: Cell Culture and Membrane Preparation
Reliable binding data depends on a consistent source of receptors. This is typically achieved by using cell lines stably expressing the VPAC1 or VPAC2 receptor, or from tissues known to have high receptor density.
1.1. Cell Culture
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for stable expression of recombinant VIP receptors.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage the cells regularly to maintain them in the exponential growth phase. Use a solution of trypsin-EDTA to detach adherent cells.
1.2. Membrane Preparation
This protocol outlines the preparation of crude membrane fractions containing the VIP receptors.
-
Cell Harvesting: Once the cells reach 80-90% confluency, wash them with ice-cold phosphate-buffered saline (PBS). Scrape the cells into a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron to disrupt the cell membranes.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Binding Assay (Filtration Method)
This protocol is a general guideline and may require optimization for specific experimental conditions.
2.1. Materials
-
Radioligand: ¹²⁵I-VIP (specific activity ~2200 Ci/mmol)
-
Unlabeled VIP: For determining non-specific binding and for competition assays.
-
Membrane Preparation: Containing VPAC1 or VPAC2 receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
2.2. Saturation Binding Assay Protocol
-
Plate Setup: Set up a 96-well filter plate. For each concentration of radioligand, you will have triplicate wells for total binding and triplicate wells for non-specific binding.
-
Total Binding: To each well, add:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of ¹²⁵I-VIP (typically ranging from 0.01 to 5 nM).
-
100 µL of the membrane preparation (containing a predetermined optimal amount of protein, e.g., 10-50 µg).
-
-
Non-specific Binding: To each well, add:
-
50 µL of a high concentration of unlabeled VIP (e.g., 1 µM).
-
50 µL of varying concentrations of ¹²⁵I-VIP.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate under a lamp or in an oven.
-
Counting: Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
2.3. Competition Binding Assay Protocol
-
Plate Setup: Prepare a 96-well filter plate.
-
Assay Mix: To each well, add:
-
50 µL of varying concentrations of the unlabeled test compound.
-
50 µL of a fixed concentration of ¹²⁵I-VIP (typically at or below its Kd value).
-
100 µL of the membrane preparation.
-
Include wells for total binding (no competitor) and non-specific binding (1 µM unlabeled VIP).
-
-
Incubation, Filtration, Washing, and Counting: Follow steps 4-8 from the Saturation Binding Assay Protocol.
Figure 2: General workflow for a radioligand binding assay.
Data Presentation and Analysis
3.1. Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Saturation Assay Data: Plot specific binding as a function of the radioligand concentration. Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax.
-
Competition Assay Data: Plot the percentage of specific binding as a function of the log concentration of the competitor. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. Quantitative Data Summary
The following tables summarize representative binding data for VIP receptors from the literature.
Table 1: Saturation Binding Parameters for ¹²⁵I-VIP
| Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Submandibular Gland | 0.076 | 2000 | [5] |
| Human Blood Monocytes (High Affinity) | 0.25 | 16 (fmol/10⁶ cells) | [11] |
| Human Blood Monocytes (Low Affinity) | 25 | 180 (fmol/10⁶ cells) | [11] |
| Human Lymphocytes | 0.47 | 1700 sites/cell | [12] |
| Rat Mesenteric Artery (High Affinity) | 0.22 | 606 | [13] |
| Rat Mesenteric Artery (Low Affinity) | 13.6 | 2100 | [13] |
| Bovine Coronary Artery (High Affinity) | 0.10 | 369 | [13] |
| Bovine Coronary Artery (Low Affinity) | 37.8 | 2000 | [13] |
Table 2: Competitive Binding Affinities (Ki) of VIP and Related Peptides
| Receptor | Ligand | Ki (nM) | Cell Line/Tissue | Reference |
| Human VPAC1 | VIP | ~1-5 | CHO or HEK293 cells | [14] |
| Human VPAC2 | VIP | ~1-5 | CHO or HEK293 cells | [14] |
| Human VPAC1 | PACAP-27 | ~1-5 | CHO or HEK293 cells | [4] |
| Human VPAC2 | PACAP-27 | ~1-5 | CHO or HEK293 cells | [4] |
| Human VPAC1 | Secretin | >1000 | COS cells | [15] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Non-specific Binding | Radioligand concentration too high. | Use a radioligand concentration at or below the Kd. |
| Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. | |
| Filter binding of the radioligand. | Pre-soak filters in a blocking agent like polyethylenimine (PEI).[16] | |
| Low Specific Binding | Low receptor expression. | Use a cell line with higher receptor expression or increase the amount of membrane protein. |
| Degraded radioligand or receptor. | Use fresh reagents and store them properly. Include protease inhibitors. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Calibrate pipettes and ensure proper mixing. |
| Incomplete filtration or washing. | Ensure the vacuum manifold is functioning correctly and all wells are washed consistently. |
Conclusion
The protocols and data presented provide a comprehensive guide for establishing and conducting Vasoactive Intestinal Peptide receptor binding assays. Radioligand binding assays remain a robust and sensitive method for characterizing the affinity and density of VIP receptors. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining reliable and reproducible results, which are critical for advancing our understanding of VIP signaling and for the discovery of new therapeutic agents.
References
- 1. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the vasoactive intestinal peptide receptor in rat submandibular gland: radioligand binding assay in membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Binding of vasoactive intestinal polypeptide (VIP) by human blood monocytes: demonstration of specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific binding sites for vasoactive intestinal polypeptide on nonadherent peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VIP receptors in mesenteric and coronary arteries: a radioligand binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Utility of polycation-treated filters for the assay of receptors for VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vasoactive Intestinal Peptide (VIP) in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions, acting as a potent vasodilator, neurotransmitter, and immunomodulator.[1][2] In the context of primary cell culture, VIP serves as a critical tool for investigating cellular signaling, neuroprotection, immune responses, and intestinal physiology. These application notes provide a comprehensive guide to utilizing VIP in primary cell culture experiments, including detailed protocols and data presentation for reproducible and robust results.
VIP exerts its effects by binding to two main G protein-coupled receptors, VPAC1 and VPAC2.[2][3] This interaction primarily activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] However, VIP signaling can also involve other pathways, including phospholipase C and the PI3K/Akt pathway, depending on the cell type and receptor subtype expressed.[3][4]
Data Presentation: Quantitative Effects of VIP in Primary Cell Culture
The following tables summarize the dose-dependent effects of VIP observed in various primary cell culture models. These values provide a reference for designing experiments and interpreting results.
Table 1: Neuroprotective and Neuromodulatory Effects of VIP in Primary Neuronal Cultures
| Cell Type | Species | Effect | Effective Concentration Range | Reference |
| Cerebellar Granule Neurons | Rat | Neuroprotection against 6-hydroxydopamine (6-OHDA) toxicity | 10-11 - 10-9 M | [5] |
| Spinal Cord-Dorsal Root Ganglion (SC-DRG) Neurons | Not Specified | Increased neuronal survival (mediated by non-neuronal cells) | 0.1 nM | [6] |
| Hippocampal Neurons | Not Specified | Enhancement of NMDA currents (via VPAC receptors) | 1 nM | [7] |
| GnRH Neurons | Mouse | Excitation via VPAC2 receptor | 100 nM | [8] |
Table 2: Immunomodulatory Effects of VIP in Primary Immune Cell Cultures
| Cell Type | Species | Effect | Effective Concentration | Reference |
| T cells | Human | Dose-dependent decrease in clonal expansion and cytokine production | Not specified, but dose-dependent | [9] |
| T cells | Human | Induction of cell cycle arrest | Not specified, but dose-dependent | [9][10] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | Inhibition of proliferative response in mixed lymphocyte culture (MLC) | 10-7 M | [11] |
| Monocytes | Human (THP1 cell line used as model) | Inhibition of LPS-induced IL-18 production | 10-8 M | [12] |
Table 3: Effects of VIP on Primary Intestinal Epithelial Cells
| Cell Type | Species | Effect | Effective Concentration Range | Reference |
| Duodenal Enterocytes | Human | 50% stimulation of cAMP production over basal | 10-13 M | [13] |
| Duodenal Enterocytes | Human | Fivefold increase in cAMP production | 10-6 M | [13] |
| Enterocytes | Rat | Stimulation of cAMP production | 0.15 - 0.30 nM | [14] |
| Colonic Epithelial Monolayer | Human | Increased density of L-cells | Not specified | [15] |
Signaling Pathways and Experimental Workflow
VIP Signaling Pathway
The primary signaling cascade initiated by VIP involves the activation of adenylyl cyclase and the production of cAMP. This pathway is crucial for many of the observed physiological effects of VIP.
Caption: Vasoactive Intestinal Peptide (VIP) Signaling Pathway.
General Experimental Workflow for Studying VIP Effects in Primary Cell Culture
The following diagram outlines a typical workflow for investigating the effects of VIP on primary cells.
Caption: General experimental workflow for VIP studies.
Experimental Protocols
Protocol 1: Preparation of Vasoactive Intestinal Peptide (VIP) Stock Solution
This protocol describes the preparation of a concentrated stock solution of VIP for use in cell culture experiments.
Materials:
-
Vasoactive Intestinal Peptide (human, synthetic)
-
Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized VIP to ensure the powder is at the bottom. Reconstitute the peptide in sterile water or PBS to a stock concentration of 1 mM. For example, for 1 mg of VIP (MW ~3326 g/mol ), add 300.7 µL of solvent.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: In Vitro Stimulation of Primary Cells with VIP and Analysis of cAMP Production
This protocol outlines the procedure for treating primary cells with VIP and quantifying the subsequent change in intracellular cAMP levels using a competitive ELISA-based assay.
Materials:
-
Primary cells of interest (e.g., enterocytes, neurons, immune cells)
-
Appropriate complete cell culture medium
-
Vasoactive Intestinal Peptide (human, synthetic) stock solution (see Protocol 1)
-
Forskolin (positive control for adenylyl cyclase activation)
-
IBMX (phosphodiesterase inhibitor, optional but recommended)
-
Phosphate Buffered Saline (PBS), sterile
-
cAMP assay kit (ELISA-based)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the primary cells into a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize overnight (or as required by the specific cell type).
-
Preparation of VIP Dilutions: Prepare serial dilutions of VIP from the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10-13 M to 10-6 M). Also, prepare a positive control with a known adenylyl cyclase activator like Forskolin.[16]
-
Cell Stimulation:
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add 100 µL of cell lysis buffer (from the cAMP assay kit) to each well.
-
Incubate on a shaker for 10 minutes to ensure complete cell lysis.[16]
-
-
cAMP Quantification (ELISA):
-
Data Analysis:
-
Generate a standard curve using the absorbance values obtained from the cAMP standards.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Express the results as fold-change over the untreated control.
-
Protocol 3: Analysis of VIP-Induced Gene Expression in Primary Macrophages by qPCR
This protocol details the treatment of primary macrophages with VIP to analyze its effect on the expression of inflammatory genes.
Materials:
-
Primary macrophages
-
Appropriate complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Vasoactive Intestinal Peptide (human, synthetic)
-
Lipopolysaccharide (LPS) for inducing an inflammatory response
-
Phosphate Buffered Saline (PBS), sterile
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., TNF-α, IL-6, IL-10)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed primary macrophages at a density of 1 x 106 cells per well in a 6-well plate and allow them to adhere overnight.[16]
-
VIP Preparation: Prepare working concentrations of VIP (e.g., 1 nM, 10 nM, 100 nM) by diluting the stock solution in serum-free medium.[16]
-
Cell Treatment:
-
Wash the cells once with sterile PBS.
-
Replace the medium with 2 mL of serum-free medium.
-
Pre-treat the cells with the different concentrations of VIP for 1 hour.[16]
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control).[16]
-
Incubate for 4-6 hours at 37°C.[16]
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.[16]
-
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[16]
-
qPCR Analysis:
-
Set up the qPCR reactions using a qPCR master mix, cDNA, and specific primers for your target genes and a housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.[16]
Conclusion
Vasoactive Intestinal Peptide is a versatile tool for studying a wide array of biological processes in primary cell culture. The protocols and data presented here provide a foundation for researchers to design and execute experiments to investigate the roles of VIP in their specific areas of interest. Adherence to detailed protocols and careful data analysis will ensure the generation of high-quality, reproducible results, contributing to a deeper understanding of the physiological and pathophysiological significance of this important neuropeptide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Vasoactive intestinal peptide–VIPR2 signaling regulates tumor cell migration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Vasoactive intestinal peptide (VIP) prevents neurotoxicity in neuronal cultures: relevance to neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonneuronal cells mediate neurotrophic action of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasoactive intestinal peptide acts via multiple signal pathways to regulate hippocampal NMDA receptors and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Vasoactive intestinal peptide excites GnRH neurons via KCa3.1, a potential player in the slow afterhyperpolarization current [frontiersin.org]
- 9. Vasoactive Intestinal Peptide Induces Cell Cycle Arrest and Regulatory Functions in Human T Cells at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immunomodulation of innate immune responses by vasoactive intestinal peptide (VIP): its therapeutic potential in inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of vasoactive intestinal peptide on cyclic adenosine monophosphate production in enterocytes isolated from human duodenal biopsy specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Intestinal vasoactive peptide receptors in enterocytes : specific binding and stimulation of cyclic AMP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Creating a Vasoactive Intestinal Peptide (VIP) Knockout Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the generation and validation of a Vasoactive Intestinal Peptide (VIP) knockout (KO) mouse model. Vasoactive Intestinal Peptide is a neuropeptide with a wide range of biological functions, including regulation of smooth muscle tone, epithelial secretion, and immune responses.[1][2] The VIP knockout mouse is a critical tool for investigating the physiological roles of VIP and for the development of therapeutic agents targeting the VIP signaling pathway. This guide covers methodologies for gene targeting via CRISPR-Cas9 and homologous recombination, genotyping procedures, and an overview of the VIP signaling pathway.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide hormone that belongs to the glucagon/secretin superfamily.[1] It is widely expressed in the central and peripheral nervous systems, as well as in the gastrointestinal, respiratory, and urogenital tracts. VIP exerts its effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2, which subsequently activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1]
The diverse functions of VIP include vasodilation, bronchodilation, stimulation of intestinal secretion, and modulation of immune cell activity.[1][2] Given its broad physiological roles, dysregulation of the VIP signaling pathway has been implicated in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The development of a VIP knockout mouse model provides an invaluable in vivo system to dissect the precise functions of VIP and to evaluate the efficacy and safety of novel therapeutics targeting this pathway.
Methods for Generating VIP Knockout Mice
The generation of a VIP knockout mouse can be achieved through several gene-editing technologies. The two most common and well-established methods are CRISPR-Cas9 and homologous recombination in embryonic stem (ES) cells.
CRISPR-Cas9 Mediated Gene Knockout
The CRISPR-Cas9 system offers a rapid and efficient method for generating knockout mice by introducing targeted double-strand breaks in the genome, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a functional knockout.[3]
Experimental Workflow for CRISPR-Cas9 Mediated VIP Knockout
Caption: Workflow for generating VIP knockout mice using CRISPR-Cas9.
Protocol: CRISPR-Cas9 Mediated Generation of VIP KO Mice
-
sgRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the mouse Vip gene. Publicly available tools such as CHOPCHOP can be used to design sgRNAs with high predicted efficiency and low off-target effects.[4]
-
Synthesize the designed sgRNAs in vitro.
-
-
Preparation of Cas9 and Zygotes:
-
Obtain commercially available Cas9 mRNA or protein.
-
Collect zygotes from superovulated female mice (e.g., C57BL/6 strain).[3]
-
-
Microinjection:
-
Embryo Transfer and Generation of Founder Mice:
-
Culture the microinjected zygotes overnight to the 2-cell stage.
-
Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate mothers.[3]
-
Allow the pregnancies to proceed to term and screen the resulting pups for the desired mutation.
-
Homologous Recombination in Embryonic Stem Cells
This traditional method involves introducing a targeting vector into embryonic stem (ES) cells. The vector contains sequences homologous to the target gene (Vip), flanking a selection marker. Through homologous recombination, the endogenous Vip gene is replaced by the targeting construct.
Experimental Workflow for VIP Knockout via Homologous Recombination
Caption: Workflow for generating VIP knockout mice via homologous recombination.
Protocol: Generation of VIP KO Mice by Homologous Recombination
-
Targeting Vector Construction:
-
Design a targeting vector containing 5' and 3' homology arms corresponding to the genomic sequences flanking the Vip gene.
-
Insert a positive selection cassette (e.g., neomycin resistance gene) between the homology arms to replace a critical exon of the Vip gene.
-
Include a negative selection marker (e.g., diphtheria toxin A) outside the homology arms to select against random integration.
-
-
ES Cell Transfection and Selection:
-
Culture mouse ES cells (e.g., from a 129/sv strain).
-
Introduce the linearized targeting vector into the ES cells via electroporation.[5]
-
Select for successfully targeted ES cell clones using positive-negative selection.
-
-
Validation of Targeted ES Cell Clones:
-
Generation of Chimeric Mice:
-
Inject the validated targeted ES cells into blastocysts from a different mouse strain (e.g., C57BL/6).[6]
-
Transfer the injected blastocysts into pseudopregnant surrogate mothers.
-
The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the injected ES cells.
-
-
Germline Transmission and Establishment of the KO Line:
-
Breed the chimeric mice with wild-type mice.
-
Screen the F1 generation for germline transmission of the targeted allele by genotyping.
-
Interbreed heterozygous mice to generate homozygous VIP knockout mice.
-
Genotyping and Validation
Accurate genotyping is crucial to identify founder mice with the desired mutation and to maintain the knockout colony.
Protocol: PCR-Based Genotyping
-
DNA Extraction:
-
PCR Amplification:
-
Design PCR primers that flank the targeted region of the Vip gene. For a knockout allele, one primer can be designed within the selection cassette.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
Gel Electrophoresis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The size of the amplified fragments will differ between wild-type, heterozygous, and homozygous knockout mice.
-
Table 1: Example Genotyping Primer Design and Expected PCR Product Sizes
| Allele | Forward Primer Location | Reverse Primer Location | Expected Product Size (bp) |
| Wild-Type | Upstream of Exon 1 | Downstream of Exon 1 | ~200 |
| Knockout | Upstream of Exon 1 | Within Neo Cassette | ~400 |
Validation of Knockout:
-
RT-PCR: To confirm the absence of Vip mRNA expression in homozygous knockout mice.
-
Western Blot or ELISA: To confirm the absence of VIP protein in relevant tissues.
-
Sanger Sequencing: To confirm the specific indel mutation in CRISPR-generated founders.
Vasoactive Intestinal Peptide (VIP) Signaling Pathway
VIP primarily signals through the VPAC1 and VPAC2 receptors, which are coupled to the Gαs protein.[1] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects of VIP.
Caption: Simplified VIP signaling pathway.
Phenotypic Analysis of VIP Knockout Mice
Previous studies on VIP knockout mice have revealed several key phenotypes, providing insights into the in vivo functions of VIP.
Table 2: Summary of Reported Phenotypes in VIP Knockout Mice
| System | Phenotype | Reference |
| Respiratory | Spontaneous airway inflammation with an accumulation of lymphocytes and eosinophils, and airway hyper-responsiveness to methacholine, consistent with an asthma phenotype.[9][10] Upregulation of pro-inflammatory and pro-remodeling genes.[9] | --INVALID-LINK--[9][10] |
| Circadian Rhythms | In constant darkness, VIP/PHI-deficient mice exhibit pronounced abnormalities in their circadian system and deficits in the response of their circadian system to light.[11][12] This suggests VIP is critically involved in the generation and synchronization of circadian oscillations.[11][12] | --INVALID-LINK--[11][12] |
| Gastrointestinal | In a model of colitis, VIP KO mice developed a milder clinical profile with lower levels of pro-inflammatory cytokines like TNF-α and IL-6 compared to wild-type mice.[13] | --INVALID-LINK--[13] |
| Immune System | Chronic loss of VIP can lead to disruptions in certain immunological compartments, with some studies showing robust T-cell responses in VIP KO mice.[13] | --INVALID-LINK--[13] |
Conclusion
The Vasoactive Intestinal Peptide knockout mouse model is an essential tool for elucidating the complex roles of VIP in health and disease. This document provides a comprehensive overview of the methodologies required to generate and validate these models, as well as a summary of their known phenotypes. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, facilitating further investigation into the therapeutic potential of targeting the VIP signaling pathway.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mechanism of Immunoregulatory Properties of Vasoactive Intestinal Peptide in the K/BxN Mice Model of Autoimmune Arthritis [frontiersin.org]
- 3. Production of Knockout Mice using CRISPR/Cas9 in FVB Strain [e-jarb.org]
- 4. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 5. Homologous recombination in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homologous Recombination in ES cells | PHENOMIN [phenomin.fr]
- 7. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 8. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasoactive Intestinal Peptide Knockout (VIP KO) mouse model of sulfite-sensitive asthma: up-regulation of novel lung carbonyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasoactive Intestinal Peptide Knockout (VIP KO) mouse model of sulfite-sensitive asthma: up-regulation of novel lung carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Isoleucine (PHI) Knockout Mice - Available technology for licensing from the UCLA [techtransfer.universityofcalifornia.edu]
- 12. journals.physiology.org [journals.physiology.org]
- 13. karger.com [karger.com]
Application Notes: Vasoactive Intestinal Peptide (VIP) Radioimmunoassay
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Vasoactive Intestinal Peptide (VIP) in plasma samples using a competitive radioimmunoassay (RIA). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily.[1][2] It is widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract, pancreas, and salivary glands.[2][3] VIP exhibits a wide range of biological activities, including vasodilation, relaxation of smooth muscle, stimulation of intestinal water and electrolyte secretion, and modulation of immune responses.[1][2] Accurate quantification of VIP levels in biological samples is crucial for understanding its physiological roles and for the diagnosis and monitoring of certain pathological conditions, such as VIP-secreting tumors (VIPomas).[4]
Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the concentration of antigens, such as VIP.[5][6] The principle of the competitive RIA is based on the competition between a known amount of radiolabeled VIP (tracer) and the unlabeled VIP present in the sample or standard for a limited number of binding sites on a specific anti-VIP antibody.[6][7][8] The amount of radiolabeled VIP bound to the antibody is inversely proportional to the concentration of unlabeled VIP in the sample.[3][7]
Principle of the Assay
The Vasoactive Intestinal Peptide (VIP) RIA is a competitive immunoassay. In this assay, VIP present in standards and samples competes with a fixed amount of ¹²⁵I-labeled VIP for binding to a limited amount of specific rabbit anti-VIP antibodies.[3][7] A sequential incubation is performed to enhance the sensitivity of the assay.[3][7] First, the standards, controls, and samples are incubated with the anti-VIP antibody. Following this, the ¹²⁵I-VIP is added. During a second incubation period, the ¹²⁵I-VIP binds to the available antibody sites. The antibody-bound fraction is then precipitated using a double antibody-polyethylene glycol (PEG) technique.[3][7] After centrifugation, the radioactivity in the pellet, which represents the antibody-bound ¹²⁵I-VIP, is measured using a gamma counter. The concentration of VIP in the samples is determined by comparing the measured radioactivity with a standard curve generated from known concentrations of VIP.
Materials and Reagents
The following table summarizes the typical materials and reagents required for the VIP RIA. Specific components may vary between commercial kits.
| Reagent/Material | Description | Storage |
| Anti-VIP Antiserum | Lyophilized rabbit anti-VIP antibody.[2][3] | 2-8°C before and after reconstitution. |
| ¹²⁵I-VIP (Tracer) | Lyophilized ¹²⁵I-labeled VIP.[2][3] | -18°C or lower after reconstitution.[2][3] |
| VIP Standards | Lyophilized VIP calibrators at various concentrations (e.g., 0-120 pmol/L).[2][3] | -18°C or lower after reconstitution.[2][3] |
| Controls | Lyophilized controls with known VIP concentrations.[2][3] | -18°C or lower after reconstitution.[2][3] |
| Assay Buffer | Ready-to-use buffer for dilutions and incubations.[2][3] | 2-8°C. |
| Double Antibody-PEG | Ready-to-use precipitating reagent.[2][3] | 2-8°C. |
| Standard Diluent | For reconstitution and dilution of standards.[3] | -18°C or lower after reconstitution.[3] |
| Distilled Water | For reconstitution of lyophilized reagents. | Room Temperature. |
| Polystyrene Tubes | Disposable tubes (e.g., 11-13 x 55 mm) for the assay.[2] | Room Temperature. |
| Pipettes and Tips | Calibrated pipettes to deliver accurate volumes.[2] | Room Temperature. |
| Vortex Mixer | For thorough mixing of reagents and samples.[2] | N/A |
| Refrigerated Centrifuge | Capable of reaching at least 1700 x g.[2] | N/A |
| Gamma Counter | For measuring radioactivity.[2] | N/A |
Experimental Protocols
-
Anti-VIP Antiserum : Reconstitute the lyophilized anti-VIP antiserum with the volume of distilled water specified in the kit manual (e.g., 22 mL).[3] Mix gently and store at 2-8°C.
-
¹²⁵I-VIP : Reconstitute the lyophilized ¹²⁵I-VIP with the specified volume of distilled water (e.g., 12.5 mL) immediately before use.[3] If to be reused, store at -18°C or lower.
-
VIP Standards : Reconstitute the highest concentration standard (e.g., 120 pmol/L) with the specified volume of distilled water.[3] Prepare a serial dilution of working standards by diluting the stock standard with standard diluent as per the kit instructions.[2][3] For example:
-
Controls : Reconstitute the lyophilized controls with the specified volume of distilled water (e.g., 1.5 mL).[3] Store at -18°C or lower if reused.
-
Double Antibody-PEG : This reagent is typically ready to use. Mix thoroughly before use.[2][3]
-
Label Tubes : Label polystyrene tubes in duplicate for Total Counts (TOT), Non-Specific Binding (NSB), standards, controls, and unknown samples.
-
Pipette Standards, Controls, and Samples : Pipette 200 µL of each standard, control, and plasma sample into their respective tubes.[2][3]
-
Pipette Zero Standard for NSB : Pipette 200 µL of the zero standard (0 pmol/L) into the NSB tubes.[2][3]
-
Add Anti-VIP Antiserum : Add 200 µL of the reconstituted anti-VIP antiserum to all tubes except the TOT and NSB tubes.[2][3]
-
Add Assay Diluent to NSB : Add 200 µL of assay diluent to the NSB tubes.[3]
-
First Incubation : Vortex all tubes and incubate for 24 hours at 2-8°C.[2][3]
-
Add ¹²⁵I-VIP : Add 100 µL of the reconstituted ¹²⁵I-VIP to all tubes. Seal the TOT tubes and set them aside.[2][3]
-
Second Incubation : Vortex the tubes and incubate for another 24 hours at 2-8°C.[2][3]
-
Add Precipitating Reagent : Add 500 µL of the double antibody-PEG solution to all tubes except the TOT tubes.[2][3]
-
Precipitation Incubation : Vortex the tubes and incubate for 30-60 minutes at 2-8°C.[2]
-
Centrifugation : Centrifuge the tubes (except TOT) for 15 minutes at 1700 x g in a refrigerated centrifuge.[2][3]
-
Decant Supernatant : Immediately after centrifugation, decant the supernatant from all tubes except the TOT tubes.
-
Count Radioactivity : Measure the radioactivity of the pellet in all tubes (including TOT) using a gamma counter.
Data Analysis
-
Calculate Average Counts : Calculate the average counts per minute (CPM) for each set of duplicate tubes.
-
Calculate Percent Binding : Calculate the percentage of ¹²⁵I-VIP bound for each standard, control, and sample using the following formula: %B/B₀ = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of Zero Standard - Average CPM of NSB)] x 100
-
Construct Standard Curve : Plot the %B/B₀ for each standard on the y-axis against the corresponding VIP concentration on the x-axis using a log-logit or semi-log scale.
-
Determine Sample Concentrations : Determine the concentration of VIP in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Performance Characteristics
The performance characteristics of a typical VIP RIA kit are summarized below. These values are for guidance only and may vary between different kit manufacturers.
| Parameter | Value |
| Assay Range | 0 - 120 pmol/L[2][3] |
| Sensitivity | 3.3 pmol/L[5] |
| Within-Assay Precision | 1.6 pmol/L at 18.3 pmol/L[5] |
| Between-Assay Precision | 2.3 pmol/L at 18.3 pmol/L[5] |
| Sample Type | Plasma[7] |
| Sample Volume | 200 µL[2][3] |
| Incubation Time | 2 x 24 hours[2][3] |
Diagrams
Caption: VIP signaling pathway via VPAC receptors.
Caption: Workflow for the VIP Radioimmunoassay.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. ibl-america.com [ibl-america.com]
- 3. manuals.plus [manuals.plus]
- 4. academic.oup.com [academic.oup.com]
- 5. Radioimmunoassay of vasoactive intestinal polypeptide (VIP) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. diasource-diagnostics.com [diasource-diagnostics.com]
- 8. revvity.com [revvity.com]
Therapeutic Potential of Vasoactive Intestinal Peptide in Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities.[1][2] Emerging research has highlighted its significant therapeutic potential in the context of diabetes mellitus. VIP exerts its effects through interaction with two main G protein-coupled receptors, VPAC1 and VPAC2.[1][3] In the pancreas, VIP plays a crucial role in regulating glucose homeostasis. Notably, it stimulates glucose-dependent insulin (B600854) secretion, primarily through the VPAC2 receptor on pancreatic β-cells, without inducing hypoglycemia, a significant advantage over some conventional diabetes therapies.[1][2] Beyond its insulinotropic effects, VIP exhibits potent anti-inflammatory and antioxidant properties and has been shown to protect pancreatic β-cells from apoptosis, addressing key pathological features of both type 1 and type 2 diabetes.[4][5][6] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of VIP in diabetes.
Mechanism of Action
VIP's primary mechanism for enhancing insulin secretion involves the activation of the VPAC2 receptor on pancreatic β-cells. This interaction initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).
Signaling Pathway of VIP in Pancreatic β-Cells
Caption: VIP signaling pathway in pancreatic β-cells.
Therapeutic Effects of VIP in Diabetes
VIP demonstrates a multifaceted therapeutic potential in diabetes by addressing hyperglycemia, inflammation, and β-cell dysfunction.
Summary of Quantitative Data
| Parameter | Animal Model | Treatment | Results | Reference |
| Fasting Blood Glucose | STZ-induced diabetic mice | VIP (41.6 ng/kg, 3x/week for 8 weeks) | Significant decrease compared to untreated diabetic mice. | [5] |
| Fasting Plasma Insulin | STZ-induced diabetic mice | VIP (41.6 ng/kg, 3x/week for 8 weeks) | Significant increase compared to untreated diabetic mice. | [5] |
| Plasma C-peptide | STZ-induced diabetic mice | VIP (41.6 ng/kg, 3x/week for 8 weeks) | Significant increase compared to untreated diabetic mice. | [5] |
| TNF-α (pro-inflammatory) | STZ-induced diabetic mice | VIP (41.6 ng/kg, 3x/week for 8 weeks) | Significant decrease in serum levels compared to untreated diabetic mice. | [2] |
| IL-10 (anti-inflammatory) | STZ-induced diabetic mice | VIP (41.6 ng/kg, 3x/week for 8 weeks) | Significant increase in serum levels compared to untreated diabetic mice. | [2] |
| IL-12 (pro-inflammatory) | STZ-induced diabetic mice | VIP (41.6 ng/kg, 3x/week for 8 weeks) | Significant decrease in serum levels compared to untreated diabetic mice. | [2] |
| Insulin Secretion | Isolated mouse islets | 10 nM VIP in perifusion medium | Potentiated glucose-stimulated insulin secretion. | [1] |
Experimental Protocols
In Vivo Studies
This protocol describes the induction of type 1 diabetes using streptozotocin (B1681764) (STZ) and subsequent treatment with VIP.
Materials:
-
Male CD1 mice
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Vasoactive Intestinal Peptide (VIP)
-
Sterile saline (0.9%)
-
Bovine Serum Albumin (BSA)
-
Gelatin
Procedure:
-
Induction of Diabetes:
-
Dissolve STZ in cold citrate buffer immediately before use.
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg body weight) to induce diabetes.
-
Confirm diabetes by measuring blood glucose levels; mice with fasting blood glucose >250 mg/dL are considered diabetic.
-
-
VIP Solution Preparation:
-
VIP Administration:
This protocol is used to assess improvements in glucose metabolism following VIP treatment.
Materials:
-
VIP-treated and control mice
-
Glucose solution (e.g., 2 g/kg body weight)
-
Gavage needles
-
Glucometer and test strips
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose concentration over time to determine the glucose excursion curve.
In Vitro Studies
This protocol outlines the procedure for obtaining pancreatic islets for in vitro experiments.
Materials:
-
Male mice
-
Collagenase P solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
Procedure:
-
Anesthetize the mouse and perform a laparotomy to expose the pancreas.
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.
-
Excise the distended pancreas and digest it in a 37°C water bath with shaking.
-
Stop the digestion by adding cold HBSS.
-
Purify the islets from the digested tissue using a density gradient centrifugation.
-
Hand-pick the islets under a stereomicroscope and culture them in RPMI-1640 medium.
This protocol measures dynamic insulin secretion from isolated islets in response to glucose and VIP.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
VIP solution (to achieve a final concentration of 10 nM)
-
Perifusion system
-
Insulin ELISA kit
Procedure:
-
Pre-perifuse islets with KRB buffer containing low glucose (2.8 mM) to establish a stable baseline.
-
Switch to KRB buffer with high glucose (16.7 mM) to stimulate insulin secretion.
-
Introduce KRB buffer containing high glucose and VIP (10 nM) to assess the potentiation of insulin secretion.[1]
-
Collect fractions of the perifusate at regular intervals.
-
Measure the insulin concentration in each fraction using an insulin ELISA kit.
Caption: Experimental workflow for islet perifusion.
Molecular Assays
This protocol is for quantifying changes in intracellular cyclic AMP (cAMP) in response to VIP stimulation in β-cell lines or isolated islets.
Materials:
-
β-cell line (e.g., MIN6) or isolated islets
-
VIP
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Culture β-cells or islets in appropriate medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of VIP for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive EIA kit according to the manufacturer's instructions.
This protocol measures the activity of the pro-inflammatory transcription factor NF-κB in pancreatic tissue.
Materials:
-
Pancreatic tissue from control and VIP-treated diabetic mice
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (ELISA-based)
Procedure:
-
Isolate nuclear extracts from pancreatic tissue using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Use an ELISA-based NF-κB p65 transcription factor assay kit to measure the DNA-binding activity of NF-κB in the nuclear extracts, following the manufacturer's protocol.
Logical Relationship of VIP's Therapeutic Actions
Caption: Multifaceted therapeutic actions of VIP in diabetes.
Conclusion
Vasoactive Intestinal Peptide holds considerable promise as a therapeutic agent for diabetes due to its ability to stimulate glucose-dependent insulin secretion, exert anti-inflammatory effects, and protect pancreatic β-cells. The protocols and data presented here provide a framework for researchers to further investigate and harness the therapeutic potential of VIP and its analogs in the development of novel treatments for diabetes.
References
- 1. Mouse islets cultured with vasoactive intestinal polypeptide: effects on insulin release and immunoreactivity for tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. scialert.net [scialert.net]
- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vasoactive Intestinal Peptide antibody specificity and validation issues
Welcome to the technical support center for Vasoactive Intestinal Peptide (VIP) antibodies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of VIP antibody specificity and validation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps to validate a new lot of anti-VIP antibody?
A1: Before beginning your experiments, it is crucial to validate the specificity and performance of your anti-VIP antibody. The two most critical initial steps are:
-
Western Blot (WB) on Positive Control Lysate: Confirm that the antibody detects a band at the expected molecular weight for the VIP precursor protein (~19.5 kDa). Use a cell line or tissue known to express VIP (e.g., SH-SY5Y neuroblastoma cells, rat brain, or mouse spleen).
-
Peptide Competition/Absorption Assay: This is the most direct way to confirm specificity for the VIP peptide. Pre-incubate the antibody with a saturating concentration of the immunizing peptide. A specific antibody will show a significant reduction or complete elimination of the signal in your application (IHC or WB) compared to the antibody used alone.
Q2: My anti-VIP antibody is not showing a signal in Western Blot. What are the common causes?
A2: Detecting small peptides like VIP (~3.3 kDa mature peptide, ~19.5 kDa precursor) via Western Blot can be challenging. Common reasons for no signal include:
-
Poor Transfer Efficiency: Small peptides can easily pass through standard 0.45 µm nitrocellulose or PVDF membranes. Use a 0.2 µm PVDF membrane and optimize transfer time to prevent "blow-through".[1]
-
Low Target Abundance: VIP is a secreted peptide and its intracellular precursor levels may be low. Ensure you are using a validated positive control lysate and loading a sufficient amount of total protein (at least 20-30 µg).
-
Antibody Inactivity: Improper storage or repeated freeze-thaw cycles can damage the antibody. Always aliquot and store antibodies according to the manufacturer's datasheet.
-
Incorrect Antibody Dilution: The optimal antibody concentration is critical. Perform a dilution series to find the best signal-to-noise ratio.
Q3: I am seeing high background staining in my Immunohistochemistry (IHC) experiment. How can I reduce it?
A3: High background in IHC can obscure specific staining. Consider the following troubleshooting steps:
-
Insufficient Blocking: Ensure you are using an appropriate blocking buffer. A common choice is 5-10% normal serum from the same species as your secondary antibody. Increase the blocking time if necessary.[2]
-
Primary Antibody Concentration is Too High: An overly concentrated primary antibody can lead to non-specific binding. Titrate your antibody to find the optimal dilution that provides a clear signal with low background.[3]
-
Endogenous Peroxidase/Biotin (B1667282) Activity: If using an HRP-DAB system, quench endogenous peroxidase activity with a 3% H₂O₂ treatment before primary antibody incubation. If using a biotin-based detection system, endogenous biotin (especially in tissues like the liver and kidney) can cause background; use an avidin/biotin blocking kit.[4]
-
Secondary Antibody Cross-Reactivity: Run a control where the primary antibody is omitted. If you still see staining, your secondary antibody may be binding non-specifically to the tissue. Consider using a pre-adsorbed secondary antibody.[2]
Q4: Can an anti-VIP antibody cross-react with other peptides?
A4: Yes, cross-reactivity is a potential issue, especially with structurally related peptides. The most common concern is with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), which shares sequence homology with VIP.[5] High-quality, well-characterized antibodies should be tested by the manufacturer for cross-reactivity. You can test this by performing a peptide competition assay with PACAP; if the signal is not diminished, the antibody is likely specific for VIP. Some datasheets explicitly state that the antibody does not cross-react with related peptides like secretin, glucagon, or PACAP.[6]
Q5: What is lot-to-lot variability and how can I manage it?
A5: Lot-to-lot variability refers to performance differences between different manufacturing batches of the same antibody, a problem more common with polyclonal antibodies.[6][7] This can lead to inconsistent results over the course of a long-term study. To manage this:
-
When purchasing a new vial of a previously used antibody, try to obtain the same lot number.
-
If you must use a new lot, re-validate it by running it side-by-side with the old lot on the same positive control sample.
-
Adjust antibody dilution and other protocol parameters as needed to ensure consistent performance. Titrating each new lot is recommended.[6]
Antibody Validation and Performance Data
Direct quantitative comparisons between all commercially available VIP antibodies are not readily published. However, researchers should look for key performance indicators on manufacturer datasheets and in independent publications.
Table 1: Key Characteristics to Evaluate in a VIP Antibody
| Characteristic | Description | Importance |
| Clonality | Monoclonal: Derived from a single B-cell clone, recognizes a single epitope. Polyclonal: A mix of antibodies from different B-cells, recognizes multiple epitopes. | Monoclonals generally offer higher specificity and better lot-to-lot consistency. Polyclonals can sometimes provide a stronger signal by binding to multiple sites on the target.[7] |
| Immunogen | The antigen used to generate the antibody (e.g., full-length recombinant protein, synthetic peptide corresponding to a specific amino acid sequence). | Knowing the immunogen is crucial for designing proper controls, such as a blocking peptide for competition assays. |
| Validated Applications | The experimental techniques in which the antibody has been successfully tested by the manufacturer or other researchers (e.g., WB, IHC, ELISA, IP). | An antibody validated in your specific application and sample species is more likely to succeed. |
| Specificity Data | Evidence demonstrating the antibody binds to the target of interest. This can include knockout (KO) validation, peptide arrays, or peptide competition assays. | KO validation is the gold standard for proving specificity.[8] Peptide competition is essential for peptide-raised antibodies.[9] |
| Recommended Dilution | The starting dilution suggested by the manufacturer for a specific application. | This is a starting point for your own optimization. The optimal dilution may vary based on your specific sample and protocol. |
Table 2: General Antibody Binding Affinity (KD) Ranges
The dissociation constant (KD) is a measure of binding affinity, with a lower KD value indicating a higher affinity. While KD values are not always provided for every antibody, these ranges provide a general benchmark.
| Affinity | KD (Molar) | Description |
| High | 10⁻⁹ - 10⁻¹² (nM - pM) | Very strong and stable binding. Ideal for most applications. |
| Moderate | 10⁻⁷ - 10⁻⁸ (10s-100s nM) | Sufficient for many applications, but may require higher concentrations. |
| Low | 10⁻⁴ - 10⁻⁶ (µM) | Weak binding; may result in high background or require significant optimization. |
Visual Guides and Workflows
VIP Signaling Pathway
Vasoactive Intestinal Peptide exerts its biological effects primarily through two G-protein coupled receptors, VPAC1 and VPAC2. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
References
- 1. biocompare.com [biocompare.com]
- 2. Immunology of VIP: a review and therapeutical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. immunostar.com [immunostar.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
Technical Support Center: Vasoactive Intestinal Peptide (VIP) ELISA Assays
Welcome to the technical support center for Vasoactive Intestinal Peptide (VIP) ELISA assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common issues, particularly low signal, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal in a VIP ELISA?
A1: Low signal in a VIP ELISA can stem from several factors throughout the experimental workflow. The most frequent culprits include issues with reagent preparation and storage, procedural errors during the assay, and problems with the samples themselves. Specifically, consider the following:
-
Reagent Issues: Improperly reconstituted or degraded standards, suboptimal antibody concentrations, or inactive enzyme conjugates are common causes.[1]
-
Procedural Errors: Inadequate incubation times or temperatures, insufficient washing, and incorrect reagent volumes can all lead to a diminished signal.[2][3][4]
-
Sample Problems: The concentration of VIP in your samples may be below the detection limit of the assay, or the sample matrix may be interfering with the assay.[3] Proper sample collection and storage are also critical to prevent degradation of the analyte.[2]
Q2: How can I be sure my VIP standard is working correctly?
A2: A poor standard curve is a clear indicator of a problem with your standard.[2] To ensure your standard is viable, always follow the manufacturer's instructions for reconstitution and storage. Avoid repeated freeze-thaw cycles by aliquoting the standard after reconstitution.[5] If you suspect your standard has degraded, use a fresh vial.
Q3: Can the type of microplate I use affect my ELISA results?
A3: Yes, the choice of microplate is important. Always use a plate validated for ELISAs, not a tissue culture plate, to ensure proper binding of the capture antibody or antigen. The binding capacity of the plate should be suitable for your specific assay.
Q4: What is "edge effect" and how can I prevent it?
A4: Edge effect refers to the variability observed in the wells at the perimeter of the microplate compared to the interior wells. This can be caused by uneven temperature distribution during incubation or evaporation from the outer wells. To minimize edge effects, ensure proper sealing of the plate during all incubation steps and maintain a consistent temperature across the entire plate. Using a plate sealer can help prevent evaporation.
Troubleshooting Guide: Low Signal
This guide provides a structured approach to diagnosing and resolving low signal issues in your VIP ELISA.
Problem: Weak or No Signal Across the Entire Plate (Including Standards and Samples)
This issue often points to a systemic problem with a reagent or a step in the general protocol.
| Possible Cause | Recommended Solution |
| Omission of a Key Reagent | Carefully review the protocol to ensure all reagents were added in the correct order. |
| Inactive Substrate or Enzyme Conjugate | Test the activity of the conjugate and substrate. Ensure the correct substrate is used for the enzyme (e.g., TMB for HRP). Prepare fresh substrate solution immediately before use and protect it from light.[4] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[1][3] If the signal is consistently low, you can try increasing the incubation time for the antibodies (e.g., overnight at 4°C) or the substrate.[4][6] |
| Improper Reagent Preparation | Double-check all dilution calculations for antibodies, standards, and other reagents.[3] Ensure all lyophilized components are fully reconstituted. |
| Incorrect Plate Reader Settings | Verify that the correct wavelength and filter settings are being used for your specific substrate. |
| Vigorous Washing | Overly aggressive washing can strip the bound antibody or antigen from the wells. Ensure your plate washer settings are appropriate or be gentle if washing manually.[3] |
Problem: Good Standard Curve, but Low or No Signal in Samples
This scenario suggests the issue lies with the samples themselves.
| Possible Cause | Recommended Solution |
| Low Analyte Concentration | The VIP concentration in your samples may be below the assay's detection limit.[3] Try concentrating your samples or reducing the initial dilution. |
| Improper Sample Storage/Handling | Ensure samples were stored correctly (e.g., at -80°C) and that freeze-thaw cycles were minimized.[7] Use fresh samples if possible.[2] |
| Sample Matrix Interference | Components in your sample matrix (e.g., serum, plasma) may be interfering with the antibody-antigen binding. Perform a spike-and-recovery experiment to test for matrix effects.[7] It may be necessary to dilute your samples further or use a different sample diluent.[8] |
| Incorrect Sample Type | Confirm that the ELISA kit is validated for your specific sample type (e.g., plasma, cell culture supernatant).[3] |
Experimental Protocols
Standard VIP ELISA Protocol (Sandwich ELISA)
This is a generalized protocol. Always refer to your specific kit's manual for detailed instructions.
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3-5 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[2]
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of the VIP standard.
-
Add 100 µL of your samples and standards to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature or as specified by the kit manufacturer.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP) to each well.[9]
-
Cover the plate and incubate for 30-60 minutes at room temperature.
-
-
Substrate Development and Measurement:
Protocol for Spike-and-Recovery Experiment
This experiment helps to identify matrix effects from your sample.
-
Prepare Samples: Aliquot your sample into at least two tubes.
-
Spike: In one tube, add a known concentration of the VIP standard (the "spike"). The concentration should be within the linear range of your standard curve. In the other tube, add an equal volume of the standard diluent (unspiked).
-
Assay: Run the spiked and unspiked samples in your VIP ELISA.
-
Calculate Recovery:
-
Recovery (%) = (Concentration in spiked sample - Concentration in unspiked sample) / Known concentration of spike * 100
-
A recovery rate between 80-120% generally indicates no significant matrix effect.
-
Visualizations
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. arp1.com [arp1.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mabtech.com [mabtech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. Mouse VIP (Vasoactive Intestinal Peptide) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Navigating Vasoactive Intestinal Peptide (VIP) Dosage for In Vivo Success: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Vasoactive Intestinal Peptide (VIP) dosage in in vivo studies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for VIP in mice or rats?
A starting dose for in vivo studies with VIP can vary significantly depending on the research question, the animal model, and the route of administration. For systemic administration, a common range is 0.5 to 10 µ g/day .[1] For instance, in studies investigating tumor growth inhibition in mice, daily doses of 0.5 µg, 1.0 µg, 5.0 µg, and 10 µg have been used.[1] For continuous infusion in rats, a dose of 10 ng/min/kg has been reported.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
Q2: What is the half-life of VIP in vivo and how does it affect my experimental design?
VIP has a very short half-life in the blood, estimated to be about two minutes.[3] This rapid clearance is a critical factor to consider in your experimental design. For sustained effects, continuous infusion or frequent administration may be necessary. The short half-life also means that the timing of sample collection and measurements relative to VIP administration is crucial for observing its effects.
Q3: Which administration route is best for my study?
The choice of administration route depends on the target tissue and the desired systemic or local effect. Common routes for VIP administration include:
-
Intravenous (IV): Provides immediate systemic circulation and rapid distribution.[4][5]
-
Intraperitoneal (IP): Allows for rapid absorption into the bloodstream.[5]
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes.[4]
-
Intracerebroventricular (ICV): Used to deliver VIP directly to the central nervous system, bypassing the blood-brain barrier.[6]
Q4: What are the known receptors for VIP and their affinities?
VIP primarily binds to two G protein-coupled receptors: VPAC1 and VPAC2.[3][7] Both are high-affinity receptors for VIP.[7] A third receptor, PAC1, shows a higher affinity for pituitary adenylate cyclase-activating polypeptide (PACAP) but can also be activated by VIP.[7] The dissociation constant (Kd) for VIP binding to its receptors is in the nanomolar range, with high-affinity binding sites having a Kd of approximately 0.1 nM to 1 nM.[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Lack of expected biological effect | Inadequate Dosage: The dose may be too low to elicit a response. | Perform a dose-response study to identify the optimal concentration. |
| Rapid Degradation: Due to its short half-life, VIP may be cleared before it can exert its effect.[3] | Consider more frequent administration or continuous infusion. | |
| Incorrect Administration Route: The chosen route may not effectively deliver VIP to the target tissue. | Evaluate if a different administration route (e.g., local vs. systemic) is more appropriate for your research question. | |
| Receptor Desensitization: Prolonged exposure to high concentrations of VIP can lead to receptor internalization and desensitization.[10] | Implement a dosing regimen with intermittent administration to allow for receptor resensitization. | |
| Unexpected Side Effects (e.g., hypotension, tachycardia) | High Dosage: VIP is a potent vasodilator and can cause cardiovascular effects at higher doses.[3] | Reduce the dosage and carefully monitor cardiovascular parameters. |
| Rapid IV Injection: A rapid bolus injection can lead to a sudden drop in blood pressure. | Administer the IV injection slowly or consider a different route like subcutaneous injection for slower absorption. | |
| Variability in Results | Inconsistent Administration Technique: Variations in injection volume or site can lead to inconsistent absorption. | Ensure all personnel are properly trained and follow a standardized administration protocol. |
| Animal Stress: Stress from handling and injection can influence physiological responses. | Acclimatize animals to the procedures and handle them gently to minimize stress. |
Quantitative Data Summary
Table 1: Vasoactive Intestinal Peptide In Vivo Dosage Examples
| Animal Model | Administration Route | Dosage | Frequency | Observed Effect | Reference |
| Mice | Subcutaneous | 0.5, 1.0, 5.0, 10 µ g/day | Daily | Dose-dependent inhibition of small-cell lung cancer growth | [1] |
| Rats | Intra-arterial infusion | 10 ng/min/kg | Continuous for 96h | Reduced lymphocyte transport in intestinal lymph | [2] |
| Mice | Intracerebroventricular | Not specified | Single injection | Induced analgesia | [6] |
| Rats | Intra-hippocampal | 10 ng and 100 ng | Single injection | Anxiolytic-like effects | [11] |
| Mice | Subcutaneous | 0.1 mg/kg and 0.3 mg/kg | Twice daily | No effect on dexamethasone-induced muscle mass loss | [12] |
Table 2: VIP Receptor Binding Affinities
| Receptor | Ligand | Dissociation Constant (Kd) | Reference |
| VPAC1/VPAC2 | VIP | High affinity | [7] |
| High-affinity sites (rat brain) | 125I-labeled VIP | 1 nM | [9] |
| High-affinity sites (HT 29 cells) | 125I-VIP | 0.1 nM | [8] |
| Synthetic VIP/PACAP analogues | 64Cu-labeled analogues | 0.72-3.3 nM | [7] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Preparation: Reconstitute lyophilized VIP in a sterile, isotonic solution (e.g., sterile saline). Calculate the required volume based on the animal's weight and the target dose.
-
Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Injection: Turn the mouse to expose its abdomen. Insert a 25-27G needle, bevel up, into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.
-
Injection: Slowly inject the VIP solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Protocol 2: Subcutaneous (SC) Injection in Mice
-
Preparation: Prepare the VIP solution as described for IP injection.
-
Restraint: Gently restrain the mouse.
-
Injection Site: The most common site for SC injection is the loose skin over the interscapular area (scruff).
-
Injection: Tent the skin by gently pinching it. Insert a 25-27G needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to check for blood. If blood appears, withdraw and reinsert the needle.
-
Injection: Inject the solution, creating a small bleb under the skin.
-
Withdrawal: Withdraw the needle and gently massage the area to aid dispersion. Return the mouse to its cage.
Protocol 3: Intravenous (IV) Injection via the Tail Vein in Mice
-
Preparation: Prepare the VIP solution as described above. The volume should typically be less than 0.2 ml.[4]
-
Restraint and Warming: Place the mouse in a restraining device. Warming the tail with a heat lamp or warm water can help dilate the veins, making them more visible and accessible.
-
Vein Identification: The lateral tail veins are the preferred sites for injection.
-
Injection: Insert a 27-30G needle, bevel up, into the vein at a shallow angle.
-
Confirmation: A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Injection: Slowly inject the VIP solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Withdrawal: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the mouse to its cage and monitor.
Visualizations
Caption: VIP Signaling Pathway.
Caption: In Vivo VIP Experimental Workflow.
Caption: Troubleshooting Logic for VIP Experiments.
References
- 1. Vasoactive intestinal peptide inhibits human small-cell lung cancer proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effect of chronic administration of vasoactive intestinal peptide on gut-associated lymphoid tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 4. blog.addgene.org [blog.addgene.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Vasoactive intestinal polypeptide induces analgesia and impairs the antinociceptive effect of morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective photolabeling of high and low affinity binding sites for vasoactive intestinal peptide (VIP): evidence for two classes of covalent VIP-receptor complexes in intestinal cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Vasoactive intestinal peptide receptor regulation and reversible desensitization in human colonic carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulatory effect of VIP injected into hippocampal CA1 area on anxiety in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Preventing non-specific binding in Vasoactive Intestinal Peptide receptor assays
Welcome to the technical support center for Vasoactive Intestinal Peptide (VIP) receptor assays. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing and minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in VIP receptor assays?
Non-specific binding refers to the adherence of the radiolabeled ligand (e.g., ¹²⁵I-VIP) to components other than the target VIP receptor. This can include the filter membrane, assay tubes, or other proteins in the membrane preparation. It is a significant problem because it creates high background noise, which can mask the true specific binding signal, leading to reduced assay sensitivity, inaccurate affinity (Kd) and density (Bmax) calculations, and unreliable data.
Q2: What are the main causes of high non-specific binding?
High non-specific binding is primarily driven by two types of molecular interactions:
-
Electrostatic Interactions: Charged portions of the radioligand or receptor preparation can interact with oppositely charged surfaces on the filter plates or tubes.
-
Hydrophobic Interactions: Non-polar regions of the peptide ligand can stick to hydrophobic surfaces, a common issue with plasticware and filter membranes.
Q3: How is non-specific binding (NSB) experimentally determined?
NSB is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled "cold" ligand. This unlabeled ligand saturates the specific VIP receptors, so any remaining bound radioligand is considered non-specific.
Specific Binding = Total Binding - Non-Specific Binding
Q4: What are VPAC1 and VPAC2 receptors?
VPAC1 and VPAC2 are the two primary high-affinity receptors for Vasoactive Intestinal Peptide. They are members of the Class B G-protein coupled receptor (GPCR) family. Both receptors also bind to Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with similar high affinity.[1] Their activation triggers downstream signaling pathways crucial for various physiological processes.[2]
VIP Receptor Signaling Pathway
Vasoactive Intestinal Peptide (VIP) binding to its receptors, VPAC1 or VPAC2, primarily initiates a signaling cascade through the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[2][3][4] VPAC receptors can also couple to other G-proteins, such as Gαq or Gαi, to activate the Phospholipase C (PLC) pathway.[2][3]
Troubleshooting Guide: High Non-Specific Binding
This guide addresses the common issue of high non-specific binding (NSB) in a question-and-answer format.
Q5: My non-specific binding is still high after optimizing the buffer. What else can I check?
-
Filter Plate Material: Ensure you are using an appropriate filter plate material. Glass fiber filters (GF/B or GF/C) are common. Some ligands may show lower NSB on different materials.
-
Washing Technique: Ensure filtration and washing are performed rapidly and with ice-cold wash buffer to minimize dissociation of the specifically bound ligand while effectively removing unbound ligand.[5] Ensure the vacuum is adequate to quickly pull the liquid through.
-
Radioligand Quality: Degradation or proteolysis of the radiolabeled VIP can lead to fragments that bind non-specifically.[6] Ensure the radioligand is stored correctly and consider including protease inhibitors in your assay buffer.
-
Membrane Concentration: Using too much membrane protein per well can increase the number of non-receptor binding sites, contributing to higher NSB.[6] Perform a protein concentration titration to find the optimal amount that gives a robust specific signal without elevating the background.
Experimental Protocols & Data
Protocol: Competitive Radioligand Binding Assay for VIP Receptors
This protocol provides a framework for a standard ¹²⁵I-VIP competitive binding assay using cell membranes expressing VIP receptors.
1. Materials
-
Cell Membranes: Prepared from cells recombinantly expressing human VPAC1 or VPAC2.
-
Radioligand: ¹²⁵I-VIP (specific activity ~2200 Ci/mmol).
-
Unlabeled Ligand: Native VIP for NSB determination and test compounds.
-
Filter Plate: 96-well glass fiber filter plate (e.g., GF/B or GF/C).
-
Assay Buffer: See Table 1 for composition.
-
Wash Buffer: Assay buffer with a higher salt concentration (e.g., 500 mM NaCl) and without BSA.[5]
-
Equipment: Cell harvester, gamma counter.
2. Membrane Preparation
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, protease inhibitor cocktail).[7]
-
Centrifuge at low speed (~1,000 x g) to remove nuclei and debris.[7]
-
Centrifuge the supernatant at high speed (~20,000 x g) for 20 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
3. Assay Procedure
-
Pre-soak the filter plate for at least 1 hour in 0.3-0.5% polyethyleneimine (PEI).[5]
-
Set up the assay in a 96-well plate with a final volume of 150-250 µL.
-
For Total Binding: Add assay buffer, ¹²⁵I-VIP (at a concentration near its Kd, e.g., 50-100 pM), and cell membranes (e.g., 10-20 µg protein).[5][7]
-
For Non-Specific Binding (NSB): Add assay buffer, ¹²⁵I-VIP, a saturating concentration of unlabeled VIP (e.g., 1 µM), and cell membranes.
-
For Competition: Add assay buffer, ¹²⁵I-VIP, varying concentrations of the test compound, and cell membranes.
-
Incubate the plate, typically for 60-90 minutes at room temperature (25°C) with gentle agitation, to allow the binding to reach equilibrium.[5][7]
-
Terminate the reaction by rapid filtration over the pre-soaked filter plate using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer.[7]
-
Dry the filter plate, add scintillation fluid, and count the retained radioactivity in a gamma or microbeta counter.
Data Tables
Table 1: Typical Assay Buffer Components for VIP Receptor Assays
The optimal buffer composition should be determined empirically for each specific assay system.
| Component | Typical Concentration | Purpose | Notes |
| Buffer Agent | 25-50 mM HEPES or Tris-HCl | Maintain stable pH | Optimal pH is typically 7.4.[5] |
| Divalent Cations | 5-10 mM MgCl₂, 1 mM CaCl₂ | Essential for receptor conformation and binding.[5][8] | The presence of these ions can be critical for receptor integrity. |
| Monovalent Cations | 100-150 mM NaCl | Reduce non-specific electrostatic interactions.[5][9] | Can be increased in the wash buffer to 500 mM.[5] |
| Blocking Agent | 0.1% - 1.0% BSA (protease-free) | Blocks non-specific binding sites on tubes and filters.[5][9] | Essential for peptide-based assays to prevent surface adsorption. |
| Protease Inhibitors | 1x Cocktail or specific inhibitors | Prevent degradation of the peptide ligand and receptors.[7] | Important when using membrane preps from tissues.[6] |
| Detergent (Optional) | 0.005% - 0.01% Tween-20 or Triton X-100 | Reduce non-specific hydrophobic interactions.[10][11] | Use with caution as high concentrations can disrupt membranes. |
Table 2: Example of Binding Data and Quality Control Metrics
This table illustrates what acceptable data might look like. The goal is to maximize the specific binding window.
| Parameter | Example Value | Acceptance Criteria | Troubleshooting Indication (if criteria not met) |
| Total Binding | 5,000 CPM | > 10x NSB | Low signal-to-noise. Check radioligand activity or protein concentration. |
| Non-Specific Binding (NSB) | 400 CPM | < 20% of Total Binding | High background. Refer to the troubleshooting guide. |
| Specific Binding | 4,600 CPM | > 80% of Total Binding | Poor assay window. Indicates high NSB or low total binding. |
| Signal-to-Background Ratio | 12.5 | > 5 | Low assay sensitivity. |
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of the vasoactive intestinal peptide receptor in rat submandibular gland: radioligand binding assay in membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. researchgate.net [researchgate.net]
Vasoactive Intestinal Peptide stability and proper storage conditions
Welcome to the technical support center for Vasoactive Intestinal Peptide (VIP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of VIP, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized VIP?
A1: Lyophilized VIP should be stored in a desiccated environment below -18°C for long-term stability.[1] For short-term storage of a few weeks, it can be kept at room temperature.[1][2] Some suppliers suggest that for periods longer than four weeks, storage at ≤ -20°C or -80°C is recommended.[2]
Q2: How should I reconstitute lyophilized VIP?
A2: It is recommended to reconstitute lyophilized VIP in sterile, distilled water (18MΩ-cm) to a concentration not less than 100 µg/ml.[1] Before reconstitution, allow the vial to warm to room temperature for 25-45 minutes to prevent condensation.[3] Gently vortex the vial to ensure all the powder is at the bottom before adding the solvent.[3]
Q3: What are the proper storage conditions for reconstituted VIP solutions?
A3: Once reconstituted, VIP solutions should be stored at 4°C for 2-7 days for short-term use.[1] For longer-term storage, it is advisable to aliquot the solution and store it below -18°C.[1] To enhance stability for long-term storage, adding a carrier protein like 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended.[1] It is crucial to avoid repeated freeze-thaw cycles.[1][4]
Q4: What is the stability of VIP at different pH values?
A4: VIP is most stable in acidic and neutral solutions (pH ≤ 7).[5] It shows significant instability in basic solutions; for instance, it degrades completely within 30 minutes at pH 13.[5] For storing peptide solutions, sterile buffers with a pH of around 5-6 are recommended to prolong shelf life.[6]
Q5: What factors can lead to the degradation of VIP?
A5: VIP is susceptible to several degradation pathways:
-
Proteolytic Degradation: VIP is rapidly broken down by proteases.[7][8] This is a significant issue in biological fluids like bronchoalveolar lavage fluid, artificial gastric fluid, and artificial intestinal fluid.[5][7]
-
Chemical Instability: As mentioned, VIP is unstable in basic solutions.[5]
-
Short Half-Life in Vivo: In the bloodstream, VIP has a very short half-life of about one to two minutes.[9][10]
Q6: Can I store reconstituted VIP in a frost-free freezer?
A6: It is not recommended to store frozen peptide solutions in a frost-free freezer. The temperature fluctuations during the automatic defrosting cycles can be detrimental to the peptide's stability.[4][6]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected experimental results.
Possible Cause 1: Improper storage of VIP.
-
Troubleshooting:
-
Confirm that lyophilized VIP was stored at or below -18°C in a desiccator.
-
Ensure that reconstituted VIP was stored at 4°C for short-term use or aliquoted and frozen at -18°C or below for long-term storage.
-
Verify that a carrier protein (e.g., 0.1% BSA or HSA) was added to the reconstituted solution for long-term storage.[1]
-
Avoid repeated freeze-thaw cycles of your VIP stock solution.[1][4]
-
Possible Cause 2: Degradation of VIP in solution.
-
Troubleshooting:
-
Check the pH of your experimental buffer. VIP is unstable in basic conditions (pH > 7).[5] Maintain a pH of 5-6 for optimal stability in solution.[6]
-
If working with biological samples, be aware of the presence of proteases that can rapidly degrade VIP.[7] Consider using protease inhibitors if compatible with your experimental design.
-
Prepare fresh solutions of VIP for critical experiments to minimize degradation.
-
Possible Cause 3: Inaccurate peptide concentration.
-
Troubleshooting:
-
Ensure the lyophilized peptide was properly equilibrated to room temperature before opening the vial to prevent moisture absorption, which can affect the actual weight.[4]
-
When reconstituting, make sure all of the lyophilized powder is dissolved. Briefly vortexing the vial before and after adding the solvent can help.[3]
-
Problem: Difficulty dissolving lyophilized VIP.
-
Troubleshooting:
-
The recommended solvent is sterile, high-purity water.[1]
-
Ensure you are reconstituting to a concentration of at least 100 µg/ml, as lower concentrations may be harder to dissolve and less stable.[1]
-
If solubility issues persist, a small amount of a suitable organic solvent like acetonitrile (B52724) might be used, but its compatibility with your experimental system must be verified. Spontaneous hydrolysis of VIP has been shown to be inhibited by acetonitrile.[11]
-
Data Presentation
Table 1: Summary of Vasoactive Intestinal Peptide (VIP) Stability
| Form | Storage Temperature | Duration | Recommendations & Remarks |
| Lyophilized Powder | Room Temperature | Up to 3 weeks | Should be stored desiccated.[1] |
| Lyophilized Powder | ≤ -18°C | Long-term | Recommended for optimal stability.[1] |
| Reconstituted Solution | 4°C | 2-7 days | Suitable for short-term use.[1] |
| Reconstituted Solution | ≤ -18°C | Long-term | Aliquot to avoid freeze-thaw cycles. Add a carrier protein (0.1% HSA or BSA).[1] |
Table 2: pH Stability of VIP in Solution
| pH Range | Stability | Notes |
| ≤ 7 (Acidic to Neutral) | Stable | Minimal degradation observed.[5] |
| > 7 (Basic) | Unstable | Rapid degradation occurs, complete degradation at pH 13 in 30 minutes.[5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized VIP
-
Equilibration: Remove the vial of lyophilized VIP from cold storage and allow it to sit at room temperature for 25-45 minutes.[3] This prevents moisture from condensing on the peptide upon opening.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Using a sterile syringe, add the appropriate volume of sterile, distilled water to achieve a concentration of at least 100 µg/ml.[1]
-
Dissolution: Gently vortex or swirl the vial to ensure the peptide is completely dissolved.
-
Storage: For immediate use, store the reconstituted solution at 4°C. For long-term storage, add a carrier protein (0.1% HSA or BSA), aliquot the solution into smaller volumes, and store at ≤ -18°C.[1]
Protocol 2: Assessment of VIP Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of VIP under different conditions.
-
Sample Preparation:
-
Prepare solutions of VIP at a known concentration in the buffers or conditions you wish to test (e.g., different pH, temperature, presence of enzymes).
-
Include a control sample stored under optimal conditions (e.g., freshly prepared or stored at -80°C).
-
-
Incubation: Incubate the samples for the desired time points under the specified conditions.
-
Sample Analysis by RP-HPLC:
-
At each time point, inject an aliquot of the sample onto a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a typical mobile phase for peptide separation.
-
Monitor the elution profile at a wavelength of approximately 214 nm.
-
-
Data Analysis:
-
The stability of VIP is determined by measuring the decrease in the peak area of the intact VIP over time compared to the control sample.
-
The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Vasoactive Intestinal Peptide (VIP) signaling pathway.
Caption: Experimental workflow for assessing VIP stability.
References
- 1. prospecbio.com [prospecbio.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. Vasoactive Intestinal Peptide (VIP) Receptor Antagonist [phoenixbiotech.net]
- 4. peptide.com [peptide.com]
- 5. A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. Liposomal vasoactive intestinal peptide for lung application: protection from proteolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 10. Vasoactive intestinal peptide in man: pharmacokinetics, metabolic and circulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spontaneous hydrolysis of vasoactive intestinal peptide in neutral aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vasoactive Intestinal Peptide (VIP) Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Vasoactive Intestinal Peptide (VIP) western blots.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during VIP western blotting in a question-and-answer format.
Q1: I am not seeing any bands on my western blot, including the ladder. What went wrong?
A1: An absence of all bands, including the molecular weight marker, typically points to a fundamental failure in the western blot process. Here are the most likely causes and solutions:
-
Transfer Failure: The most common reason is an issue with the protein transfer from the gel to the membrane.
-
Verify Transfer Setup: Ensure the transfer sandwich is assembled correctly, with the membrane placed between the gel and the positive electrode. Forgetting to activate a PVDF membrane with methanol (B129727) is a frequent oversight.
-
Power Supply Issues: Check that the power supply is functioning correctly and that the correct voltage/current is applied for the recommended time.
-
Buffer Problems: Ensure the transfer buffer was prepared correctly. Forgetting to add methanol, which is crucial for protein binding to the membrane, can lead to complete transfer failure.
-
Q2: I can see my molecular weight marker, but there is no band for VIP. What should I do?
A2: This indicates that the electrophoresis and transfer likely worked, but there is an issue with the detection of VIP itself. Consider the following:
-
Low or No VIP Expression: The tissue or cells you are using may have very low or no expression of VIP. It is crucial to include a positive control, such as a cell lysate known to express VIP or a recombinant VIP protein, to validate your experimental setup. The Human Protein Atlas indicates that VIP is most abundant in pancreatic islet cells and nerve ganglia.[1][2]
-
Antibody Issues:
-
Primary Antibody: The primary antibody may not be optimal for western blotting or may have lost activity. Ensure you are using an antibody validated for western blotting and check its recommended dilution. Consider performing a dot blot to confirm the antibody can detect the target protein.
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and that it is not expired.
-
-
Sub-optimal Transfer of a Small Peptide: VIP is a small peptide (mature form is ~3.3 kDa), which can be challenging to retain on the membrane.
-
Membrane Choice: Use a membrane with a smaller pore size, such as 0.2 µm PVDF or nitrocellulose, to prevent the peptide from passing through.[3]
-
Transfer Time: Reduce the transfer time to avoid "over-transferring" the small peptide through the membrane.
-
-
Protein Degradation: Ensure that protease inhibitors were added to your lysis buffer to prevent the degradation of VIP. Samples should always be kept on ice.
Q3: I see a band, but it's at a higher molecular weight than expected for mature VIP (~3.3 kDa). What could this be?
A3: It is common to detect the precursor form of VIP, prepro-VIP, which has a predicted molecular weight of around 19.5 kDa.[3] Different isoforms or post-translationally modified versions of the precursor could also result in bands of varying sizes. Some recombinant VIP proteins are also larger due to tags. For example, one recombinant human VIP protein has a molecular weight of 16.9 kDa.[4]
Q4: My blot has high background, making it difficult to see my specific VIP band.
A4: High background can be caused by several factors throughout the western blot protocol:
-
Inadequate Blocking: Blocking is critical for preventing non-specific antibody binding.
-
Blocking Agent: While 5% non-fat dry milk is common, it can sometimes mask antigens. Consider trying 3-5% Bovine Serum Albumin (BSA) as an alternative.
-
Blocking Time: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C.
-
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try using a more dilute antibody solution.
-
Insufficient Washing: Increase the number and duration of your wash steps to more effectively remove unbound antibodies.
-
Contamination: Ensure all your buffers are freshly made and that your equipment is clean.
Q5: I am seeing multiple non-specific bands on my blot. How can I improve the specificity?
A5: Non-specific bands can be due to several factors:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody or an affinity-purified polyclonal antibody.
-
High Antibody Concentration: As with high background, using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.
-
Sample Overloading: Loading too much protein in each lane can lead to non-specific antibody binding. Try loading a smaller amount of total protein.
-
Protein Degradation: Degraded protein fragments can sometimes be recognized by the antibody, leading to multiple lower molecular weight bands. Always use fresh samples and protease inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative parameters for consideration in a VIP western blot experiment.
| Parameter | Recommendation | Notes |
| Total Protein Load | 20-50 µg of total cell lysate per lane | May need to be optimized based on VIP expression levels in your sample. |
| Gel Percentage | 15-20% Tris-Glycine or 4-20% Tris-Tricine gradient gel | Higher percentage gels are better for resolving small peptides like VIP. |
| Membrane Type | PVDF or Nitrocellulose with 0.2 µm pore size | Smaller pore size is crucial for retaining small peptides. |
| Primary Antibody Dilution | 1:500 - 1:2000 (check datasheet) | Titration is recommended to find the optimal concentration. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 (check datasheet) | Titration is recommended. |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at 4°C may increase signal. |
| Secondary Antibody Incubation | 1 hour at room temperature |
Detailed Experimental Protocol: Vasoactive Intestinal Peptide Western Blot
This protocol provides a general framework for performing a western blot to detect VIP. Optimization may be required for specific antibodies and sample types.
1. Sample Preparation (Cell Lysates)
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (20-50 µg) and boil at 95-100°C for 5 minutes.
2. SDS-PAGE
-
Load the prepared samples and a pre-stained molecular weight ladder into the wells of a high-percentage (e.g., 18%) Tris-Glycine or a 4-20% Tris-Tricine gradient gel.
-
Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel in 1X transfer buffer.
-
Activate a 0.2 µm PVDF membrane in methanol for 30 seconds, then rinse in transfer buffer. If using nitrocellulose, simply equilibrate in transfer buffer.
-
Assemble the transfer sandwich according to the manufacturer's instructions.
-
Perform a wet transfer at 100V for 30-60 minutes or a semi-dry transfer according to the manufacturer's protocol. Due to VIP's small size, a shorter transfer time is recommended to prevent over-transfer.
4. Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-VIP antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Vasoactive Intestinal Peptide (VIP) Signaling Pathway
Caption: VIP signaling cascade via GPCRs.
VIP Western Blot Troubleshooting Workflow
References
Challenges in Vasoactive Intestinal Peptide gene expression analysis
Welcome to the Technical Support Center for Vasoactive Intestinal Peptide (VIP) Gene Expression Analysis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
???+ question "What is Vasoactive Intestinal Peptide (VIP) and what is its function?"
???+ question "Which tissues express the VIP gene?"
???+ question "How is VIP gene expression regulated?"
???+ question "What are the primary receptors for VIP?"
Troubleshooting Guide
This guide addresses common challenges encountered during VIP gene expression analysis, from sample preparation to data interpretation.
RNA Isolation & Quality Control
???+ question "I have a low yield of total RNA from my tissue samples. What could be the cause?"
???+ question "My RNA integrity number (RIN) is low. How can I prevent RNA degradation?"
Primer Design & qPCR Optimization
???+ question "My qPCR reaction shows no amplification or very high Cq values for the VIP gene."
???+ question "I see multiple peaks in my melt curve analysis or a smear on an agarose (B213101) gel."
???+ question "Why is there high variability between my technical replicates?"
Data Presentation & Protocols
Quantitative Data Summary
For successful and reproducible qPCR analysis of VIP gene expression, careful design of primers and optimization of the reaction are critical.
| Parameter | Recommended Value | Rationale |
| Primer Length | 18-25 nucleotides | Provides a good balance between specificity and binding efficiency.[1] |
| GC Content | 40-60% | Ensures stable binding between the primer and the template DNA.[1][2] |
| Melting Temperature (Tm) | 58-65°C | Optimal for most qPCR protocols. The Tm for forward and reverse primers should be within 4°C of each other.[1][2] |
| 3' End Composition | Avoid runs of Gs or Cs | The last five nucleotides at the 3' end should not contain more than two Gs or Cs to reduce non-specific binding.[2] |
| Amplicon Length | 70-250 base pairs | Shorter amplicons are amplified more efficiently, which is ideal for real-time PCR.[3] |
| Secondary Structures | Avoid | Hairpins and self-dimers should be minimized as they can interfere with the reaction.[1] |
| Table 1: Recommended qPCR Primer Design Parameters. |
| Component | Final Concentration | Purpose |
| qPCR Master Mix | 1X | Contains Taq polymerase, dNTPs, MgCl₂, and reaction buffer. |
| Forward Primer | 200 - 900 nM | Binds to the antisense strand of the target cDNA. |
| Reverse Primer | 200 - 900 nM | Binds to the sense strand of the target cDNA. |
| cDNA Template | 1 - 100 ng | The sample containing the target VIP sequence. |
| Nuclease-Free Water | To final volume | Adjusts the final volume of the reaction. |
| Table 2: Example of a Standard qPCR Reaction Mix. A starting concentration of 900 nM for primers is often recommended, which can be optimized as needed.[4] |
Experimental Protocols
Protocol 1: Total RNA Extraction from Tissue
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific RNA isolation kit.
-
Sample Homogenization:
-
Excise and weigh the tissue sample quickly on a cold plate.
-
Immediately place the tissue in a tube containing lysis buffer (e.g., Buffer RLT from Qiagen kits) and a stainless steel bead.
-
Homogenize the tissue using a bead mill (e.g., TissueLyser) until no visible tissue fragments remain.
-
-
Lysate Processing:
-
Centrifuge the lysate briefly to pellet any debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add an equal volume of 70% ethanol (B145695) to the lysate and mix well by pipetting.
-
-
RNA Binding and Washing:
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge according to the kit's protocol to bind the RNA to the silica (B1680970) membrane. Discard the flow-through.
-
Perform the recommended wash steps (e.g., with Buffer RW1 and Buffer RPE) to remove contaminants like proteins and salts. Ensure a final "dry spin" is performed to remove any residual ethanol.
-
-
RNA Elution:
-
Place the spin column in a new, RNase-free collection tube.
-
Add 30-50 µL of RNase-free water directly to the center of the membrane.
-
Incubate for 1 minute at room temperature, then centrifuge to elute the purified RNA.
-
-
Quality Control:
-
Quantify the RNA concentration and assess purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument to obtain a RIN value.
-
Protocol 2: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free PCR tube on ice, combine the following:
-
Total RNA: 1 µg (or a standardized amount)
-
Primer Mix (Oligo(dT) and/or Random Hexamers): 1 µL
-
Nuclease-Free Water: to a volume of ~10 µL
-
-
Denaturation: Gently mix, spin down, and incubate the tube at 65°C for 5 minutes to denature RNA secondary structures. Immediately place the tube on ice for at least 1 minute.
-
Master Mix Preparation: While the RNA is denaturing, prepare a master mix containing:
-
5X Reaction Buffer: 4 µL
-
dNTP Mix (10 mM each): 2 µL
-
RNase Inhibitor: 0.5 µL
-
Reverse Transcriptase Enzyme: 1 µL
-
-
Final Reaction: Add the master mix to the denatured RNA tube. The final volume should be 20 µL. Mix gently by pipetting.
-
Thermal Cycling: Place the tube in a thermal cycler and run the following program:
-
Annealing: 25°C for 10 minutes (for random hexamers).
-
Extension: 50°C for 50-60 minutes.
-
Inactivation: 85°C for 5 minutes.
-
-
Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:10) with nuclease-free water before use in qPCR to reduce the concentration of potential inhibitors.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Master Mix Preparation: Prepare a master mix for the number of reactions plus 10% extra. For each 20 µL reaction, combine:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM stock): 0.8 µL (for 400 nM final conc.)
-
Reverse Primer (10 µM stock): 0.8 µL (for 400 nM final conc.)
-
Nuclease-Free Water: 3.4 µL
-
-
Plate Setup:
-
Aliquot 15 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 5 µL of diluted cDNA template to the appropriate wells.
-
Include "No Template Controls" (NTC) where water is added instead of cDNA to check for contamination.[3]
-
Include "-RT Controls" (samples from a reverse transcription reaction where no enzyme was added) to check for genomic DNA contamination.[3]
-
-
Run qPCR: Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument. Run a standard thermal cycling program:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds. (Data acquisition step)
-
-
Melt Curve Analysis: 65°C to 95°C, with a temperature increase of 0.5°C per step.
-
-
Data Analysis:
-
Set the baseline and threshold for fluorescence to obtain Cq values.
-
Analyze the melt curve to ensure a single, specific product was amplified.
-
Calculate relative gene expression using the 2-ΔΔCt method, normalizing the VIP gene expression to one or more stable reference (housekeeping) genes.[5]
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Improving qPCR Efficiency: Primer Design and Reaction Optimization [synapse.patsnap.com]
- 2. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 3. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Human umbilical cord-derived mesenchymal stem cells alleviate autoimmune hepatitis by inhibiting hepatic ferroptosis | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Therapeutic Half-Life of Vasoactive Intestinal Peptide (VIP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the half-life of Vasoactive Intestinal Peptide (VIP) for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is Vasoactive Intestinal Peptide (VIP) and what are its main therapeutic potentials?
A1: Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions.[1] It acts as a potent vasodilator, bronchodilator, and anti-inflammatory agent.[2][3] Its therapeutic potential is being explored for a variety of conditions, including pulmonary arterial hypertension, asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders.[4][5][6]
Q2: What is the primary limitation for the therapeutic use of native VIP?
A2: The major hurdle for the clinical application of VIP is its extremely short plasma half-life, which is approximately one to two minutes.[1][7] This rapid degradation and clearance necessitate continuous intravenous infusion to maintain therapeutic concentrations, which is impractical for long-term treatment.
Q3: What are the primary strategies to extend the in vivo half-life of VIP?
A3: Several strategies are being investigated to prolong the half-life of VIP. These can be broadly categorized as:
-
Chemical Modification:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide, increasing its hydrodynamic size and reducing renal clearance.[8]
-
Lipidation: Acylation of the peptide with fatty acids to enhance its binding to serum albumin.
-
-
Genetic Modification:
-
Amino Acid Substitution: Replacing specific amino acids with less proteolytically susceptible residues or to enhance receptor binding and signaling.[9]
-
Fusion to Carrier Proteins: Genetically fusing VIP to a larger protein with a long intrinsic half-life, such as albumin or the Fc fragment of an antibody.[10][11][12][13][14]
-
-
Formulation Strategies:
Troubleshooting Guides
General VIP Analog Synthesis and Purification
Q: My solid-phase peptide synthesis (SPPS) of a VIP analog has a low yield. What are the common causes and solutions?
A: Low yields in SPPS can arise from several factors:
-
Incomplete deprotection or coupling reactions: Ensure fresh reagents and adequate reaction times. Double coupling and capping steps can be employed for difficult sequences.
-
Aggregation of the growing peptide chain: Use of pseudoproline dipeptides or other aggregation-disrupting protecting groups can be beneficial.
-
Side reactions: Optimize the cleavage cocktail to minimize side reactions with sensitive amino acid residues.
-
Loss during purification: High-performance liquid chromatography (HPLC) is a standard purification method.[19] Ensure the gradient and column are appropriate for your peptide's properties.
Q: I'm observing multiple peaks during HPLC purification of my VIP analog. How can I identify the correct product?
A: The presence of multiple peaks can be due to:
-
Deletion or truncated sequences: These arise from incomplete coupling reactions.
-
Side-product formation: Depending on the amino acid composition and cleavage conditions.
-
Oxidation: Methionine residues are particularly susceptible to oxidation.
-
Isomerization: Aspartic acid residues can be prone to isomerization.
To identify the correct peak, collect the major fractions and analyze them by mass spectrometry to confirm the molecular weight of the desired product.
PEGylation
Q: The PEGylation of my VIP analog results in a heterogeneous mixture of products. How can I achieve a more homogenous product?
A: Heterogeneity in PEGylation is often due to the presence of multiple reactive sites on the peptide (e.g., lysine (B10760008) residues). To achieve site-specific PEGylation:
-
Protecting groups: Utilize orthogonal protecting groups during peptide synthesis to leave only the desired lysine residue available for PEGylation.
-
N-terminal PEGylation: Target the N-terminal alpha-amino group, which has a lower pKa than the epsilon-amino group of lysine, allowing for pH-controlled selective conjugation.
-
Enzymatic PEGylation: Employ enzymes like transglutaminase for site-specific conjugation.
Q: My PEGylated VIP analog shows reduced bioactivity. What could be the reason?
A: Reduced bioactivity can occur if the PEG chain sterically hinders the interaction of VIP with its receptors (VPAC1 and VPAC2).[1][20]
-
PEG size and location: Experiment with different PEG sizes and attachment sites. A longer, flexible linker between the peptide and the PEG moiety may help restore activity.
-
Receptor binding assays: Perform competitive binding assays to determine if the PEGylated analog can still effectively bind to its target receptors.
Lipidation
Q: My lipidated VIP analog is poorly soluble and tends to aggregate. How can I improve its handling?
A: Lipidated peptides can be challenging due to their amphipathic nature.
-
Solubilization: Use of organic co-solvents (e.g., DMSO, DMF) or formulation with surfactants or cyclodextrins can improve solubility.
-
Purification: Reverse-phase HPLC with modified mobile phases (e.g., addition of formic acid or triethylamine) can aid in purification.
-
Formulation: Formulating the lipidated peptide into micelles or liposomes can improve its stability and solubility in aqueous solutions.
Fusion Proteins
Q: The expression level of my VIP-Fc fusion protein is very low. What can I do to improve it?
A: Low expression of fusion proteins can be due to several factors:
-
Codon optimization: Ensure the DNA sequence is optimized for the expression host (e.g., E. coli, CHO cells).
-
Promoter and vector choice: Use a strong, inducible promoter and a suitable expression vector.
-
Expression conditions: Optimize temperature, induction time, and media composition.
-
Fusion partner: The choice of the fusion partner (e.g., Fc, albumin) can significantly impact expression levels.[11][12][13][14]
Q: My purified VIP-fusion protein appears to be degraded. How can I prevent this?
A: Proteolytic cleavage of the fusion protein can occur during expression and purification.
-
Protease inhibitors: Add a cocktail of protease inhibitors during cell lysis and purification.
-
Linker design: The amino acid sequence of the linker between VIP and the fusion partner can influence its susceptibility to proteases. Consider designing a more protease-resistant linker.
-
Purification strategy: Use affinity chromatography for rapid and gentle purification.
Nanoparticle Encapsulation
Q: I am experiencing low encapsulation efficiency of VIP in my nanoparticles. What are the potential causes?
A: Low encapsulation efficiency can be attributed to:
-
Poor interaction between VIP and the nanoparticle matrix: The physicochemical properties of both the peptide (charge, hydrophobicity) and the polymer/lipid matrix are crucial. Modify the pH or ionic strength of the solutions to enhance electrostatic interactions.
-
Rapid diffusion of VIP during formulation: Optimize the formulation process (e.g., homogenization speed, solvent evaporation rate) to trap the peptide more effectively.
Q: My VIP-loaded nanoparticles show a high initial burst release. How can this be controlled?
A: A high burst release is often due to the peptide being adsorbed to the surface of the nanoparticles.
-
Washing step: Incorporate a washing step after nanoparticle formation to remove surface-adsorbed VIP.
-
Polymer composition: Use a blend of polymers or a polymer with a higher glass transition temperature to create a denser matrix that slows down initial drug release.
-
Coating: Coat the nanoparticles with a layer of a different polymer to act as a diffusion barrier.
Quantitative Data Summary
| Strategy | Modification | Reported Half-Life Extension | Reference |
| Native VIP | - | ~2 minutes | [1] |
| Fusion Protein | Fusion of VIP to an ELP polymer (PB1046) | ~60 hours in humans | [10] |
| Liposome Encapsulation | Encapsulation in liposomes | 5-fold increase in longevity in mice compared to aqueous VIP | [17] |
| Amino Acid Substitution | [R(15, 20, 21), L(17)]-VIP-GRR (IK312532) | Long-acting VIP analogue (specific half-life not stated) | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a VIP Analog
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Washing: Wash the resin extensively with DMF to remove excess piperidine.
-
Amino Acid Coupling: Add the Fmoc-protected amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Site-Specific N-terminal PEGylation of a VIP Analog
-
Peptide Dissolution: Dissolve the purified VIP analog in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5).
-
PEG Reagent: Add a molar excess of an amine-reactive PEG derivative (e.g., mPEG-NHS ester) to the peptide solution.
-
Reaction: Gently mix the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG using size-exclusion or ion-exchange chromatography.
-
Analysis: Analyze the purified product by SDS-PAGE to confirm the increase in molecular weight and by HPLC to assess purity.
Protocol 3: In Vitro Plasma Stability Assay
-
Plasma Preparation: Obtain fresh plasma (e.g., human, rat) containing anticoagulants and centrifuge to remove cells.
-
Incubation: Incubate the VIP analog at a known concentration in the plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately add a precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid) to the aliquot to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining peptide, by LC-MS/MS or HPLC.
-
Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life from the degradation curve.
Protocol 4: Cell-Based Bioactivity Assay (cAMP Measurement)
-
Cell Culture: Culture a cell line that endogenously expresses VIP receptors (e.g., HT-29 cells).[21]
-
Cell Seeding: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Stimulation: Wash the cells and incubate them with various concentrations of the VIP analog or native VIP (as a positive control) for a defined period (e.g., 15-30 minutes) at 37°C. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Measurement: Measure the concentration of cyclic AMP (cAMP) in the cell lysates using a commercially available ELISA kit.
-
Dose-Response Curve: Plot the cAMP concentration against the peptide concentration and determine the EC50 value to quantify the bioactivity of the analog.
Visualizations
Caption: Vasoactive Intestinal Peptide (VIP) signaling pathway.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. genemedics.com [genemedics.com]
- 3. Vasoactive intestinal peptide as a new drug for treatment of primary pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive analogues and drug delivery systems of vasoactive intestinal peptide (VIP) for the treatment of asthma/COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]Prospect of vasoactive intestinal peptide therapy for COPD/PAH and asthma: a review [scienceon.kisti.re.kr]
- 6. Emerging roles of vasoactive intestinal peptide: a new approach for autoimmune therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasoactive intestinal peptide in man: pharmacokinetics, metabolic and circulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Extending the Half-Life of Therapeutic Proteins: The Promise of Fc-Fusion Proteins - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 12. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Encapsulation of vasoactive intestinal peptide into liposomes: effects on vasodilation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stabilization of vasoactive intestinal peptide by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vasoactive Intestinal Peptide (VIP) Nanoparticles for Diagnostics and for Controlled and Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of vasoactive intestinal peptide (VIP) via the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 21. Vasoactive intestinal peptide receptor regulation and reversible desensitization in human colonic carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vasoactive Intestinal Peptide (VIP) Receptor Desensitization in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vasoactive Intestinal Peptide (VIP) receptor desensitization in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is VIP receptor desensitization?
A1: VIP receptor desensitization is a process where prolonged or repeated exposure of cells to VIP leads to a diminished response, even in the continued presence of the agonist. This is a crucial physiological mechanism to prevent overstimulation of cells. The process typically involves receptor phosphorylation, uncoupling from G proteins, and internalization of the receptor from the cell surface.[1][2][3][4]
Q2: Which cell lines are commonly used to study VIP receptor desensitization?
A2: Several cell lines are used, depending on the specific receptor subtype (VPAC1 or VPAC2) and the research question. Commonly used cell lines include:
-
HT-29 (human colon adenocarcinoma): Endogenously expresses VPAC1 receptors.[3]
-
HEK293 (human embryonic kidney): Often used for transient or stable transfection of VPAC1 or VPAC2 receptors.[1][5]
-
COS-7 (monkey kidney fibroblast-like): Also commonly used for transient expression of VIP receptors.[5]
-
CHO (Chinese hamster ovary): Another suitable host for stable expression of VPAC receptors.
-
AR 4-2 J (rat pancreatic tumor): Expresses VIP receptors and has been used to study internalization.[6]
Q3: What are the key molecular players in VIP receptor desensitization?
A3: The key molecules involved are:
-
VIP receptors (VPAC1 and VPAC2): The G protein-coupled receptors (GPCRs) that are the target of desensitization.
-
G protein-coupled receptor kinases (GRKs): These kinases phosphorylate the agonist-occupied VIP receptor, initiating the desensitization process. GRK2, 3, 5, and 6 have been shown to be involved in VPAC receptor phosphorylation.[1][2][7]
-
β-arrestins: These proteins bind to the phosphorylated receptor, sterically hindering its interaction with G proteins (uncoupling) and targeting it for internalization via clathrin-coated pits.[1][2]
-
Second messenger kinases (e.g., PKA): While GRKs are the primary drivers of homologous desensitization, PKA can also phosphorylate VIP receptors, contributing to the process.[2][5]
Q4: What is the difference in desensitization and trafficking between VPAC1 and VPAC2 receptors?
A4: While both VPAC1 and VPAC2 receptors undergo agonist-induced internalization, they exhibit different post-internalization trafficking patterns. After internalization, VPAC1 receptors are often targeted for degradation and are not readily recycled back to the cell surface. In contrast, VPAC2 receptors tend to be recycled back to the plasma membrane following agonist removal.[1]
Troubleshooting Guides
cAMP Accumulation Assays
| Problem | Possible Cause(s) | Solution(s) |
| Low or no cAMP signal upon VIP stimulation | 1. Low receptor expression in the cell line. 2. VIP degradation. 3. High phosphodiesterase (PDE) activity. 4. Suboptimal assay conditions (incubation time, temperature). 5. Inactive VIP peptide. | 1. Verify receptor expression via qPCR or Western blot. If using transfected cells, optimize transfection efficiency. 2. Include protease inhibitors in the assay buffer. 3. Add a PDE inhibitor (e.g., IBMX, 100-500 µM) to the assay buffer. 4. Optimize incubation time (typically 15-30 minutes at 37°C). 5. Use a fresh, properly stored stock of VIP. |
| High basal cAMP levels | 1. Cell stress or over-confluency. 2. Contamination of cell culture. 3. Presence of stimulants in the serum. | 1. Ensure cells are healthy and sub-confluent. 2. Check for and eliminate any microbial contamination. 3. Serum-starve cells for a few hours before the assay. |
| Inconsistent results between experiments | 1. Variation in cell number. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Accurately count and plate the same number of cells for each experiment. 2. Use a calibrated incubator and a precise timer. 3. Use calibrated pipettes and be consistent with pipetting technique. |
Receptor Internalization Assays (Fluorescence Microscopy)
| Problem | Possible Cause(s) | Solution(s) |
| No observable receptor internalization | 1. Low receptor expression. 2. Inefficient labeling of the receptor (if using fluorescently tagged VIP or antibodies). 3. VIP concentration is too low. 4. Incubation time is too short. 5. Cells are not healthy. | 1. Confirm receptor expression. 2. Validate the fluorescent probe's ability to bind the receptor. 3. Use a concentration of VIP known to induce internalization (e.g., 10-100 nM). 4. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes). 5. Ensure cells are viable and not stressed. |
| High background fluorescence | 1. Non-specific binding of the fluorescent probe. 2. Autofluorescence of cells. 3. Inadequate washing steps. | 1. Include a blocking step (e.g., with BSA) before adding the fluorescent probe. 2. Image a sample of unlabeled cells to determine the level of autofluorescence and adjust imaging settings accordingly. 3. Perform thorough washes with an appropriate buffer after incubation with the fluorescent probe. |
| Difficulty in quantifying internalization | 1. Subjective manual counting of internalized vesicles. 2. Overlapping fluorescence signals. | 1. Use image analysis software to automate the quantification of internalized puncta. 2. Use deconvolution microscopy or confocal microscopy to improve image resolution. |
Quantitative Data Summary
Table 1: VIP and PACAP Binding Affinities (Kd) for VPAC Receptors
| Ligand | Receptor | Cell Line/Tissue | Kd (nM) | Reference(s) |
| 125I-VIP | VPAC1 | HT-29 cell membranes | 0.1 | [8] |
| 125I-VIP | VPAC1 | Rat liver membranes (high affinity site) | 0.42 | [9] |
| 125I-VIP | VPAC1 | Rat liver membranes (low affinity site) | 170 | [9] |
| 125I-VIP | VPAC1 | Rat blood mononuclear cells (high affinity site) | 0.05 | [10] |
| 125I-VIP | VPAC1 | Rat blood mononuclear cells (low affinity site) | 142 | [10] |
| 125I-VIP | VPAC1 | Rat spleen lymphoid cells (high affinity site) | 0.1 | [10] |
| 125I-VIP | VPAC1 | Rat spleen lymphoid cells (low affinity site) | 255 | [10] |
Table 2: Agonist Potencies (EC50) for cAMP Production via VPAC Receptors
| Agonist | Receptor | Cell Line | EC50 (nM) | Reference(s) |
| VIP | VPAC1 | CHO | 0.3 | [1] |
| PACAP-27 | VPAC1 | CHO | 0.2 | [1] |
| PACAP-38 | VPAC1 | CHO | 0.1 | [1] |
| VIP | VPAC2 | CHO | 0.3 | [1] |
| PACAP-27 | VPAC2 | CHO | 0.2 | [1] |
| PACAP-38 | VPAC2 | CHO | 0.1 | [1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes a method to quantify intracellular cAMP levels in response to VIP stimulation using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit.
Materials:
-
Cells expressing VPAC receptors (e.g., HEK293-VPAC1)
-
Cell culture medium
-
Vasoactive Intestinal Peptide (VIP)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (ELISA-based)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a CO2 incubator.
-
Serum Starvation (Optional but Recommended): On the day of the assay, gently aspirate the culture medium and replace it with serum-free medium. Incubate for 2-4 hours to reduce basal cAMP levels.
-
Agonist Preparation: Prepare serial dilutions of VIP in assay buffer (e.g., serum-free medium containing a PDE inhibitor like 100 µM IBMX). Also, prepare a vehicle control (assay buffer alone) and a positive control (e.g., forskolin).
-
Cell Stimulation: Aspirate the medium from the cells and add the prepared VIP dilutions and controls to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: After incubation, aspirate the stimulation buffer and add the lysis buffer provided in the cAMP assay kit. Incubate on a shaker for 10-20 minutes to ensure complete cell lysis.
-
cAMP Quantification: Follow the manufacturer's protocol for the cAMP ELISA kit. This typically involves transferring the cell lysates to the antibody-coated plate, adding a fixed amount of HRP-conjugated cAMP, incubating, washing, and adding a substrate.
-
Data Analysis: Measure the absorbance using a plate reader. Generate a standard curve from the cAMP standards provided in the kit. Calculate the cAMP concentration in your samples from the standard curve. Plot the cAMP concentration against the log of the VIP concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Receptor Internalization Assay by Fluorescence Microscopy
This protocol outlines a method to visualize and quantify VIP receptor internalization using a fluorescently labeled VIP analog.
Materials:
-
Cells expressing VPAC receptors plated on glass-bottom dishes or coverslips
-
Fluorescently labeled VIP (e.g., Cy5-VIP)
-
Serum-free cell culture medium
-
Paraformaldehyde (PFA) for fixing
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope (confocal recommended)
Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 1-2 hours at 37°C.
-
Ligand Incubation: Add the fluorescently labeled VIP (e.g., 100 nM Cy5-VIP) to the cells and incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the kinetics of internalization. A 0-minute time point (or incubation at 4°C) can serve as a control for surface binding.
-
Washing: After incubation, quickly wash the cells three times with ice-cold PBS to remove unbound ligand and stop the internalization process.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with a nuclear marker like DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells again with PBS and mount the coverslips on slides with mounting medium. Image the cells using a fluorescence microscope. Internalized receptors will appear as fluorescent puncta within the cytoplasm.
-
Quantification: Use image analysis software to count the number of fluorescent puncta per cell at each time point to quantify the rate and extent of internalization.
Protocol 3: β-Arrestin Recruitment Assay (BRET)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to an activated VIP receptor.
Materials:
-
HEK293 cells
-
Expression plasmids:
-
VPAC receptor fused to a BRET donor (e.g., VPAC1-Rluc8)
-
β-arrestin-2 fused to a BRET acceptor (e.g., Venus-β-arrestin-2)
-
-
Transfection reagent (e.g., PEI)
-
Cell culture medium
-
96-well white, clear-bottom microplates
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
VIP
-
BRET-compatible plate reader
Methodology:
-
Transfection: Co-transfect HEK293 cells with the VPAC-Rluc8 and Venus-β-arrestin-2 plasmids. Optimize the ratio of donor to acceptor plasmids to achieve a good BRET signal.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.
-
Agonist Stimulation: 48 hours post-transfection, replace the medium with a buffer suitable for the BRET assay. Add serial dilutions of VIP to the wells.
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the VIP concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
Caption: VIP signaling and desensitization pathway.
Caption: Workflow for a cAMP accumulation assay.
References
- 1. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The vasoactive intestinal peptide (VIP) receptor: recent data and hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasoactive intestinal peptide receptor regulation and reversible desensitization in human colonic carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization of the human vasoactive intestinal peptide receptor (hVIP2/PACAP R): evidence for agonist-induced receptor phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular characteristics and evidence for internalization of vasoactive-intestinal-peptide (VIP) receptors in the tumoral rat-pancreatic acinar cell line AR 4-2 J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective photolabeling of high and low affinity binding sites for vasoactive intestinal peptide (VIP): evidence for two classes of covalent VIP-receptor complexes in intestinal cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties of vasoactive intestinal peptide-receptor interaction in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of vasoactive intestinal peptide (VIP) with rat lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping functions, receptor interactions, and signaling pathways of VIP and PACAP.
Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are two closely related neuropeptides that belong to the secretin/glucagon (B607659) superfamily.[1] They share approximately 68% homology in their amino acid sequence and play crucial roles in a wide array of physiological processes within the central and peripheral nervous systems, as well as in the endocrine and immune systems.[1][2] Despite their structural similarity, VIP and PACAP exhibit distinct functional profiles, primarily dictated by their differential affinities for their cognate receptors. This guide provides a detailed comparison of VIP and PACAP, focusing on their receptor binding, signaling mechanisms, and physiological functions, supported by experimental data.
Receptor Binding Affinities: A Tale of Three Receptors
The biological effects of VIP and PACAP are mediated by three distinct G protein-coupled receptors (GPCRs) belonging to Class B: the PACAP type I receptor (PAC1), and the VIP/PACAP receptors type 1 and 2 (VPAC1 and VPAC2).[2][3] The differential affinity of VIP and PACAP for these receptors is the primary determinant of their specific physiological roles.
PACAP binds with high affinity to all three receptors.[2][4] In contrast, VIP binds with high affinity to VPAC1 and VPAC2 receptors but has a significantly lower affinity—approximately 1000-fold less—for the PAC1 receptor.[2][4][5] This makes the PAC1 receptor highly selective for PACAP.[3] PACAP itself exists in two bioactive forms, PACAP-38 and PACAP-27, with PACAP-38 being the more abundant form in neuronal tissues.[2] Both isoforms exhibit high affinity for the PAC1 receptor.[1]
| Ligand | Receptor | Binding Affinity (Kd, nM) | Reference |
| PACAP-38 | PAC1 | ~0.5 | [1][2] |
| PACAP-27 | PAC1 | ~0.5 | [1] |
| VIP | PAC1 | >500 | [1][2] |
| PACAP-38 | VPAC1 | ~0.5 | [1][2] |
| PACAP-27 | VPAC1 | ~0.5 | [1] |
| VIP | VPAC1 | ~0.5 | [1][2] |
| PACAP-38 | VPAC2 | ~0.5 | [1][2] |
| PACAP-27 | VPAC2 | ~0.5 | [1] |
| VIP | VPAC2 | ~0.5 | [1][2] |
Signaling Pathways: Common and Divergent Cascades
Upon ligand binding, the VIP and PACAP receptors primarily couple to Gs alpha subunits, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][6] However, the PAC1 receptor, and to some extent the VPAC receptors, can also couple to Gq/11 alpha subunits, activating the phospholipase C (PLC) pathway.[5] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations ([Ca2+]i) and activation of protein kinase C (PKC).[5][6]
The ability of the PAC1 receptor to activate both the AC/cAMP and PLC/IP3 pathways contributes to the diverse and potent effects of PACAP, particularly in the nervous system.[7]
Comparative Physiological Functions
Both VIP and PACAP are widely distributed throughout the body and are involved in a multitude of physiological processes.[2] Their functions can be both overlapping, due to their shared activity at VPAC receptors, and distinct, owing to the PAC1-selectivity of PACAP.
| Physiological System | VIP-Mediated Functions | PACAP-Mediated Functions | Shared Functions | References |
| Nervous System | Promotes neuronal survival; Regulates glycogen (B147801) metabolism in astrocytes. | Potent neurotrophic and neuroprotective effects; Regulates gene expression and differentiation of neurons. | Control of circadian rhythms; Learning and memory; Anxiety and stress responses. | [2][3][7] |
| Cardiovascular System | Vasodilation; Non-adrenergic, non-cholinergic relaxation of vascular smooth muscle. | Vasodilation. | Increased heart rate. | [2][8] |
| Gastrointestinal System | Stimulates electrolyte secretion in the jejunum; Regulates intestinal motility and mucosal immunity. | Modulates intestinal motility; Regulates gastric acid secretion and local blood flow. | Regulation of appetite and food intake; Sphincter relaxation; Release of metabolic hormones. | [2][5] |
| Endocrine System | Stimulates prolactin secretion and catecholamine release. | Potent stimulator of insulin (B600854) and glucagon release. | Regulation of pancreatic exocrine and endocrine secretion. | [2][3][7] |
| Immune System | Immunoregulator; Controls T-lymphocyte trafficking and inhibits IL-2 production. | Modulates cytokine production. | Anti-inflammatory properties. | [2][3] |
Experimental Data Highlights
Cardiovascular Effects in Sheep
A study in conscious sheep demonstrated the cardiovascular effects of both peptides. Intravenous infusions of VIP and PACAP resulted in a dose-dependent increase in heart rate.[8] At the highest doses, VIP caused a significant decrease in mean arterial pressure, while both peptides tended to increase pulse pressure.[8]
Pancreatic Secretion in Rats
In the isolated perfused rat pancreas, both VIP and PACAP stimulated insulin and glucagon secretion.[9] However, a separate study found that PACAP was more potent than VIP in stimulating pancreatic amylase and protein secretion, suggesting a direct effect of PACAP on the exocrine pancreas.[10]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinities of VIP and PACAP for their receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptors of interest are homogenized and centrifuged to isolate the cell membrane fraction.
-
Radiolabeling: A radiolabeled form of the ligand (e.g., 125I-VIP or 125I-PACAP) is used.
-
Binding Reaction: The membrane preparation is incubated with the radiolabeled ligand in the presence of increasing concentrations of unlabeled competitor ligand (either VIP or PACAP).
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax).[11]
Measurement of Intracellular cAMP
Objective: To quantify the activation of the adenylyl cyclase signaling pathway.
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Stimulation: The cells are treated with various concentrations of the agonist (VIP or PACAP) for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular components.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The results are typically expressed as the amount of cAMP produced per well or normalized to the protein concentration. Dose-response curves are generated to determine the EC50 value for each agonist.[12]
Conclusion
VIP and PACAP, despite their structural similarities, exhibit a complex interplay of overlapping and distinct biological functions. Their differential affinities for the PAC1, VPAC1, and VPAC2 receptors, coupled with the ability of the PAC1 receptor to engage multiple signaling pathways, provide a molecular basis for their diverse physiological roles. For researchers and drug development professionals, understanding these nuances is critical for the design of selective therapeutics that can target specific receptor subtypes to achieve desired therapeutic outcomes while minimizing off-target effects. The continued exploration of the VIP/PACAP system holds significant promise for the development of novel treatments for a range of disorders, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.
References
- 1. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 3. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Effects of pituitary adenylate cyclase activating polypeptide (PACAP) and vasoactive intestinal polypeptide (VIP) on the cardiovascular system in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of PACAP and VIP on pancreatic endocrine secretions and vascular resistance in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between the effects of VIP and the novel peptide PACAP on the exocrine pancreatic secretion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of vascular relaxation and receptor binding by PACAP and VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VIP and PACAP receptor pharmacology: a comparison of intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vasoactive Intestinal Peptide (VIP) Receptor Antagonists: Efficacy and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various Vasoactive Intestinal Peptide (VIP) receptor antagonists, supported by experimental data. It details the methodologies of key experiments and visualizes critical signaling pathways and workflows to aid in the selection and evaluation of these compounds for research and therapeutic development.
Introduction to VIP and its Receptors
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, mediated through its interaction with a class of G protein-coupled receptors (GPCRs). These receptors, namely VPAC1, VPAC2, and PAC1, are implicated in numerous pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders. Consequently, the development of antagonists for these receptors is of significant interest for therapeutic intervention. This guide focuses on the comparative efficacy of prominent VIP receptor antagonists.
VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are the primary endogenous ligands for these receptors. While VIP and PACAP exhibit similar high affinities for VPAC1 and VPAC2, PACAP is significantly more potent at the PAC1 receptor[1][2][3]. The development of selective antagonists for each receptor subtype is crucial for targeted therapeutic strategies.
Comparative Efficacy of VIP Receptor Antagonists
The efficacy of VIP receptor antagonists is typically evaluated through their binding affinity (Ki), their ability to inhibit agonist-induced signaling (IC50), and their impact on cellular processes and in vivo models. The following tables summarize the quantitative data for several well-characterized and novel VIP receptor antagonists.
| Antagonist | Receptor Target(s) | Assay Type | Cell Line/Model | Efficacy Metric (Value) | Reference |
| Peptide Antagonists | |||||
| VIP(10-28) | VIP Receptors | Competitive Binding | Cancer Cell Lines | Competitive Antagonist | [4] |
| PG 97-269 | VPAC1 selective | Radioligand Binding | Cells expressing rat VPAC1 | IC50: 10 nM | [4] |
| Radioligand Binding | Cells expressing human VPAC1 | IC50: 2 nM | [4] | ||
| Radioligand Binding | Cells expressing rat VPAC2 | IC50: 2000 nM | [4] | ||
| Radioligand Binding | Cells expressing human VPAC2 | IC50: 3000 nM | [4] | ||
| Neurotensin(6-11)VIP(7-28) (VIPhyb) | VIP Receptors | Radioligand Binding | NCI-H157, NCI-H838 (NSCLC) | IC50: 0.7 µM | [5] |
| Radioligand Binding | MDA-MB-231 (Breast Cancer) | IC50: 0.5 µM | [6] | ||
| cAMP Accumulation | NCI-H838 (NSCLC) | Inhibition at 10 µM | [5][7] | ||
| In vivo Tumor Growth | Nude mice with NSCLC xenografts | ~80% inhibition (10 µ g/day ) | [5][7] | ||
| In vivo Tumor Growth | Rat model of colon cancer | Reduced tumor volume | [1] | ||
| (SN)VIPhyb | VPAC1 | Binding Affinity | ~10-fold greater affinity than VIPhyb | [8][9] | |
| ANT308 & ANT195 | VPAC1 & VPAC2 | In vivo anti-leukemia activity | Murine models of AML | Potent anti-leukemia activity | [10] |
| T-cell Proliferation | In vitro | Low EC50 | [10] | ||
| Small Molecule Antagonists | |||||
| PA-8 | PAC1 selective | cAMP Elevation Inhibition | PAC1-expressing CHO cells | IC50: 2.0 nM | [11] |
| In vivo Inflammatory Pain | Formalin-induced pain in mice | Dose-dependent attenuation | [12] | ||
| PA-9 | PAC1 selective | cAMP Elevation Inhibition | PAC1-expressing CHO cells | IC50: 5.6 nM | [11] |
| Compound 1 | VPAC2 selective | cAMP Accumulation Inhibition | Human VPAC2 | IC50: 3.8 µM | [13] |
| β-arrestin2 Binding Inhibition | Human VPAC2 | IC50: 2.3 µM | [13] |
Signaling Pathways of VIP Receptors
The activation of VPAC1, VPAC2, and PAC1 receptors by their endogenous ligands initiates several downstream signaling cascades. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA)[3][4][14]. These receptors can also couple to Gαq/11, activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC)[3][14][15]. Furthermore, signaling can proceed through other pathways, including the activation of PI3K/Akt and MAPK/ERK cascades[14][15][16].
Experimental Protocols
Accurate assessment of antagonist efficacy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of VIP receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the antagonist's binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells expressing the target VIP receptor (VPAC1, VPAC2, or PAC1).
-
Radiolabeled ligand (e.g., 125I-VIP).
-
Unlabeled VIP (for determining non-specific binding).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Protocol:
-
In a 96-well plate, add binding buffer, cell membranes, and the radiolabeled ligand to each well.
-
For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled VIP. For competitive binding, add the test antagonist at a range of concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in VIP receptor signaling.
Materials:
-
Whole cells expressing the target VIP receptor.
-
VIP or another suitable agonist.
-
Test antagonist at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the phosphodiesterase inhibitor for a short period.
-
Add the test antagonist at various concentrations to the wells and incubate for a specified time.
-
Stimulate the cells with a fixed concentration of agonist (typically the EC80 concentration) and incubate for a further period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in each well using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the in vivo efficacy of a VIP receptor antagonist in a disease model, such as a cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line that expresses VIP receptors.
-
Test antagonist formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test antagonist or vehicle control to the respective groups daily (or as per the determined dosing schedule) via a suitable route (e.g., subcutaneous injection).
-
Measure the tumor dimensions with calipers every few days.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the antagonist.
Experimental Workflow for Antagonist Evaluation
The evaluation of a novel VIP receptor antagonist typically follows a structured workflow, from initial screening to in vivo validation.
Conclusion
The development of potent and selective VIP receptor antagonists holds significant promise for the treatment of a variety of diseases. This guide provides a framework for comparing the efficacy of different antagonists based on quantitative data and outlines the essential experimental protocols for their evaluation. The presented signaling pathways and experimental workflow offer a clear roadmap for researchers in this field. As research progresses, the development of novel antagonists with improved pharmacokinetic properties and enhanced selectivity will be crucial for their successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Figure 6 from Vasoactive Intestinal Peptide (VIP) and VIP Receptors-Elucidation of Structure and Function for Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating Vasoactive Intestinal Peptide ELISA Results with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of Vasoactive Intestinal Peptide (VIP). While ELISA is a widely used method for its convenience and high throughput, mass spectrometry offers superior specificity and is considered a gold-standard for analytical validation. This document outlines the experimental protocols for both methods, presents a comparison of their performance characteristics, and illustrates the VIP signaling pathway and the validation workflow.
Data Presentation: Performance Comparison
| Parameter | Vasoactive Intestinal Peptide (VIP) ELISA | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding with enzymatic colorimetric detection. | Physicochemical detection based on mass-to-charge ratio. |
| Specificity | High, but can be susceptible to cross-reactivity with structurally similar peptides or interference from the sample matrix. | Very high, based on the specific mass of the parent peptide and its fragments. |
| Sensitivity | Typically in the low pg/mL range (e.g., 2.5 - 20.0 pg/mL).[1] | Can achieve detection down to the fmol level (10⁻¹⁷ mol).[2] |
| Throughput | High, suitable for screening large numbers of samples in 96-well plate format. | Lower, with longer analysis time per sample. |
| Cost per Sample | Generally lower. | Higher, due to expensive instrumentation and specialized personnel. |
| Sample Volume | Typically requires 50-100 µL of plasma or serum. | Can be performed with smaller volumes (e.g., 50 µL).[2] |
| Development Time | Assay development can be lengthy if a commercial kit is not available. | Method development can be complex and time-consuming. |
| Quantification | Relative quantification based on a standard curve. | Can provide absolute quantification with the use of stable isotope-labeled internal standards. |
Experimental Protocols
Vasoactive Intestinal Peptide (VIP) ELISA Protocol (Generalized)
This protocol is a generalized representation of a competitive ELISA, a common format for small molecules like VIP.
-
Preparation of Reagents and Samples:
-
Reconstitute lyophilized standards and quality controls as per the manufacturer's instructions to create a standard curve.
-
Prepare wash buffers and assay diluents.
-
Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Store at -80°C if not analyzed immediately.
-
-
Assay Procedure:
-
Add a predefined amount of biotinylated VIP to each well of a microplate pre-coated with an anti-VIP antibody.
-
Add standards, controls, and samples to the appropriate wells.
-
Incubate the plate, typically for 1-2 hours at room temperature or 37°C. During this time, the VIP in the sample competes with the biotinylated VIP for binding to the antibody on the plate.
-
Wash the plate multiple times with the wash buffer to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate. The streptavidin-HRP binds to the biotinylated VIP captured on the plate.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid), which turns the color to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of VIP in the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for VIP
This protocol is based on published methods for the characterization and quantification of VIP in biological samples.[3]
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) to precipitate larger proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable solvent for LC-MS analysis, such as 0.1% formic acid in water.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptides. For example, start at 5% B and increase to 60% B over 15 minutes.
-
Flow Rate: A typical flow rate for analytical scale LC is 0.3-0.5 mL/min. For higher sensitivity, nano-LC can be used with flow rates in the nL/min range.[2]
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions for VIP.
-
Data Analysis: Quantify the amount of VIP in the sample by comparing the peak area of the specific MRM transitions to a standard curve generated using known concentrations of a VIP standard.
-
Mandatory Visualizations
References
- 1. Measurement of vasoactive intestinal peptide using a competitive fluorescent microsphere immunoassay or ELISA in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting low abundance vasoactive peptides in plasma; progress towards absolute quantitation using nano LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
Unraveling the Role of Vasoactive Intestinal Peptide: A Phenotypic Comparison of Knockout Mice
For researchers, scientists, and drug development professionals, understanding the multifaceted role of Vasoactive Intestinal Peptide (VIP) is crucial for developing novel therapeutics. This guide provides an objective comparison of the phenotypic characteristics of VIP knockout (KO) mice versus wild-type (WT) littermates, supported by experimental data and detailed methodologies.
Vasoactive Intestinal Peptide is a neuropeptide with a wide range of biological functions, including regulation of circadian rhythms, cardiovascular homeostasis, immune responses, and metabolism. The generation of VIP knockout mouse models has been instrumental in elucidating the in vivo significance of this peptide. This guide summarizes the key phenotypic alterations observed in these mice, offering valuable insights for studies in neurobiology, immunology, cardiology, and metabolic disorders.
Phenotypic Comparison: VIP Knockout vs. Wild-Type Mice
The absence of VIP leads to a cascade of physiological changes, affecting multiple organ systems. The following tables provide a quantitative summary of the key phenotypic differences observed between VIP KO and WT mice.
Circadian Rhythm and Behavior
The most profound phenotype of VIP KO mice is the disruption of circadian rhythms. The suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals, relies on VIP for synchronized neuronal firing.
| Parameter | Wild-Type (WT) | VIP Knockout (KO) | Reference |
| Free-running Period (constant darkness) | ~23.6 hours | Significantly shorter (~22.5 hours) or arrhythmic | [1] |
| Activity Pattern (constant darkness) | Coherent and precise circadian rhythm | Loss of coherence, "split-activity" patterns, or arrhythmicity | [1][2] |
| Response to Light Pulse | Normal phase shifts | Deficient phase-shifting response | [1] |
| Contextual Fear Conditioning (Recall) | Normal recall | Significant reduction in recall 48 hours or longer after training | [3][4] |
Cardiovascular System
VIP is a potent vasodilator and plays a protective role in the cardiovascular system. Its absence leads to significant cardiac abnormalities.
| Parameter | Wild-Type (WT) | VIP Knockout (KO) | Reference |
| Cardiac Phenotype | Normal cardiac structure and function | Spontaneous biventricular cardiomyopathy, right and left ventricular dilation, thinning of the left ventricular wall | [5] |
| Gene Expression in Lungs | Normal | Upregulation of heart failure-related genes (e.g., Myh1, Mylpf, Tnnt3, Tnnc2) | [5] |
| Pulmonary Arterial Pressure | Normal | Pulmonary arterial hypertension | [5] |
Immune System
VIP is a key immunomodulatory peptide, generally exerting anti-inflammatory effects. The immune phenotype of VIP KO mice reveals its complex role in regulating immune responses.
| Parameter | Wild-Type (WT) | VIP Knockout (KO) | Reference |
| Th1/Th2 Polarization | Balanced Th1/Th2 response | Enhanced Th1 polarization | [6] |
| Response to Viral Infection (mCMV) | Normal immune response | Augmented cellular immune responses and improved survival | [6] |
| Antigen-Presenting Cell (APC) Function | Normal | Higher expression of co-stimulatory molecules and MHC-II on dendritic cells | [6] |
| TNBS-Induced Colitis | Severe colitis | Milder clinical profile with lower TNF-α and IL-6 levels | [7] |
| Splenocyte Proliferation (in response to anti-CD3/CD28) | Normal proliferation | Enhanced proliferative response in TNBS-treated mice | [7] |
Metabolism and Feeding Behavior
VIP plays a significant role in regulating energy balance and glucose homeostasis.
| Parameter | Wild-Type (WT) | VIP Knockout (KO) | Reference |
| Body Weight | Normal growth rate | Consistently lower body weight | [8][9] |
| Body Composition | Normal fat mass accumulation | Reduced body fat mass and epididymal fat depots, better maintenance of lean body mass with aging | [8][9] |
| Food Intake | Normal circadian feeding rhythm | Altered circadian feeding rhythm (increased intake during light phase, decreased during dark phase), overall 15% decrease in 24-hour food intake | [8][9] |
| Plasma Metabolic Hormones | Normal levels | Altered fasting and postprandial levels of GLP-1, PYY, adiponectin, glucagon, and leptin | [8] |
| Taste Preference | Normal | Enhanced preference for sweet tastants | [10] |
Signaling Pathways
Vasoactive Intestinal Peptide exerts its effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2. The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12] PKA then phosphorylates various downstream targets, modulating gene expression and cellular function.[11] Additionally, VIP signaling can involve other pathways, such as the phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K) pathways.[1]
Caption: Simplified VIP signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.
Circadian Rhythm Analysis
Objective: To assess the endogenous circadian period and activity patterns.
Workflow:
Caption: Workflow for circadian rhythm analysis.
Procedure:
-
Housing: Individually house mice in cages equipped with running wheels within light-tight, ventilated chambers.
-
Entrainment: Acclimate mice to a 12-hour light:12-hour dark (LD) cycle for at least two weeks.
-
Constant Darkness: Transfer mice to constant darkness (DD) to measure the free-running circadian period. Record wheel-running activity continuously.
-
Data Analysis: Analyze the activity data using software like ClockLab (Actimetrics) to determine the period length (tau) using a chi-square periodogram.
-
Light Pulse Administration: To assess phase-shifting responses, expose mice to a brief light pulse (e.g., 15 minutes) at a specific circadian time (CT) during constant darkness.
-
Phase Shift Measurement: Continue to record activity in DD after the light pulse and measure the phase shift in the onset of activity.
Contextual Fear Conditioning
Objective: To assess learning and memory.
Procedure:
-
Training: Place individual mice in a conditioning chamber. After a 2-minute exploration period, deliver a mild footshock (e.g., 2 seconds, 0.5 mA) paired with an auditory cue (conditioned stimulus, CS).
-
Contextual Memory Test: At 24 and 48 hours post-training, return the mice to the same conditioning chamber for 5 minutes without the CS or footshock.
-
Data Acquisition: Record the duration of "freezing" behavior (complete immobility except for respiration) as a measure of fear memory.
Cardiac Magnetic Resonance Imaging (MRI)
Objective: To assess cardiac structure and function non-invasively.
Procedure:
-
Anesthesia: Anesthetize mice with isoflurane (B1672236) and place them on a heated platform to maintain body temperature.
-
Physiological Monitoring: Monitor electrocardiogram (ECG) and respiration for gating the MRI acquisition to the cardiac cycle.
-
Image Acquisition: Acquire cine-MRI images in short-axis and long-axis views of the heart using a high-field MRI scanner (e.g., 7T).
-
Image Analysis: Analyze the images to calculate left and right ventricular end-diastolic and end-systolic volumes, ejection fraction, and myocardial mass.
Whole-Genome Gene Microarray Analysis
Objective: To compare gene expression profiles between VIP KO and WT mice.
Procedure:
-
Tissue Collection and RNA Extraction: Euthanize mice and rapidly dissect the tissue of interest (e.g., lungs). Immediately homogenize the tissue in a lysis buffer and extract total RNA using a commercial kit.
-
RNA Quality Control: Assess RNA integrity and quantity using a bioanalyzer and spectrophotometer.
-
cRNA Labeling and Hybridization: Synthesize and label complementary RNA (cRNA) from the total RNA samples. Hybridize the labeled cRNA to a mouse whole-genome microarray chip.
-
Scanning and Data Analysis: Scan the microarray chip to detect fluorescence signals. Normalize the data and perform statistical analysis to identify differentially expressed genes between the VIP KO and WT groups.
T-Cell Proliferation Assay
Objective: To measure the proliferative capacity of T-cells in response to stimulation.
Procedure:
-
Splenocyte Isolation: Euthanize mice and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes.
-
Cell Culture and Stimulation: Plate the splenocytes in a 96-well plate and stimulate them with anti-CD3 and anti-CD28 antibodies.
-
Proliferation Measurement: After 48-72 hours of incubation, assess T-cell proliferation using a method such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
Data Analysis: Quantify the level of proliferation in stimulated versus unstimulated cells.
TNBS-Induced Colitis
Objective: To induce a model of inflammatory bowel disease and assess the inflammatory response.
Procedure:
-
Induction: Lightly anesthetize mice and intrarectally administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.
-
Monitoring: Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding.
-
Tissue Collection: At a predetermined time point (e.g., day 3 or 5 post-induction), euthanize the mice and collect the colon.
-
Analysis: Measure colon length and weight, and perform histological analysis to score the degree of inflammation. Measure cytokine levels (e.g., TNF-α, IL-6) in colon homogenates or serum by ELISA.
Measurement of Plasma Metabolic Hormones
Objective: To quantify circulating levels of key metabolic hormones.
Procedure:
-
Blood Collection: Collect blood from fasted or postprandial mice via cardiac puncture or from the tail vein into tubes containing appropriate anticoagulants and protease inhibitors.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Quantification: Measure the concentrations of hormones such as insulin, glucagon, GLP-1, PYY, leptin, and adiponectin in the plasma using commercially available multiplex immunoassays or ELISAs.
Conclusion
The phenotypic analysis of Vasoactive Intestinal Peptide knockout mice has unequivocally demonstrated the critical and diverse roles of this neuropeptide in maintaining physiological homeostasis. The pronounced disruptions in circadian rhythms, the development of spontaneous cardiomyopathy, the altered immune responses, and the dysregulation of metabolism highlight VIP and its receptors as promising targets for therapeutic interventions in a range of disorders. This guide provides a foundational resource for researchers aiming to further investigate the intricate functions of VIP and explore its potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) [bio-protocol.org]
- 4. scilit.com [scilit.com]
- 5. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) [en.bio-protocol.org]
- 8. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 9. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. benchchem.com [benchchem.com]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
A Comparative Guide to Commercially Available Vasoactive Intestinal Peptide (VIP) Antibodies for Researchers
For researchers, scientists, and drug development professionals, the selection of a highly specific and sensitive antibody is paramount for the accurate detection and quantification of Vasoactive Intestinal Peptide (VIP). This neuropeptide plays a crucial role in a multitude of physiological processes, making it a key target in various research areas. This guide provides a comparative overview of commercially available VIP antibodies, focusing on their cross-reactivity and performance in common immunoassays. The information presented is compiled from publicly available data sheets and scientific publications to aid in the selection of the most suitable antibody for your research needs.
Vasoactive Intestinal Peptide Signaling Pathway
Vasoactive Intestinal Peptide exerts its biological effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2.[1][2][3] Activation of these receptors primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2] This in turn activates Protein Kinase A (PKA), which mediates many of the downstream effects of VIP, including smooth muscle relaxation, vasodilation, and modulation of immune responses.[1][2][4] Additionally, VIP receptor activation can also lead to the activation of the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1][2]
Caption: Vasoactive Intestinal Peptide (VIP) signaling pathway.
Comparison of Commercially Available VIP Antibodies
The following table summarizes the key characteristics and reported reactivity of several commercially available VIP antibodies. It is important to note that cross-reactivity can be application-dependent and should be validated in your specific experimental setup.
| Antibody Name/ID | Supplier | Catalog No. | Host | Type | Applications | Species Reactivity (Reported) | Cross-Reactivity Information |
| VIP (D8J1V) Rabbit mAb | Cell Signaling Technology | 37973 | Rabbit | Monoclonal | IHC | Human, Mouse, Rat | Recognizes endogenous levels of total VIP protein.[3] Specificity determined by testing against a panel of other neuropeptides is not explicitly stated. |
| Anti-Vasoactive Intestinal Peptide Antibody | Merck Millipore | AB1581 | Sheep | Polyclonal | IHC | Not specified, validated in human ileum and colon. | Immunogen is synthetic peptide (1-28) coupled to KLH.[5] Detailed cross-reactivity data with related peptides is not provided on the datasheet. |
| Rabbit anti-Vasoactive Intestinal Peptide | Sigma-Aldrich | V0139 | Rabbit | Polyclonal | IHC | Human, Rat, Cat, Dog, Guinea Pig | The antiserum has been established to give a positive staining of gastrin cells.[6] |
| VIP (Vasoactive Intestinal Peptide) Antibody | ImmunoStar | 20077 | Rabbit | Polyclonal | ICC, IF, IHC | Human, Mouse, Rat, Avian, Bat, Bovine, Canine, Cat, and many others | Specificity examined by soluble pre-adsorption with various peptides; immunostaining was abolished by pre-adsorption with VIP but not with Secretin, gastric inhibitory polypeptide, somatostatin, glucagon, insulin, ACTH, gastrin 34, FMRF-amide, rat GHRF, human GHRF, peptide histidine isoleucine 27, rat pancreatic polypeptide, motilin, peptide YY, substance P, neuropeptide Y, and CGRP.[7][8] |
Experimental Protocols
Accurate assessment of antibody performance and cross-reactivity relies on standardized and well-documented experimental protocols. Below are generalized methodologies for common immunoassays used for VIP detection.
A systematic approach is crucial to validate the specificity of a VIP antibody and to determine its cross-reactivity with other structurally related peptides.
Caption: A generalized workflow for assessing antibody cross-reactivity.
ELISA is a widely used method for quantifying VIP in various biological samples. Both competitive and sandwich ELISA formats are available.
Principle of Competitive ELISA: In a competitive ELISA, a fixed amount of labeled VIP competes with the unlabeled VIP in the sample for a limited number of antibody binding sites. The amount of signal is inversely proportional to the concentration of VIP in the sample.[9][10]
Protocol Outline (Competitive ELISA):
-
Coating: Microplate wells are pre-coated with an anti-VIP antibody.
-
Sample/Standard Incubation: Standards or samples are added to the wells, followed by the addition of a known amount of biotinylated VIP. The plate is incubated to allow competition for antibody binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added to the wells and binds to the biotinylated VIP.
-
Washing: The plate is washed again to remove unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping Reaction: The reaction is stopped by the addition of an acid.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of VIP in the samples is determined by comparing their absorbance to the standard curve.[11][12]
Western blotting can be used to detect VIP in tissue homogenates or cell lysates, although the small size of the peptide can make this technique challenging.
Protocol Outline:
-
Sample Preparation: Protein extracts are prepared from tissues or cells in a suitable lysis buffer. Protein concentration is determined.[13]
-
SDS-PAGE: Samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary VIP antibody at an optimized dilution, typically overnight at 4°C.[13]
-
Washing: The membrane is washed with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: The membrane is washed again to remove unbound secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
IHC is used to visualize the distribution of VIP in tissue sections.
Protocol Outline:
-
Tissue Preparation: Tissues are fixed (e.g., with 4% paraformaldehyde), dehydrated, and embedded in paraffin (B1166041) or frozen for cryosectioning.
-
Sectioning: Thin sections of the tissue are cut and mounted on slides.
-
Deparaffinization and Rehydration: For paraffin-embedded tissues, the paraffin is removed with xylene, and the sections are rehydrated through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: This step may be required to unmask the antigenic epitope. Common methods include heat-induced epitope retrieval (HIER) using a citrate (B86180) or EDTA buffer.
-
Blocking: The sections are incubated with a blocking solution (e.g., normal serum from the species of the secondary antibody) to block non-specific binding sites.
-
Primary Antibody Incubation: The sections are incubated with the primary VIP antibody at an optimized dilution, typically overnight at 4°C.
-
Washing: The slides are washed with a wash buffer (e.g., PBS or TBS).
-
Secondary Antibody Incubation: The sections are incubated with a labeled secondary antibody (e.g., biotinylated or fluorescently-conjugated).
-
Detection: For biotinylated secondary antibodies, an avidin-biotin complex (ABC) method with a chromogenic substrate (e.g., DAB) is often used. For fluorescently-conjugated secondary antibodies, the slides are visualized using a fluorescence microscope.[6]
-
Counterstaining and Mounting: The sections may be counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted with a coverslip.
Disclaimer: This guide is intended for informational purposes only and is based on manufacturer-provided data and published literature. It is not an exhaustive list of all available VIP antibodies. Researchers are strongly encouraged to perform their own validation experiments to ensure the suitability of any antibody for their specific application and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VIP (D8J1V) Rabbit Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 4. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. immunostar.com [immunostar.com]
- 8. biocompare.com [biocompare.com]
- 9. Human VIP Competitive ELISA Kit (EEL186) - Invitrogen [thermofisher.com]
- 10. demeditec.com [demeditec.com]
- 11. Rat Vasoactive Intestinal Peptide (VIP) Elisa Kit – AFG Scientific [afgsci.com]
- 12. Human VIP(Vasoactive Intestinal Peptide) ELISA Kit [elkbiotech.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Comparative Analysis of VPAC1 and VPAC2 Receptor Signaling
A Comprehensive Guide for Researchers and Drug Development Professionals
Vasoactive Intestinal Peptide (VIP) receptors 1 and 2 (VPAC1 and VPAC2) are Class B G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes, from smooth muscle relaxation to immune regulation.[1][2][3] Their primary endogenous ligands are the structurally related neuropeptides VIP and Pituitary Adenylate Cyclase-Activating Peptide (PACAP).[2][3] While both receptors share high affinity for these peptides, they exhibit distinct signaling profiles and biological functions, making them important targets for therapeutic development in diseases like cancer, neurodegenerative disorders, and inflammatory conditions.[1][4][5]
This guide provides an objective comparison of VPAC1 and VPAC2 signaling, supported by experimental data and detailed methodologies, to aid researchers in designing experiments and interpreting results in the context of drug discovery and development.
Ligand Binding Affinity
A key characteristic of VPAC1 and VPAC2 receptors is their similar high affinity for both VIP and PACAP.[2][6][7] This contrasts with the PAC1 receptor, which shows a much higher affinity for PACAP over VIP.[2][6][8][9] The subtle differences in binding and the subsequent conformational changes in the receptor-ligand complex are foundational to the downstream signaling diversity.
| Ligand | Receptor | Typical Affinity (Ki or EC50) | Reference |
| VIP | VPAC1 | High (nanomolar range) | [2][6] |
| VIP | VPAC2 | High (nanomolar range) | [2][6][10] |
| PACAP-27 | VPAC1 | High (nanomolar range) | [2] |
| PACAP-27 | VPAC2 | High (nanomolar range) | [2] |
| PACAP-38 | VPAC1 | High (nanomolar range) | [2] |
| PACAP-38 | VPAC2 | High (nanomolar range) | [2][10] |
Core Signaling Pathways: A Comparative Overview
Both VPAC1 and VPAC2 are pleiotropic, coupling to multiple G protein subtypes to initiate diverse intracellular signaling cascades. The cellular context and the specific complement of G proteins and effector molecules can significantly influence the observed response.[1]
The primary signaling pathways for both receptors involve coupling to Gαs, Gαi/o, and Gαq proteins.
Caption: Core G protein signaling pathways for VPAC1 and VPAC2 receptors.
Detailed Comparison of Signaling Pathways
While sharing the fundamental pathways illustrated above, VPAC1 and VPAC2 exhibit critical differences in their coupling efficiency, downstream effector activation, and physiological consequences.
| Signaling Pathway | VPAC1 Receptor | VPAC2 Receptor | Key Distinctions |
| Gαs/cAMP/PKA | Primary Pathway: Robustly coupled, leading to strong adenylyl cyclase activation and cAMP production.[1][11] | Primary Pathway: Robustly coupled, leading to strong adenylyl cyclase activation and cAMP production.[1][12][13] | Both receptors are preferentially coupled to Gαs, making cAMP accumulation a primary readout of their activation.[1][14] |
| Gαq/PLC/Ca²⁺ | Couples to Gαq and Gα16 to activate PLC.[1][14] The resulting increase in intracellular Ca²⁺ is not significantly affected by chelating extracellular calcium.[1] | Couples to Gαq and Gα16 to activate PLC.[1][14] PLC activation is also mediated by Gβγ subunits released from Gαi.[1][10] This Ca²⁺ response relies on entry through receptor-operated channels.[1] | The mechanism of PLC activation differs; VPAC2 has a clear dependency on Gβγ and extracellular Ca²⁺ influx, whereas VPAC1 does not.[1] |
| Gαi/o | Can couple to Gαi/o, leading to inhibition of adenylyl cyclase and modulation of other pathways.[1] In hippocampal nerve terminals, this coupling leads to the inhibition of GABA release.[15][16] | Can couple to Gαi/o.[1] The Gβγ subunits released upon Gαi activation are critical for the PLC/Ca²⁺ response.[1] | The functional outcome of Gαi/o coupling can be opposing. For instance, in the hippocampus, VPAC1 inhibits while VPAC2 (via Gαs) enhances GABA release.[15][16] |
| MAPK/ERK | Activates ERK, which can be mediated by PKA or PKC depending on the cell type.[2][14] | Activates ERK, which can be mediated by PKA or PKC.[2][14][17] In some pituitary cells, this activation is PKA-dependent.[12][18] | Both receptors activate ERK with transient kinetics.[17] Studies in HEK cells suggest that for both VPAC1 and VPAC2, PACAP-induced ERK phosphorylation is mediated by receptor endocytosis and PKC signaling, rather than the PKA pathway.[17][19] |
| Other Pathways | Can activate Phospholipase D (PLD).[1] | Can activate PLD and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2] | VPAC2 has a more clearly defined role in activating the PI3K/Akt survival pathway.[2] |
Experimental Protocols
Accurate characterization of VPAC1 and VPAC2 signaling requires robust and validated experimental methodologies. Below are detailed protocols for key assays.
Caption: A generalized workflow for in vitro GPCR signaling experiments.
Protocol 1: cAMP Accumulation Assay (HTRF)
-
Principle: This competitive immunoassay measures the accumulation of intracellular cyclic AMP (cAMP). A specific antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and cAMP is labeled with an acceptor fluorophore (e.g., d2). Endogenously produced cAMP competes with the labeled cAMP for antibody binding. High levels of cellular cAMP lead to a decrease in Förster Resonance Energy Transfer (FRET), resulting in a reduced signal.
-
Materials:
-
HEK293 or CHO cells stably or transiently expressing VPAC1 or VPAC2.
-
Cell culture medium, PBS, and trypsin.
-
White, low-volume 384-well assay plates.
-
cAMP HTRF kit (e.g., from Cisbio).
-
VPAC1/VPAC2 agonists (VIP, PACAP) and antagonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours.
-
Ligand Preparation: Prepare serial dilutions of agonists and antagonists in stimulation buffer containing a PDE inhibitor.
-
Stimulation: Aspirate the culture medium and add the prepared ligand solutions to the cells. Incubate for the desired time (e.g., 30 minutes) at room temperature or 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody-cryptate) diluted in lysis buffer to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the HTRF ratio and plot the data as a dose-response curve to determine EC50 or IC50 values.
-
Protocol 2: Intracellular Calcium Mobilization Assay
-
Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.[20] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. The change in fluorescence is monitored in real-time.[20] Co-transfection with a promiscuous Gα protein, such as Gα16, can couple receptors that do not natively signal through Gαq to the calcium pathway.[20]
-
Materials:
-
HEK293 cells expressing VPAC1 or VPAC2 (and optionally Gα16).
-
Black-walled, clear-bottom 96- or 384-well assay plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).
-
Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed cells into the assay plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.
-
Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with HBSS containing probenecid to remove excess dye.
-
Measurement: Place the assay plate into the fluorescence reader. Record a baseline fluorescence reading.
-
Stimulation: Use the instrument's fluidics to add the agonist solutions to the wells while continuously recording the fluorescence signal.
-
Analysis: Quantify the change in fluorescence (peak signal minus baseline) and plot against ligand concentration to determine EC50 values.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
-
Principle: This assay quantifies the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2 (p-ERK). Following ligand stimulation, cells are lysed, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect both total ERK and p-ERK, allowing for normalization of the signal.
-
Materials:
-
Cells expressing VPAC1 or VPAC2 cultured in 6- or 12-well plates.
-
Serum-free medium for starvation.
-
Agonists/antagonists.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-Total ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Cell Culture and Starvation: Grow cells to ~80-90% confluency. Starve the cells in serum-free medium for 4-12 hours before the experiment.
-
Stimulation: Treat the cells with different concentrations of ligand for a specific time course (e.g., 5, 10, 30 minutes). Include an untreated control.
-
Lysis: Place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for total ERK for normalization.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
-
Conclusion
The signaling pathways of VPAC1 and VPAC2 receptors, while originating from the same ligands and sharing primary G protein coupling mechanisms, diverge significantly in their downstream regulation and functional outcomes. VPAC1 signaling through the PLC pathway is largely independent of extracellular calcium, whereas VPAC2-mediated PLC activation requires both Gβγ subunits and external calcium influx.[1] Furthermore, their coupling to Gαi/o can produce opposing biological effects, as seen in the regulation of GABA release.[15] These differences underscore the importance of selecting appropriate cell systems and a multi-faceted assay approach to fully dissect the pharmacology of novel agonists or antagonists. A thorough understanding of these distinct signaling signatures is paramount for the development of receptor-specific therapeutics that can selectively target the desired physiological response while minimizing off-target effects.
References
- 1. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PAC1- and VPAC2 receptors in light regulated behavior and physiology: Studies in single and double mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | The VPAC1 receptor: structure and function of a class B GPCR prototype [frontiersin.org]
- 12. Modeling the VPAC2-Activated cAMP/PKA Signaling Pathway: From Receptor to Circadian Clock Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP activation by PACAP/VIP stimulates IL-6 release and inhibits osteoblastic differentiation through VPAC2 receptor in osteoblastic MC3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "PACAP-induced ERK phosphorylation in VPAC1 and VPAC2-expressing HEK ce" by Anne K. Linden [scholarworks.uvm.edu]
- 18. karger.com [karger.com]
- 19. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to the Vasodilatory Effects of Vasoactive Intestinal Peptide
Vasoactive Intestinal Peptide (VIP) is an endogenous 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily.[1] It is a potent vasodilator found throughout the central and peripheral nervous systems, with significant concentrations in the cardiovascular and digestive systems.[1][2] On a molar basis, VIP can be 50 to 100 times more potent than acetylcholine (B1216132) as a vasodilator.[2] This guide provides a comparative analysis of VIP's vasodilatory mechanisms and potency against other critical vasoactive molecules, including Nitric Oxide (NO) and Prostacyclin (PGI2), to support research and drug development professionals.
Signaling Pathways of Vasodilation
Vasodilation is mediated by distinct intracellular signaling cascades that culminate in the relaxation of vascular smooth muscle cells (VSMCs). VIP, NO, and Prostacyclin utilize different primary pathways, which are crucial for understanding their specific physiological roles and pharmacological potential.
Vasoactive Intestinal Peptide (VIP) Pathway
VIP primarily mediates its effects through G-protein coupled receptors (GPCRs), specifically VPAC1 and VPAC2.[1] Binding of VIP to these receptors on VSMCs activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][4] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation.[5]
Nitric Oxide (NO) Pathway
The NO pathway is fundamental to endothelium-dependent vasodilation. NO is synthesized from L-arginine in endothelial cells by endothelial Nitric Oxide Synthase (eNOS).[6][7] As a lipophilic gas, NO rapidly diffuses into adjacent VSMCs.[8] There, it binds to and activates soluble guanylate cyclase (sGC), which converts GTP into cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][8] cGMP then activates Protein Kinase G (PKG), initiating a phosphorylation cascade that results in vasodilation.[9] Notably, in some vascular beds, VIP's vasodilatory effect is partially dependent on the release of NO from the endothelium.[2][5][10]
Prostacyclin (PGI2) Pathway
Prostacyclin (PGI2), an eicosanoid produced from arachidonic acid by endothelial cells, is another potent vasodilator.[11][12] Its mechanism closely resembles that of VIP. PGI2 binds to the prostacyclin (IP) receptor, a GPCR, on VSMCs.[12][13] This activates a Gs protein, stimulating adenylyl cyclase to produce cAMP, which in turn activates PKA and leads to vasodilation.[11][12][13] While the upstream ligand and receptor are different, the core downstream pathway (AC-cAMP-PKA) is identical to that of VIP, and their vasodilatory actions in vessels are considered additive.[6]
Comparative Vasodilatory Potency
The potency of a vasodilator is typically quantified by its half-maximal effective concentration (EC50) or its pD2 (-log EC50). Lower EC50 values indicate higher potency. Direct comparison between studies can be challenging due to variations in experimental models (e.g., species, vessel type, in vitro vs. in vivo) and conditions.[14] The following table summarizes available data to provide a comparative overview.
| Vasodilator | Potency (EC50 / pD2) | Species / Tissue | Experimental Model | Reference |
| VIP | ~10-9 M | Rabbit Mesenteric Artery | In vitro Contraction Inhibition | [4] |
| Isoproterenol | More potent than VIP | Rabbit Mesenteric Artery | In vitro cAMP Increase | [4] |
| Nitroglycerin | ~5.1 ng/min (ED50) | Human Dorsal Hand Vein | In vivo Compliance | [15] |
| Nitroglycerin | Less potent than Isoproterenol | Cat Pulmonary Artery | In vivo Perfusion | [16] |
| 14,15-EET | 10-6 M (EC50) | Bovine Coronary Artery | In vitro Ring Relaxation | [17] |
| Acetylcholine | 50-100x less potent than VIP | General | In vivo / In vitro | [2] |
Note: This table is for comparative reference. Values are highly dependent on the specific experimental context.
Experimental Protocols
The vasodilatory properties of compounds like VIP are commonly assessed using in vitro organ bath techniques, such as wire myography. This method allows for the precise measurement of isometric tension in isolated blood vessel segments.
Standard Protocol: Wire Myography for Vasodilation Assay
This protocol outlines the key steps to generate a cumulative concentration-response curve for a vasodilator on pre-constricted arterial rings.
1. Tissue Preparation:
-
A blood vessel (e.g., rat mesenteric artery, mouse thoracic aorta) is carefully dissected and cleaned of surrounding adipose and connective tissue.[18]
-
The vessel is cut into small rings (approx. 2 mm in length).[19]
2. Mounting and Equilibration:
-
Each ring is mounted on two fine stainless steel wires within the chamber of a wire myograph system.[18] One wire is attached to a force transducer, and the other is fixed.
-
The chamber is filled with a physiological salt solution (PSS), maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4.[20]
-
The vessel is stretched to its optimal resting tension and allowed to equilibrate for 30-60 minutes.[19][20]
3. Viability and Pre-Constriction:
-
Vessel viability is confirmed by inducing contraction with a high-potassium solution.
-
After washing and returning to baseline, a stable submaximal contraction is induced using a vasoconstrictor agent, such as phenylephrine (B352888) (PE) or norepinephrine (B1679862) (NE).[5][20]
4. Cumulative Concentration-Response:
-
Once the contraction reaches a stable plateau, the test vasodilator (e.g., VIP) is added to the bath in a cumulative manner, with stepwise increases in concentration.
-
The relaxation response is recorded until a maximal effect is achieved or the concentration range is exhausted.
5. Data Analysis:
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by PE or NE.
-
A concentration-response curve is plotted, and the EC50 (the concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) are calculated. The pD2 may also be determined.[21]
Conclusion
Vasoactive Intestinal Peptide is a highly potent vasodilator that acts primarily through the VPAC receptor-cAMP-PKA pathway. This mechanism is distinct from the NO-cGMP pathway but shares downstream commonalities with the prostacyclin pathway. While VIP's potency is notable, its short half-life of about two minutes in the blood limits its systemic therapeutic applications.[1] However, its powerful localized effects make it a significant subject of study in regulating regional blood flow, particularly in the coronary and gastrointestinal circulations.[2][3] Understanding these comparative mechanisms and potencies is essential for developing targeted therapeutic strategies for cardiovascular diseases like hypertension and ischemia.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of vasodilation induced by vasoactive intestinal polypeptide in rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasoactive intestinal polypeptide relaxes isolated rat pulmonary artery rings through two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of nitric oxide and prostacyclin as vasoactive hormones released by the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. youtube.com [youtube.com]
- 10. Mechanisms of vasoactive intestinal peptide-mediated vasodilation in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 13. Prostacyclin - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pulmonary vasodilator responses to nicardipine: comparison with other vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 20. In vitro simultaneous measurements of relaxation and nitric oxide concentration in rat superior mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Vasoactive Intestinal Peptide
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of physiological functions, acting as a neurotransmitter, neuromodulator, and hormone.[1][2] Its effects are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2.[3] Understanding the differential effects of VIP in controlled in vitro settings versus complex in vivo systems is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of VIP's actions, supported by experimental data and detailed methodologies.
Contrasting Effects: In Vitro vs. In Vivo
The primary distinction between the in vitro and in vivo effects of VIP lies in the complexity of the biological environment. In vitro studies, typically conducted on cell lines or isolated tissues, offer a controlled environment to dissect specific molecular mechanisms. In contrast, in vivo studies in animal models provide a more holistic view of VIP's physiological roles, encompassing systemic feedback loops, metabolic processes, and interactions with various cell types that are absent in isolated systems.
A notable difference is the concentration of VIP required to elicit a response. In vitro experiments often necessitate higher concentrations of VIP to observe an effect compared to the picomolar concentrations that can be effective in vivo.[4] This discrepancy may be attributed to factors such as the continuous supply and localized concentration of VIP within tissues in vivo, as well as the influence of other signaling molecules.[4] Furthermore, VIP has a short half-life in the blood, estimated to be about two minutes, which is a critical consideration in in vivo study design.[1][5]
Quantitative Comparison of VIP Activity
The following tables summarize key quantitative data comparing the in vitro and in vivo effects of Vasoactive Intestinal Peptide.
| Parameter | In Vitro | In Vivo | Reference |
| Receptor Binding Affinity (Kd) | |||
| VPAC1 | ~0.21 nM (guinea pig pancreatic acinar cells) | Not directly measured, inferred from physiological responses | [5] |
| VPAC2 | High affinity, comparable to VPAC1 | High affinity, comparable to VPAC1 | [3] |
| Functional Potency (EC50) | |||
| cAMP Accumulation | 0.5-5 nM (human pancreatic adenocarcinoma cell lines) | Not directly measured | [6] |
| Smooth Muscle Relaxation (Stomach) | ED50: 3.4 nM (fundus), 0.53 nM (antrum) | Not directly measured | [7] |
| Physiological Responses | |||
| Vasodilation | Potent vasodilator in isolated blood vessels | 50-100 times more potent than acetylcholine (B1216132) as a vasodilator | [8][9] |
| Cardiac Contractility | Augments isometric force at 10⁻⁸ - 10⁻⁵ M | Increases cardiac contractility and heart rate | [8][9] |
| Tumor Growth Inhibition (SCLC) | Requires at least 100-fold higher concentrations than in vivo | Evident at picomolar plasma concentrations | [4] |
Signaling Pathways of Vasoactive Intestinal Peptide
VIP primarily exerts its effects by binding to VPAC1 and VPAC2 receptors, which are coupled to Gαs proteins. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][10] PKA then phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.[1] In some systems, VIP's vasodilatory effects may also be mediated by increases in nitric oxide and cyclic GMP.[8][9]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a typical procedure to measure the effect of VIP on intracellular cAMP levels in a cell line expressing VIP receptors.[11][12]
Methodology:
-
Cell Culture: Plate cells expressing VPAC1 or VPAC2 receptors (e.g., CHO-K1, HEK293, or specific cancer cell lines) in 96-well plates and culture until they reach 80-90% confluency.[13]
-
Cell Stimulation: Wash the cells with a serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.[12]
-
Add varying concentrations of VIP to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[11][12]
-
Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with the provided lysis buffer from a commercial cAMP assay kit.[11]
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a time-resolved Förster resonance energy transfer (TR-FRET) assay, according to the manufacturer's instructions.[14]
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration for each VIP concentration. Plot the data and determine the EC50 value, which represents the concentration of VIP that elicits a half-maximal response.[11]
In Vivo Model of VIP Administration
This protocol describes a general approach for studying the systemic effects of VIP in a rodent model.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as mice or rats, depending on the research question.[15][16]
-
VIP Administration: Administer VIP through a suitable route, such as intravenous, intraperitoneal, or subcutaneous injection, or via continuous infusion using osmotic pumps for long-term studies.[4][15] The dosage will vary depending on the desired physiological effect and the animal model.
-
Physiological Monitoring: Monitor relevant physiological parameters, which could include blood pressure, heart rate, body temperature, or specific organ functions, depending on the study's focus.[8]
-
Sample Collection: At designated time points, collect blood and tissue samples for analysis.
-
Biochemical and Histological Analysis: Analyze plasma for hormone levels, cytokines, or other biomarkers. Process tissue samples for histological examination, immunohistochemistry, or gene expression analysis to assess the cellular and molecular effects of VIP.[15]
Logical Comparison of In Vitro and In Vivo Findings
The translation of in vitro findings to in vivo outcomes is a critical step in drug development and physiological research. The following diagram illustrates the logical relationship and key considerations when comparing results from these two experimental paradigms.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Vasoactive intestinal peptide inhibits human small-cell lung cancer proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive Intestinal Peptide (VIP) and VIP Receptors-Elucidation of Structure and Function for Therapeutic Applications [scirp.org]
- 6. Vasoactive intestinal peptide (VIP) stimulates in vitro growth of VIP-1 receptor-bearing human pancreatic adenocarcinoma-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Vasoactive intestinal peptide: cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo effect of chronic administration of vasoactive intestinal peptide on gut-associated lymphoid tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration of a VIP-antagonist in vivo modifies ovarian hormone secretion in a rat model with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Vasoactive Intestinal Contractor (VIC)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Vasoactive Intestinal Contractor (VIC), a gastrointestinal hormone and a member of the endothelin family.[1] Adherence to these protocols is critical for protecting personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be treated as a hazardous chemical. The following personal protective equipment (PPE) is mandatory when handling VIC:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[2][3]
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[2][3]
All handling of VIC, especially in its lyophilized powder form which can easily become airborne, should be conducted in a designated area such as a fume hood or biosafety cabinet to prevent inhalation.[3]
Step-by-Step Disposal Procedures for VIC
The appropriate method for VIC disposal depends on its form (liquid or solid) and must always comply with local and institutional regulations.[2][3][4]
Liquid Waste Disposal
For liquid waste containing VIC, such as reconstituted solutions, a chemical inactivation step is recommended to degrade the peptide before final disposal.[5]
-
Inactivation:
-
Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[2]
-
Prepare the Inactivation Solution: In a chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid VIC waste to the inactivation solution, typically at a ratio of 1 part waste to 10 parts inactivation solution.[2] Allow the mixture to stand for a sufficient time to ensure complete degradation (see table below).
-
-
Neutralization (if applicable):
-
Final Disposal:
-
After inactivation and neutralization, the solution may be permissible for drain disposal with a large amount of water, but only if it complies with local wastewater regulations.[2]
-
Crucially, always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal. [2]
-
Solid Waste Disposal
Solid waste contaminated with VIC, including pipette tips, gloves, and empty vials, must be treated as hazardous waste.[2]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2][3]
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide toxins like VIC.
| Inactivation Reagent | Concentration | Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration | Minimum 20-60 minutes[2] | Effective for many peptides, but may be corrosive to some surfaces.[2] |
| Sodium Hydroxide | 1 M | Minimum 24 hours[5] | Effective for hydrolysis of peptide bonds.[5] Requires neutralization. |
| Hydrochloric Acid | 1 M | Minimum 24 hours[5] | Effective for hydrolysis of peptide bonds.[5] Requires neutralization. |
Experimental Protocols: Inactivation of Liquid VIC Waste
This protocol details the methodology for inactivating a liquid solution of this compound using a 10% bleach solution.
-
Preparation:
-
Work within a certified chemical fume hood.
-
Don appropriate PPE (lab coat, gloves, safety goggles).
-
Prepare a 10% bleach solution (e.g., by mixing 1 part standard household bleach with 9 parts water).
-
-
Procedure:
-
Measure the volume of the liquid VIC waste to be disposed of.
-
In a suitable chemical-resistant container, add a volume of the 10% bleach solution that is 10 times the volume of the VIC waste.
-
Slowly and carefully add the VIC waste to the bleach solution while stirring gently.
-
Allow the mixture to stand for at least 60 minutes to ensure complete inactivation of the peptide.
-
-
Post-Inactivation:
-
Check the pH of the solution. If required by local regulations, neutralize it to a pH between 5.5 and 9.0.
-
Dispose of the inactivated and neutralized solution in accordance with your institution's EHS guidelines, which may permit drain disposal with copious amounts of water.[2]
-
Diagrams
Caption: Decision workflow for the proper disposal of this compound waste.
References
Comprehensive Safety Protocol: Handling Vasoactive Intestinal Contractor (VIC)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Vasoactive Intestinal Contractor (VIC). VIC is a potent, biologically active peptide in the endothelin family, necessitating stringent safety protocols to prevent accidental exposure and ensure a secure laboratory environment.[1][2][3] Adherence to these procedural guidelines is critical due to the compound's pharmacological activity, which can elicit physiological effects even at low concentrations.
Hazard Identification and Risk Assessment
This compound is a gastrointestinal hormone that can exert significant physiological effects, including impacting pulmonary arterial pressure.[1] Like other endothelins, it is a potent peptide that should be handled with care to avoid inhalation, ingestion, or skin contact.[4][5] The primary hazards are associated with:
-
Inhalation: Handling the lyophilized powder can generate airborne particles.
-
Dermal/Ocular Exposure: Accidental contact with skin or eyes, especially with concentrated solutions, can lead to absorption.
-
Ingestion: Accidental ingestion via contaminated hands or surfaces.
Due to its high potency, a thorough risk assessment is mandatory before any handling procedures begin.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following equipment is mandatory when working with VIC in either powder or solution form.
| PPE Category | Item | Specifications and Use |
| Eye & Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against chemical splashes.[4][5] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution of the powder or when handling larger volumes.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation.[5][6] Always check manufacturer compatibility charts for the specific solvents being used. |
| Double Gloving | Recommended when handling concentrated stock solutions or performing procedures with a higher risk of contamination.[6] | |
| Body Protection | Laboratory Coat | A properly fitted lab coat is the minimum requirement to protect skin and clothing. Ensure it is fully buttoned.[4][6] |
| Respiratory Protection | Respirator | Required when handling the lyophilized powder to prevent inhalation.[5][6] Work should be performed within a certified chemical fume hood or other ventilated enclosure. For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary based on risk assessment.[7] |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the procedure for safely preparing and using VIC in a laboratory setting.
3.1. Preparation and Reconstitution
-
Designated Area: All work with VIC, especially the powder form, must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any particles.[8]
-
Pre-Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Equilibration: Allow the vial of lyophilized VIC to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the powder.[6]
-
Reconstitution: Carefully add the appropriate solvent (e.g., sterile water, buffer, or DMSO) to the vial.[6] Use a low-retention pipette tip to minimize loss of material. Avoid shaking or vigorous vortexing; gently swirl or pipette up and down to dissolve the peptide.
-
Labeling: Clearly label the stock solution with the compound name, concentration, date, and your initials.
3.2. Experimental Use
-
Dilutions: Prepare all subsequent dilutions from the stock solution within the designated containment area (e.g., fume hood).
-
Transport: When moving VIC solutions outside the designated area, use sealed, secondary containers to prevent spills.
-
Post-Handling: After completing work, wipe down the work area with an appropriate decontamination solution. Safely doff PPE, removing gloves last, and wash hands thoroughly.[5]
Below is a workflow diagram illustrating the safe handling process.
Quantitative Data: Glove Compatibility
Since peptides like VIC are often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for stock solutions, selecting appropriate gloves is critical. The following table summarizes the resistance of common disposable glove materials to DMSO. "Breakthrough Time" is the time it takes for the chemical to be detected on the inside of the glove.
| Glove Material | Recommended for DMSO | Typical Breakthrough Time (minutes) |
| Nitrile | Yes (for incidental splash) | > 30 minutes |
| Latex | Yes (for incidental splash) | > 30 minutes |
| Neoprene | Yes | > 480 minutes |
| Butyl Rubber | Yes | > 480 minutes |
| Vinyl | Not Recommended | < 15 minutes |
Data compiled from multiple sources.[9][10][11][12] For prolonged or immersive contact, more robust gloves like Neoprene or Butyl rubber should be considered. Always consult the specific glove manufacturer's chemical resistance data.
Disposal Plan
Proper disposal of VIC and all contaminated materials is crucial to prevent environmental release and accidental exposure.
5.1. Waste Segregation
-
Solid Waste: All disposable items that have contacted VIC (e.g., pipette tips, microfuge tubes, gloves, bench paper) must be placed in a dedicated, clearly labeled hazardous waste container.[6] This container should be sealed when not in use.
-
Liquid Waste: All aqueous solutions containing VIC must be collected as hazardous chemical waste.[6] Do not pour any solution containing VIC down the drain.
-
Sharps Waste: Needles and scalpels must be disposed of in an approved sharps container designated for chemically contaminated sharps.
5.2. Decontamination
-
Work Surfaces: Clean and decontaminate all work surfaces and equipment after use. A validated decontamination solution, such as a freshly prepared 10% bleach solution followed by a 70% ethanol (B145695) rinse, is often effective. For potent compounds, developing and validating a specific "kill" solution is best practice.[13][14]
-
Spills: In case of a spill, evacuate the area and follow your institution's established spill cleanup procedure for potent compounds. This typically involves absorbing the spill with an inert material, cleaning the area with a deactivating solution, and disposing of all cleanup materials as hazardous waste.[14]
5.3. Final Disposal
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[15] The standard procedure for potent pharmacological agents is incineration by a licensed waste management vendor.[15][16]
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel peptide, shares a common receptor with endothelin-1 and stimulates Ca2+ mobilization and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. csueastbay.edu [csueastbay.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 16. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
